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  • Product: N-Ethylnorketamine
  • CAS: 1354634-10-8

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide to the Synthesis of N-Ethylnorketamine from 2-Chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of a plausible synthetic pathway for N-Ethylnorketamine, a derivative of ketamine, commencing from the pre...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for N-Ethylnorketamine, a derivative of ketamine, commencing from the precursor 2-chlorobenzonitrile (B47944). The synthesis is presented as a multi-step process, drawing upon established chemical reactions and methodologies reported in scientific literature for analogous compounds. This document is intended for an audience with a strong background in synthetic organic chemistry and is for informational and research purposes only.

I. Overview of the Synthetic Strategy

The synthesis of N-Ethylnorketamine from 2-chlorobenzonitrile can be conceptualized as a two-stage process. The initial stage involves the formation of a key intermediate, 2-(2-chlorophenyl)cyclopentyl-ketone, through a Grignard reaction. The subsequent stage focuses on the introduction of the N-ethylamino group to this ketone intermediate, which can be achieved via reductive amination. This approach is a common and effective strategy for the synthesis of various arylcyclohexylamine derivatives.

II. Detailed Experimental Protocols

Step 1: Synthesis of 2-(2-chlorophenyl)cyclopentyl-ketone

This procedure is adapted from a method described for the synthesis of o-chlorophenyl-cyclopentyl-ketone, a direct precursor in the synthesis of ketamine and its analogs.[1]

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
2-chlorobenzonitrileC₇H₄ClN137.5713.76 g0.1
Magnesium turningsMg24.314.86 g0.2
Cyclopentyl chlorideC₅H₉Cl104.5820.92 g0.2
Diethyl ether (anhydrous)(C₂H₅)₂O74.1240 mL-
Toluene (anhydrous)C₇H₈92.1470 mL-
4N Hydrochloric acidHCl36.4625 mL-
4N Sulfuric acidH₂SO₄98.0850 mL-
Sodium bicarbonate (5% aq. solution)NaHCO₃84.0180 mL-
WaterH₂O18.02As needed-

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (4.86 g, 0.2 mol). Add a solution of cyclopentyl chloride (20.92 g, 0.2 mol) in 40 mL of anhydrous diethyl ether to the dropping funnel. Add a small portion of the cyclopentyl chloride solution to the magnesium to initiate the reaction. Once the reaction begins (as evidenced by bubbling and heat generation), add the remaining cyclopentyl chloride solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Solvent Exchange: Begin to distill off the diethyl ether while slowly adding 70 mL of anhydrous toluene. Continue the distillation until the temperature of the reaction mixture reaches the boiling point of toluene, ensuring that the ether has been replaced. Cool the reaction mixture to 50°C.

  • Reaction with Nitrile: Prepare a solution of 2-chlorobenzonitrile (13.76 g, 0.1 mol) in 50 mL of anhydrous toluene. Add this solution dropwise to the Grignard reagent over 30 minutes. After the addition is complete, heat the mixture to reflux and maintain for 2 hours.

  • Hydrolysis and Work-up: Cool the reaction mixture in an ice bath. With vigorous stirring, slowly add 25 mL of 4N aqueous hydrochloric acid, followed by 50 mL of 4N aqueous sulfuric acid, ensuring the internal temperature does not exceed 25°C. Heat the mixture to reflux for 2 hours to hydrolyze the intermediate imine. After cooling to room temperature, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water, twice with 40 mL of 5% sodium bicarbonate solution, and finally with 50 mL of water.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product as a thick oil. The product can be further purified by vacuum distillation.

Expected Yield: Approximately 87.8% of the theoretical yield.[1]

Step 2: Synthesis of N-Ethylnorketamine via Reductive Amination

This step involves the reaction of the ketone intermediate with ethylamine (B1201723) in the presence of a reducing agent. This method is a common and efficient way to form secondary amines from ketones. A similar procedure is outlined for the synthesis of N-ethyl cyclohexylamine (B46788) from cyclohexanone.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
2-(2-chlorophenyl)cyclopentyl-ketoneC₁₂H₁₃ClO208.6810.4 g0.05
Ethylamine (70% in water)C₂H₅NH₂45.083.2 g (of C₂H₅NH₂)0.07
Methanol (B129727)CH₃OH32.04100 mL-
Sodium borohydride (B1222165)NaBH₄37.832.8 g0.075
Hydrochloric acid (concentrated)HCl36.46As needed-
Diethyl ether(C₂H₅)₂O74.12As needed-
Sodium hydroxide (B78521) (aq. solution)NaOH40.00As needed-

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 2-(2-chlorophenyl)cyclopentyl-ketone (10.4 g, 0.05 mol) in 100 mL of methanol. Add ethylamine (70% in water, containing 3.2 g of ethylamine, 0.07 mol) to the solution. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (2.8 g, 0.075 mol) in small portions, keeping the temperature below 20°C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up and Extraction: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add 100 mL of diethyl ether to the residue and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Product Isolation (as Hydrochloride Salt): Dry the ether layer over anhydrous sodium sulfate, filter, and then bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol, to precipitate the N-Ethylnorketamine hydrochloride salt. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

III. Visualizations

Synthetic Pathway

Synthesis_Pathway 2-chlorobenzonitrile 2-chlorobenzonitrile Grignard_Reaction Grignard Reaction 2-chlorobenzonitrile->Grignard_Reaction Cyclopentylmagnesium_chloride Cyclopentylmagnesium chloride Cyclopentylmagnesium_chloride->Grignard_Reaction Ketone_Intermediate 2-(2-chlorophenyl)cyclopentyl-ketone Grignard_Reaction->Ketone_Intermediate Reductive_Amination Reductive Amination (e.g., NaBH4) Ketone_Intermediate->Reductive_Amination Ethylamine Ethylamine Ethylamine->Reductive_Amination N_Ethylnorketamine N-Ethylnorketamine Reductive_Amination->N_Ethylnorketamine Experimental_Workflow cluster_step1 Step 1: Ketone Synthesis cluster_step2 Step 2: Reductive Amination Grignard_Formation Formation of Cyclopentylmagnesium chloride Reaction_Nitrile Reaction with 2-chlorobenzonitrile Grignard_Formation->Reaction_Nitrile Hydrolysis_Workup1 Hydrolysis and Aqueous Work-up Reaction_Nitrile->Hydrolysis_Workup1 Purification1 Vacuum Distillation Hydrolysis_Workup1->Purification1 Imine_Formation Imine Formation with Ethylamine Purification1->Imine_Formation Reduction Reduction with Sodium Borohydride Imine_Formation->Reduction Extraction_Workup2 Extraction and Washing Reduction->Extraction_Workup2 Salt_Formation Precipitation as Hydrochloride Salt Extraction_Workup2->Salt_Formation

References

Exploratory

N-Ethylnorketamine's Interaction with NMDA Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction N-Ethylnorketamine (NENK) is a structural analog of ketamine and a dissociative anesthetic. Like its parent compound, NENK is an N-methyl-D-asp...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylnorketamine (NENK) is a structural analog of ketamine and a dissociative anesthetic. Like its parent compound, NENK is an N-methyl-D-aspartate (NMDA) receptor antagonist.[1] Its pharmacological activity at the NMDA receptor is central to its mechanism of action and is an area of significant interest for understanding its potential therapeutic applications, including its rapid-acting antidepressant effects. This technical guide provides an in-depth overview of the mechanism of action of N-Ethylnorketamine on NMDA receptors, compiling available quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows.

Core Mechanism of Action at the NMDA Receptor

N-Ethylnorketamine exerts its primary effect on the central nervous system by acting as a non-competitive antagonist at the NMDA receptor. The NMDA receptor, a ligand-gated ion channel, plays a crucial role in excitatory synaptic transmission and plasticity. For the channel to open, it requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine (B1666218) or D-serine. Upon activation, the channel allows the influx of Ca²⁺ ions, which triggers a cascade of intracellular signaling events.

NENK, like ketamine, is believed to bind to the phencyclidine (PCP) site located within the ion channel pore of the NMDA receptor. This binding physically obstructs the flow of ions, thereby preventing the downstream signaling cascade. This action is use-dependent, meaning the channel must be open for the antagonist to bind. The blockade of NMDA receptors by NENK is thought to lead to a subsequent surge in glutamate release, which in turn activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This enhanced AMPA receptor signaling is hypothesized to be a key contributor to the rapid antidepressant effects observed with NMDA receptor antagonists.[2]

Quantitative Analysis of N-Ethylnorketamine's Affinity for the NMDA Receptor

A study by Sayson et al. (2019) investigated the affinity of N-Ethylnorketamine for the NMDA receptor using a radioligand binding assay.[2] While the specific Ki or IC50 values from this study are not publicly available in the abstract, the research confirms that NENK demonstrates affinity for the NMDA receptor. Further investigation of the full study is required to obtain the precise quantitative data.

For comparative purposes, the binding affinities of related compounds for the NMDA receptor are presented in the table below.

CompoundParameterValue (µM)Receptor Subtype/TissueMethod
(S)-KetamineKi0.31Porcine brain[3H]MK-801 binding
(R)-KetamineKi1.4Porcine brain[3H]MK-801 binding
MemantineKi0.59Human recombinant NR1a/2A[3H]MK-801 binding

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol is a standard method for determining the binding affinity of a compound for the NMDA receptor, adapted from established procedures.

Objective: To determine the inhibitory constant (Ki) of N-Ethylnorketamine for the phencyclidine (PCP) binding site on the NMDA receptor using a competitive radioligand binding assay with [³H]MK-801.

Materials:

  • Rat cortical membranes (source of NMDA receptors)

  • [³H]MK-801 (radioligand)

  • N-Ethylnorketamine (test compound)

  • Unlabeled MK-801 (for determining non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation fluid

  • Glass fiber filters

  • 96-well microplates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortices in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove cellular debris. Pellet the membranes from the supernatant by centrifuging at 40,000 x g for 20 minutes at 4°C. Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well microplate, add the following in triplicate:

    • Total Binding: 25 µL of assay buffer, 50 µL of [³H]MK-801, and 100 µL of membrane homogenate.

    • Non-specific Binding: 25 µL of unlabeled MK-801 (100 µM final concentration), 50 µL of [³H]MK-801, and 100 µL of membrane homogenate.

    • Test Compound: 25 µL of varying concentrations of N-Ethylnorketamine, 50 µL of [³H]MK-801, and 100 µL of membrane homogenate.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of N-Ethylnorketamine (the concentration that inhibits 50% of specific [³H]MK-801 binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Analysis of NMDA Receptor Antagonism

This protocol describes a whole-cell patch-clamp method to functionally characterize the antagonist activity of N-Ethylnorketamine on NMDA receptors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of N-Ethylnorketamine on NMDA receptor-mediated currents.

Materials:

  • Cultured neurons (e.g., primary hippocampal or cortical neurons) or a cell line expressing recombinant NMDA receptors (e.g., HEK293 cells).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • External solution (in mM): 150 NaCl, 4 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.01 glycine, pH 7.4.

  • Internal solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2.

  • NMDA (agonist)

  • N-Ethylnorketamine (test compound)

Procedure:

  • Cell Preparation: Plate cells on coverslips for recording.

  • Recording Setup: Establish a whole-cell patch-clamp recording from a selected cell. Clamp the cell at a holding potential of -70 mV.

  • Eliciting NMDA Currents: Perfuse the cell with the external solution. Apply NMDA (e.g., 100 µM) to elicit an inward current.

  • Application of Antagonist: After obtaining a stable baseline NMDA-evoked current, co-apply varying concentrations of N-Ethylnorketamine with the NMDA.

  • Data Acquisition: Record the peak amplitude of the NMDA-evoked current in the absence and presence of different concentrations of N-Ethylnorketamine.

  • Data Analysis: Normalize the current amplitude in the presence of N-Ethylnorketamine to the control current amplitude. Plot the normalized current as a function of the N-Ethylnorketamine concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of NMDA Receptor Antagonism by N-Ethylnorketamine

NMDA_Antagonism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate_vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Opens Ca_influx Ca²⁺ Influx Ion_Channel->Ca_influx Downstream_Signaling Downstream Signaling Ca_influx->Downstream_Signaling NENK N-Ethylnorketamine NENK->Ion_Channel Blocks

Caption: N-Ethylnorketamine blocks the NMDA receptor ion channel, preventing Ca²⁺ influx.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow start Start membrane_prep Membrane Preparation (Rat Cortex) start->membrane_prep assay_setup Assay Setup in 96-well Plate (Total, Non-specific, Test Compound) membrane_prep->assay_setup incubation Incubation (60 min at RT) assay_setup->incubation filtration Rapid Filtration (Separate bound from free) incubation->filtration scintillation Scintillation Counting (Quantify radioactivity) filtration->scintillation data_analysis Data Analysis (Calculate IC50 and Ki) scintillation->data_analysis end End data_analysis->end

References

Foundational

Pharmacological Profile of N-Ethylnorketamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract N-Ethylnorketamine hydrochloride (NENK), a structural analog of ketamine, is a dissociative anesthetic that has garnered interest for its potential...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylnorketamine hydrochloride (NENK), a structural analog of ketamine, is a dissociative anesthetic that has garnered interest for its potential as a rapid-acting antidepressant. This technical guide provides a comprehensive overview of the current understanding of NENK's pharmacological profile, drawing from available preclinical data. The document details its mechanism of action, receptor binding affinity, in vivo efficacy, and abuse potential. Furthermore, it outlines detailed experimental protocols for key assays used in its characterization and presents its known signaling pathways and experimental workflows through structured diagrams. While significant research has been conducted, this guide also highlights areas where quantitative data, particularly regarding a broad receptor binding profile, in vitro functional activity, detailed pharmacokinetics, and a complete metabolic map, remain to be fully elucidated.

Introduction

N-Ethylnorketamine (also known as ethketamine or 2-Cl-2'-Oxo-PCE) is a designer drug and a derivative of ketamine, a well-established N-methyl-D-aspartate (NMDA) receptor antagonist used for anesthesia and more recently for treatment-resistant depression.[1][2] NENK is presumed to share similar properties with ketamine, including its dissociative and hallucinogenic effects.[1] Its emergence in the recreational drug market has prompted scientific investigation into its pharmacological and toxicological properties. This guide synthesizes the available technical information on N-Ethylnorketamine hydrochloride for researchers and drug development professionals.

Chemical and Physical Properties

N-Ethylnorketamine hydrochloride is an analytical reference material.[3] Its chemical and physical properties are summarized below.

PropertyValue
IUPAC Name 2-(2-chlorophenyl)-2-(ethylamino)cyclohexan-1-one hydrochloride[4]
Synonyms N-Ethylketamine Hydrochloride, 2-(2-Chlorophenyl)-2-(ethylamino)cyclohexanone Hydrochloride[5]
Molecular Formula C₁₄H₁₈ClNO · HCl[3]
Molecular Weight 288.21 g/mol [3]
CAS Number 2525095-53-6[3]
Appearance Neat solid[3]

Pharmacodynamics

Mechanism of Action

N-Ethylnorketamine's primary mechanism of action is as a non-competitive antagonist of the NMDA receptor.[1] Its antidepressant effects in mice are also dependent on the activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and serotonin (B10506) 5-HT2 receptors.[1] Blockade of these receptors has been shown to abolish the antidepressant-like activity of NENK in preclinical models.[1]

Receptor Binding Affinity

Limited quantitative data is available for the comprehensive receptor binding profile of N-Ethylnorketamine. The primary target identified is the NMDA receptor.

ReceptorLigandSpeciesTissueKᵢ (nM)
NMDA Receptor [³H]MK-801MouseBrainAffinity confirmed, but specific Kᵢ not reported in the reviewed literature.[6]

Further research is required to determine the binding affinities (Ki values) of N-Ethylnorketamine at a broader range of CNS receptors, including other glutamate (B1630785) receptor subtypes (AMPA, kainate), serotonin, dopamine, opioid, and sigma receptors to fully characterize its selectivity and potential off-target effects.

In Vitro Efficacy

Pharmacokinetics

Detailed pharmacokinetic parameters for N-Ethylnorketamine (Cₘₐₓ, Tₘₐₓ, AUC, and half-life) in preclinical species have not been extensively reported in the available literature. For context, the oral administration of a 50 mg liquid formulation of ketamine in healthy volunteers resulted in a Cₘₐₓ of 29.9 ± 26.8 ng/mL for ketamine and 250.2 ng/mL for its metabolite, norketamine.[7][8] The Tₘₐₓ was 1.1 ± 0.2 hours for ketamine and 1.6 ± 0.2 hours for norketamine.[7][8] The AUC₀₋₁₂ for norketamine was approximately 15.1 times higher than that of ketamine.[7][8] Given its structural similarity, the pharmacokinetics of NENK may share some characteristics with ketamine and norketamine, but dedicated studies are required for confirmation.

Metabolism

The metabolic fate of N-Ethylnorketamine has not been fully elucidated. As an N-ethylated analog of norketamine, it is anticipated to undergo metabolism by cytochrome P450 (CYP) enzymes. The metabolism of the parent compound, ketamine, primarily involves N-demethylation by CYP3A4 and CYP2B6 to form norketamine.[9] Norketamine is then further metabolized. It is plausible that N-Ethylnorketamine undergoes similar metabolic pathways, including N-de-ethylation, hydroxylation of the cyclohexanone (B45756) ring, and subsequent conjugation for excretion. A recent study on deschloroketamine (B12793670) derivatives in rats showed metabolism occurs via N-dealkylation, hydroxylation, and multiple oxidations.[10]

In Vivo Efficacy and Behavioral Pharmacology

Anesthetic and Analgesic Effects

N-Ethylnorketamine exhibits anesthetic and analgesic properties, although it is less potent than ketamine.[2]

EffectCompoundED₅₀ (mg/kg, i.p. in mice)
Anesthetic Activity N-Ethylnorketamine96.9[2]
Ketamine69.4[2]
Analgesic Activity N-Ethylnorketamine45.9[2]
Ketamine23.6[2]
Antidepressant-Like Effects

Preclinical studies in mice have demonstrated the rapid antidepressant-like effects of N-Ethylnorketamine.[6] These effects were observed in the forced swimming test (FST) and tail suspension test (TST), where NENK administration decreased immobility time.[6] The antidepressant-like effects were blocked by pretreatment with an AMPA receptor antagonist (NBQX) and a 5-HT₂ receptor antagonist (ketanserin), indicating the involvement of these receptor systems in its mechanism of action.[6]

Abuse Liability

N-Ethylnorketamine has a significant potential for abuse.[2] In preclinical models, NENK induced a conditioned place preference (CPP) in mice at a minimum dose of 10.0 mg/kg, an effect comparable to that of ketamine at 3.0 mg/kg.[2] Acute administration of NENK (30.0 mg/kg) increased locomotor activity, and repeated administration led to locomotor sensitization after a withdrawal period, further suggesting its abuse potential.[2]

Toxicology and Safety

The physiological and toxicological properties of N-Ethylnorketamine are not well-known.[3] As a research chemical and a designer drug, comprehensive safety and toxicology studies are lacking in the public domain.

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor Affinity

Objective: To determine the binding affinity of N-Ethylnorketamine for the NMDA receptor.

Methodology:

  • Membrane Preparation: Whole brains from mice are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. The membrane pellet is washed multiple times by resuspension and centrifugation to remove endogenous ligands.

  • Binding Assay: The prepared membranes are incubated with a specific radioligand for the NMDA receptor, typically [³H]MK-801, a high-affinity channel blocker. The incubation mixture also contains varying concentrations of the test compound (N-Ethylnorketamine hydrochloride) or a known displacer for determining non-specific binding (e.g., unlabeled MK-801).

  • Incubation: The mixture is incubated at a specific temperature (e.g., room temperature) for a set period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data. The binding affinity (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Forced Swimming Test (FST) in Mice

Objective: To assess the antidepressant-like effects of N-Ethylnorketamine.

Methodology:

  • Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of approximately 15 cm, such that the mouse cannot touch the bottom with its tail or paws.

  • Procedure: Mice are individually placed into the cylinder for a 6-minute test session. The entire session is typically video-recorded for later analysis.

  • Behavioral Scoring: The duration of immobility during the last 4 minutes of the test is measured. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.

  • Drug Administration: N-Ethylnorketamine hydrochloride (e.g., 2.5, 5, and 10 mg/kg) or vehicle is administered intraperitoneally (i.p.) 30 minutes before the test.[6]

  • Data Analysis: The duration of immobility is compared between the drug-treated groups and the vehicle-treated control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Locomotor Activity Test

Objective: To evaluate the effect of N-Ethylnorketamine on spontaneous motor activity and to assess for locomotor sensitization.

Methodology:

  • Apparatus: An open-field arena (e.g., a square box 40 x 40 x 30 cm) equipped with infrared beams to automatically detect and record the animal's movements.

  • Habituation: Prior to the test, mice are habituated to the testing room and the apparatus to reduce novelty-induced hyperactivity.

  • Procedure:

    • Acute Effect: Mice are administered a single dose of N-Ethylnorketamine hydrochloride (e.g., 30 mg/kg, i.p.) or vehicle and immediately placed in the center of the open-field arena. Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a set duration (e.g., 60 minutes).[2]

    • Sensitization: Mice receive repeated daily injections of N-Ethylnorketamine or vehicle for a specific period (e.g., 7 days). Following a withdrawal period (e.g., 7 days), all mice are challenged with a dose of N-Ethylnorketamine, and locomotor activity is measured.

  • Data Analysis:

    • Acute Effect: Locomotor activity is compared between the drug-treated and vehicle-treated groups.

    • Sensitization: The locomotor response to the challenge dose of N-Ethylnorketamine in the group that previously received the drug is compared to the response in the group that previously received the vehicle. A significantly greater locomotor response in the drug-pretreated group indicates locomotor sensitization.

Signaling Pathways and Experimental Workflows

antidepressant_signaling_pathway NENK N-Ethylnorketamine (NENK) NMDA_R NMDA Receptor NENK->NMDA_R Antagonism Serotonin_System Serotonergic System NENK->Serotonin_System Modulation Glutamate_Release ↑ Glutamate Release (Burst) NMDA_R->Glutamate_Release AMPA_R AMPA Receptor Glutamate_Release->AMPA_R Activation BDNF_Release ↑ BDNF Release AMPA_R->BDNF_Release TrkB_Receptor TrkB Receptor BDNF_Release->TrkB_Receptor Activation mTOR_Pathway mTOR Signaling Pathway TrkB_Receptor->mTOR_Pathway Activation Synaptogenesis ↑ Synaptogenesis & Synaptic Plasticity mTOR_Pathway->Synaptogenesis Antidepressant_Effects Antidepressant Effects Synaptogenesis->Antidepressant_Effects Five_HT2_R 5-HT2 Receptor Serotonin_System->Five_HT2_R Activation Five_HT2_R->Antidepressant_Effects Contributes to

Caption: Proposed signaling pathway for the antidepressant effects of N-Ethylnorketamine.

forced_swimming_test_workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Drug_Preparation Prepare NENK HCl Solution Animal_Acclimation->Drug_Preparation Drug_Administration Administer NENK or Vehicle (i.p.) Drug_Preparation->Drug_Administration Wait Wait 30 minutes Drug_Administration->Wait Place_In_Water Place Mouse in Water Cylinder Wait->Place_In_Water Record_Behavior Record for 6 minutes Place_In_Water->Record_Behavior Score_Immobility Score Immobility (last 4 min) Record_Behavior->Score_Immobility Statistical_Analysis Compare Groups (Drug vs. Vehicle) Score_Immobility->Statistical_Analysis Result Determine Antidepressant-like Effect Statistical_Analysis->Result

Caption: Experimental workflow for the Forced Swimming Test.

Conclusion

N-Ethylnorketamine hydrochloride is a pharmacologically active analog of ketamine with demonstrated anesthetic, analgesic, and antidepressant-like properties in preclinical models. Its primary mechanism of action involves the antagonism of NMDA receptors, with downstream activation of AMPA and 5-HT2 receptors being crucial for its antidepressant effects. However, NENK also presents a significant abuse liability, similar to its parent compound.

This technical guide highlights the current state of knowledge regarding NENK's pharmacological profile. It is evident that while foundational research has been conducted, there remains a critical need for more comprehensive quantitative data. Future research should focus on elucidating a complete receptor binding profile, determining in vitro functional potencies at various targets, conducting detailed pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion, and identifying its specific metabolic pathways. A thorough toxicological evaluation is also imperative to understand its safety profile. Such data will be invaluable for the scientific and drug development communities to fully assess the therapeutic potential and risks associated with N-Ethylnorketamine hydrochloride.

References

Exploratory

In Vitro Neuroreceptor Binding Affinity of N-Ethylnorketamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction N-Ethylnorketamine (NENK) is a derivative of the dissociative anesthetic ketamine and has garnered interest within the scientific community for...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylnorketamine (NENK) is a derivative of the dissociative anesthetic ketamine and has garnered interest within the scientific community for its potential as a rapid-acting antidepressant. Understanding its interaction with various neuroreceptors is fundamental to elucidating its mechanism of action and guiding further drug development. This technical guide provides a comprehensive overview of the in vitro neuroreceptor binding affinity of N-Ethylnorketamine, presenting available quantitative data, detailed experimental protocols for binding assays, and visualizations of relevant signaling pathways.

Data Presentation: Neuroreceptor Binding Affinity

The primary target of N-Ethylnorketamine is the N-methyl-D-aspartate (NMDA) receptor, where it acts as a non-competitive antagonist. Limited quantitative data is available for its affinity at other neuroreceptors. The following tables summarize the known in vitro binding affinities.

Receptor SubtypeLigandK_i_ (nM)SpeciesAssay TypeReference
NMDA (GluN2B) N-Ethylnorketamine 343.5 Not SpecifiedRadioligand Binding Assay[1]

K_i_ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower K_i_ value indicates a higher binding affinity.

Comparative Binding Data for Ketamine:

To provide context, the following table presents the binding affinities of the parent compound, ketamine, at various neuroreceptors. It is important to note that N-Ethylnorketamine's affinity at these receptors has not been quantitatively reported in the reviewed literature.

Receptor/TransporterLigandK_i_ (μM)IC_50_ (μM)SpeciesAssay TypeReference
NMDA Receptor (S)-Ketamine0.8 ± 0.2Rat (whole brain)Radioligand Binding Assay[2]
(R)-Ketamine5 ± 2Rat (whole brain)Radioligand Binding Assay[2]
Mu-Opioid Receptor (MOR) (S)-Ketamine7 ± 3Rat (whole brain)Radioligand Binding Assay[2]
(R)-Ketamine19 ± 5Rat (whole brain)Radioligand Binding Assay[2]
Dopamine Transporter (DAT) Ketamine62.9Human (HEK 293 cells)Uptake Inhibition Assay[3]
Norepinephrine Transporter (NET) Ketamine66.8Human (HEK 293 cells)Uptake Inhibition Assay[3]
Serotonin (B10506) Transporter (SERT) Ketamine162Human (HEK 293 cells)Uptake Inhibition Assay[3]

IC_50_ (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro.

While quantitative binding data for N-Ethylnorketamine at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and serotonin 5-HT2 receptors are not available, preclinical studies indicate that the antidepressant-like effects of NENK are dependent on the activation of these receptors.[4][5]

Experimental Protocols

The determination of in vitro neuroreceptor binding affinity predominantly relies on radioligand binding assays. These assays measure the interaction of a radiolabeled ligand with its receptor in the presence of a competing unlabeled ligand (the compound of interest).

General Radioligand Binding Assay Protocol

This protocol provides a general framework that can be adapted for various G protein-coupled receptors (GPCRs) and ion channels.

1. Membrane Preparation:

  • Tissues (e.g., specific brain regions) or cultured cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[6]

  • The homogenate is centrifuged at low speed to remove cellular debris.[7]

  • The supernatant is then centrifuged at high speed to pellet the cell membranes.[7]

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.[7] Protein concentration is determined using a suitable method (e.g., Bradford or BCA assay).

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.[7]

  • To each well, the following are added in a specific order:

    • Assay buffer.

    • A fixed concentration of a selective radioligand for the target receptor (e.g., [³H]-DAMGO for mu-opioid receptors).[8]

    • A range of concentrations of the unlabeled test compound (e.g., N-Ethylnorketamine).

    • The prepared cell membrane suspension.[7]

  • The plate is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.[7]

3. Separation of Bound and Free Ligand:

  • The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[6]

  • The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[7]

4. Quantification and Data Analysis:

  • The radioactivity trapped on the filters is measured using a scintillation counter.[6]

  • Non-specific binding is determined in the presence of a saturating concentration of a known high-affinity unlabeled ligand for the target receptor.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The data are analyzed using non-linear regression to determine the IC_50_ value of the test compound.

  • The K_i_ value is then calculated from the IC_50_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.[7]

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis Tissue Tissue/Cells Homogenization Homogenization Tissue->Homogenization Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation Centrifugation1->Centrifugation2 Resuspension Resuspension & Wash Centrifugation2->Resuspension ProteinAssay Protein Assay Resuspension->ProteinAssay Membranes Membrane Suspension ProteinAssay->Membranes Plate 96-Well Plate Membranes->Plate Incubation Incubation Plate->Incubation Radioligand Radioligand Radioligand->Plate TestCompound Test Compound (NENK) TestCompound->Plate Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation DataAnalysis Data Analysis (IC50 -> Ki) Scintillation->DataAnalysis Result Binding Affinity Data DataAnalysis->Result

Workflow for a typical radioligand binding assay.

Signaling Pathways

The interaction of N-Ethylnorketamine with its primary and secondary receptor targets initiates distinct intracellular signaling cascades.

NMDA Receptor Signaling

N-Ethylnorketamine is a non-competitive antagonist at the NMDA receptor. By blocking the ion channel, it prevents the influx of Ca²⁺, which is a critical step in many forms of synaptic plasticity.[9] This blockade is thought to contribute to its anesthetic and dissociative effects.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate (B1630785) Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine/D-Serine Glycine->NMDAR Binds NENK N-Ethylnorketamine NENK->NMDAR Blocks Channel Ca_influx Ca²+ Influx NMDAR->Ca_influx Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Signaling

N-Ethylnorketamine antagonism of the NMDA receptor.
AMPA and 5-HT2 Receptor Signaling

The antidepressant effects of N-Ethylnorketamine are reportedly mediated through the activation of AMPA and 5-HT2 receptors.[4][5] The blockade of NMDA receptors on inhibitory GABAergic interneurons is hypothesized to lead to a surge in glutamate release, which in turn activates AMPA receptors on pyramidal neurons. This increased AMPA receptor signaling is thought to trigger downstream pathways involved in synaptic plasticity and antidepressant responses. The precise mechanism of 5-HT2 receptor activation by NENK requires further investigation.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal NENK N-Ethylnorketamine NMDAR_interneuron NMDA Receptor (on GABA Interneuron) NENK->NMDAR_interneuron Blocks HT2R 5-HT2 Receptor NENK->HT2R Activates (indirectly?) GABA_release GABA Release NMDAR_interneuron->GABA_release Inhibits Glutamate_release Glutamate Release GABA_release->Glutamate_release Disinhibits AMPAR AMPA Receptor Glutamate_release->AMPAR Activates Plasticity Synaptic Plasticity (e.g., BDNF, mTOR) AMPAR->Plasticity HT2R->Plasticity

Hypothesized downstream effects of NENK on AMPA and 5-HT2 receptors.

Conclusion

N-Ethylnorketamine is a potent NMDA receptor antagonist with a binding affinity in the nanomolar range. While its antidepressant effects are linked to the activation of AMPA and 5-HT2 receptors, further quantitative in vitro binding studies are required to fully characterize its pharmacological profile at these and other relevant neuroreceptors, including opioid receptors and monoamine transporters. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working with this and related compounds. A more comprehensive understanding of its receptor interaction profile will be crucial for the development of safer and more effective therapeutic agents.

References

Foundational

N-Ethylnorketamine: A Technical Examination of its Engagement with AMPA and 5-HT2 Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract N-Ethylnorketamine (NENK), a structural analog of ketamine, has emerged as a compound of interest within the scientific...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylnorketamine (NENK), a structural analog of ketamine, has emerged as a compound of interest within the scientific community due to its rapid-acting antidepressant-like effects observed in preclinical models. While its primary mechanism of action is understood to be N-methyl-D-aspartate (NMDA) receptor antagonism, compelling evidence indicates that its therapeutic effects are critically dependent on the subsequent activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and serotonin (B10506) 2A (5-HT2A) receptors. This technical guide provides a comprehensive overview of the current understanding of NENK's interaction with these crucial receptor systems. It summarizes the available, albeit primarily qualitative, pharmacological data, outlines detailed experimental protocols for investigating these interactions, and presents signaling pathway diagrams to visually articulate the proposed mechanisms of action. This document is intended to serve as a foundational resource for researchers engaged in the study of novel psychoactive compounds and the development of next-generation therapeutics for mood disorders.

Introduction

N-Ethylnorketamine (2-(2-chlorophenyl)-2-(ethylamino)cyclohexan-1-one), also known as NENK, is a dissociative anesthetic and a designer drug that has garnered scientific attention for its potential antidepressant properties.[1] Structurally related to ketamine, NENK is also an antagonist of the NMDA receptor.[1] However, a pivotal distinction in its pharmacological profile is the essential role of AMPA and 5-HT2 receptors in mediating its antidepressant-like activity in animal models.[1] Preclinical studies have demonstrated that the behavioral effects of NENK, indicative of antidepressant efficacy, are abolished by the co-administration of antagonists for either the AMPA or 5-HT2 receptors.[1] This underscores the importance of understanding the nuanced interactions of NENK with these downstream receptor systems.

Pharmacological Profile of N-Ethylnorketamine at AMPA and 5-HT2 Receptors

The antidepressant-like effects of N-Ethylnorketamine are intricately linked to the activation of both AMPA and 5-HT2 receptors. The current understanding is primarily derived from in vivo studies where the blockade of these receptors attenuates the behavioral responses to NENK.

AMPA Receptor Interaction

Activation of AMPA receptors is a critical downstream event following the initial NMDA receptor antagonism by NENK. This activation is believed to be a key mechanism driving the rapid antidepressant effects observed with ketamine and its analogs. For NENK, the involvement of AMPA receptors has been demonstrated through antagonist challenge studies.

Table 1: Summary of N-Ethylnorketamine's Effects on AMPA Receptor-Mediated Activity

Parameter Observation Experimental Context Reference
Antidepressant Effect DependenceThe antidepressant-like effects of NENK were blocked by pretreatment with the AMPA receptor antagonist NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-dione).In vivo studies in mice using the forced swim test.[1]
GluA1 and GluA2 mRNA LevelsNENK administration altered the mRNA levels of the AMPA receptor subunits GluA1 and GluA2.In vivo studies in mice.
Direct Binding/Activation DataQuantitative data on binding affinity (Ki) and functional potency (EC50) of NENK at AMPA receptors are not currently available in the scientific literature.--
5-HT2 Receptor Interaction

The serotonergic system, particularly the 5-HT2 receptors, plays a crucial modulatory role in the therapeutic effects of NENK. Similar to the AMPA receptor, the involvement of the 5-HT2 receptor is evidenced by the reversal of NENK's effects by a specific antagonist.

Table 2: Summary of N-Ethylnorketamine's Effects on 5-HT2 Receptor-Mediated Activity

Parameter Observation Experimental Context Reference
Antidepressant Effect DependenceThe antidepressant-like effects of NENK were abolished by pretreatment with the 5-HT2 receptor antagonist ketanserin.In vivo studies in mice using the forced swim test.[1]
Direct Binding/Activation DataQuantitative data on binding affinity (Ki) and functional potency (EC50) of NENK at 5-HT2 receptors are not currently available in the scientific literature.--

Experimental Protocols

The following sections provide detailed, generalized methodologies for conducting key experiments to elucidate the effects of N-Ethylnorketamine on AMPA and 5-HT2 receptors. These protocols are based on established practices in pharmacology and are intended to serve as a template for future research.

AMPA Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive binding assay to determine the affinity of N-Ethylnorketamine for the AMPA receptor.

Objective: To determine the inhibition constant (Ki) of N-Ethylnorketamine at the AMPA receptor.

Materials:

  • Test Compound: N-Ethylnorketamine

  • Radioligand: [³H]-AMPA or other suitable AMPA receptor agonist/antagonist radioligand.

  • Receptor Source: Rat cortical membranes or cells stably expressing human AMPA receptors.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known AMPA receptor ligand (e.g., L-glutamate).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C. Resuspend the resulting pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In triplicate, combine the following in microcentrifuge tubes or a 96-well plate:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of non-specific binding control (e.g., 1 mM L-glutamate).

    • 50 µL of varying concentrations of N-Ethylnorketamine.

    • 50 µL of [³H]-AMPA (at a concentration close to its Kd).

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in wash buffer using a filtration apparatus.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the N-Ethylnorketamine concentration. Determine the IC50 value (the concentration of NENK that inhibits 50% of specific radioligand binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes incubation Incubate Membranes with Ligands prep_membranes->incubation prep_ligands Prepare Radioligand and NENK dilutions prep_ligands->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration quantification Quantify Radioactivity filtration->quantification calc_specific Calculate Specific Binding quantification->calc_specific determine_ic50 Determine IC50 calc_specific->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff determine_ic50->calc_ki G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_plating Plate 5-HT2A Expressing Cells dye_loading Load Cells with Calcium Indicator cell_plating->dye_loading baseline_read Measure Baseline Fluorescence dye_loading->baseline_read add_nenk Add NENK (and/or 5-HT) baseline_read->add_nenk measure_response Measure Fluorescence Change add_nenk->measure_response normalize_data Normalize Fluorescence Data measure_response->normalize_data dose_response Generate Dose-Response Curve normalize_data->dose_response calc_params Calculate EC50 or Kb dose_response->calc_params G NENK N-Ethylnorketamine NMDA_R NMDA Receptor NENK->NMDA_R Antagonism HT2_R 5-HT2 Receptor Activation NENK->HT2_R Activation (Indirect) Glutamate_Release ↑ Glutamate Release NMDA_R->Glutamate_Release AMPA_R AMPA Receptor Activation Glutamate_Release->AMPA_R BDNF_Release ↑ BDNF Release AMPA_R->BDNF_Release HT2_R->BDNF_Release mTOR_Signaling ↑ mTOR Signaling BDNF_Release->mTOR_Signaling Synaptogenesis ↑ Synaptogenesis mTOR_Signaling->Synaptogenesis Antidepressant_Effects Antidepressant-like Effects Synaptogenesis->Antidepressant_Effects G NENK NENK Administration AMPA_Activation AMPA Receptor Activation NENK->AMPA_Activation HT2_Activation 5-HT2 Receptor Activation NENK->HT2_Activation Antidepressant_Effect Antidepressant-like Effect AMPA_Activation->Antidepressant_Effect HT2_Activation->Antidepressant_Effect

References

Exploratory

Investigating the Antidepressant Properties of N-Ethylnorketamine: A Technical Guide

Abstract: The discovery of ketamine's rapid-acting antidepressant effects has revolutionized psychiatric research, shifting focus toward the glutamatergic system for novel therapeutic development. This has spurred invest...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The discovery of ketamine's rapid-acting antidepressant effects has revolutionized psychiatric research, shifting focus toward the glutamatergic system for novel therapeutic development. This has spurred investigation into its analogs and metabolites, such as N-Ethylnorketamine (NENK), a less-studied derivative. This technical guide provides a comprehensive overview of the current understanding of NENK's antidepressant properties, aimed at researchers, scientists, and drug development professionals. It consolidates available preclinical data on its receptor binding profile, behavioral efficacy, and proposed mechanisms of action. Detailed experimental protocols for key assays and visualizations of critical pathways are provided to facilitate further research in this promising area.

Introduction to N-Ethylnorketamine

Major Depressive Disorder (MDD) is a leading cause of disability worldwide, with a significant portion of patients exhibiting resistance to traditional monoaminergic antidepressants. The N-methyl-D-aspartate (NMDA) receptor antagonist, ketamine, produces rapid and robust antidepressant effects, but its clinical use is hampered by psychotomimetic side effects and abuse liability.[1] Consequently, research has intensified on ketamine's metabolites and analogs to identify compounds with similar efficacy but improved safety profiles.

N-Ethylnorketamine (also known as ethketamine or NENK) is a designer drug and analog of ketamine.[2] Structurally, it is a derivative of norketamine where the N-methyl group is replaced by an N-ethyl group. Preclinical studies have begun to explore its potential as a rapid-acting antidepressant, suggesting a unique pharmacological profile that diverges slightly from its parent compound.

Pharmacology of N-Ethylnorketamine

Receptor Binding Profile

Like ketamine, NENK's primary mechanism is believed to involve the modulation of the glutamatergic system. It is classified as an NMDA receptor antagonist.[2] However, its antidepressant effects in mice have also been shown to be dependent on the activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and serotonin (B10506) 5-HT2 receptors.[2][3]

The binding affinity (Ki) is a measure of how tightly a ligand binds to a receptor; a lower Ki value indicates a higher binding affinity. While specific quantitative binding data for NENK is not widely available, comparative data for ketamine and its primary metabolite, norketamine, provide essential context.

Table 1: Comparative NMDA Receptor Binding Affinities

Compound Receptor Target Binding Affinity (Ki) in μM Species Reference
(R,S)-Ketamine NMDA Receptor ([3H]MK-801 site) 0.119 ± 0.01 Mouse [1]
(R,S)-Norketamine NMDA Receptor ([3H]MK-801 site) 0.97 ± 0.1 Mouse [1]

| N-Ethylnorketamine | NMDA Receptor ([3H]MK-801 site) | Affinity demonstrated, but specific Ki value not reported in available literature. | Mouse |[3] |

Preclinical Efficacy in Animal Models

The antidepressant potential of NENK has been evaluated in mice using standard behavioral paradigms that detect antidepressant efficacy, such as the Forced Swim Test (FST) and Tail Suspension Test (TST). These tests are based on the principle that an effective antidepressant will reduce the duration of immobility, a state thought to reflect behavioral despair.

Antidepressant-Like Effects

A key preclinical study investigated the effects of NENK administered intraperitoneally (i.p.) to mice at various doses.[3] The results showed a significant, dose-dependent reduction in immobility time in both the FST and TST, indicative of an antidepressant-like effect. Notably, these effects were achieved without significantly altering general locomotor activity, as assessed by the Open-Field Test (OFT), suggesting the effects are specific to depressive-like behaviors and not due to psychomotor stimulation.[3]

Table 2: Summary of Preclinical Efficacy of N-Ethylnorketamine in Mice

Behavioral Test Doses (mg/kg, i.p.) Outcome Reference
Forced Swim Test (FST) 2.5, 5, 10 Dose-dependent decrease in immobility time. [3]
Tail Suspension Test (TST) 2.5, 5, 10 Dose-dependent decrease in immobility time. [3]

| Open-Field Test (OFT) | 2.5, 5, 10 | No significant alteration in locomotor activity. |[3] |

Mechanism of Action

The antidepressant action of NENK appears to be multifactorial, involving both direct receptor antagonism and the engagement of downstream signaling cascades crucial for synaptic plasticity.

Role of Glutamatergic and Serotonergic Systems

While NENK is an NMDA receptor antagonist, its antidepressant effects in the FST were abolished by pretreating mice with an AMPA receptor antagonist (NBQX) or a 5-HT2 receptor antagonist (ketanserin).[3] This critical finding suggests that the therapeutic action of NENK is not solely due to NMDA receptor blockade but requires subsequent activation of AMPA and 5-HT2 receptors. This aligns with the "disinhibition hypothesis" of ketamine, where initial NMDA receptor blockade on inhibitory GABAergic interneurons leads to a surge in glutamate, which in turn activates AMPA receptors, triggering downstream effects.

Downstream Signaling: The BDNF/mTOR Pathway

The activation of AMPA receptors is known to initiate intracellular signaling cascades that are fundamental to synaptic plasticity, including the synthesis of Brain-Derived Neurotrophic Factor (BDNF) and the activation of the mammalian Target of Rapamycin (mTOR) pathway.[4] This cascade is believed to underlie the rapid and sustained antidepressant effects of ketamine by promoting the synthesis of synaptic proteins and increasing the number and function of synapses.[4]

Studies on NENK have shown that it alters the mRNA expression levels of the AMPA receptor subunit GluA1, BDNF, and mTOR in the hippocampus and prefrontal cortex of mice, further supporting the engagement of this critical neuroplasticity pathway.[3]

G cluster_receptor Receptor Level cluster_downstream Intracellular Signaling Cascade cluster_outcome Cellular & Behavioral Outcome NENK N-Ethylnorketamine NMDA_R NMDA Receptor (on GABA Interneuron) NENK->NMDA_R Antagonism (-) AMPA_R AMPA Receptor NENK->AMPA_R Activation (+) [Required] HT2_R 5-HT2 Receptor NENK->HT2_R Activation (+) [Required] NMDA_R->AMPA_R Disinhibition leads to Glutamate surge, activating AMPA BDNF BDNF Synthesis & Release AMPA_R->BDNF HT2_R->BDNF TrkB TrkB Receptor Activation BDNF->TrkB mTOR mTORC1 Activation TrkB->mTOR Synaptic_Proteins Synaptic Protein Synthesis (e.g., GluA1) mTOR->Synaptic_Proteins Synaptogenesis Increased Synaptogenesis & Plasticity Synaptic_Proteins->Synaptogenesis Antidepressant Antidepressant Effects Synaptogenesis->Antidepressant

Caption: Proposed signaling pathway for N-Ethylnorketamine's antidepressant effects.

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the core experiments used to characterize the antidepressant properties of novel compounds like NENK.

Preclinical Behavioral Assessment: Forced Swim Test (FST)

The FST is a widely used behavioral assay to screen for antidepressant efficacy.[5]

  • Objective: To measure the effect of a compound on the duration of immobility in mice placed in an inescapable water cylinder.

  • Apparatus: A transparent Plexiglas cylinder (e.g., 30 cm high, 20 cm diameter) filled to a depth of 15 cm with water maintained at 24 ± 1 °C.[6]

  • Procedure:

    • Acclimation: Animals are habituated to the testing room for at least 1 hour before the test.

    • Drug Administration: N-Ethylnorketamine or vehicle (e.g., 0.9% saline) is administered via intraperitoneal (i.p.) injection at a volume of 10 ml/kg. Testing occurs 30 minutes post-injection.[3][6]

    • Test Session: Each mouse is gently placed into the water-filled cylinder for a 6-minute session. The session is typically recorded by a video camera for later analysis.

    • Scoring: An observer, blind to the experimental conditions, scores the animal's behavior. The last 4 minutes of the 6-minute session are typically analyzed. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water.

  • Data Analysis: The total duration of immobility is calculated for each animal. Data are typically analyzed using a one-way ANOVA followed by post-hoc tests to compare drug-treated groups to the vehicle control group.

Receptor Affinity Determination: [3H]MK-801 Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the PCP site within the NMDA receptor ion channel.[1]

  • Objective: To calculate the inhibition constant (Ki) of N-Ethylnorketamine for the NMDA receptor.

  • Materials: Mouse brain tissue (cortex or hippocampus), [3H]MK-801 (radioligand), unlabeled MK-801 (for non-specific binding), test compound (N-Ethylnorketamine), filtration apparatus, scintillation counter.

  • Procedure:

    • Membrane Preparation: Brain tissue is homogenized in a cold buffer and centrifuged to isolate the crude synaptic membrane fraction. The resulting pellet is washed and resuspended.

    • Binding Reaction: Aliquots of the membrane preparation are incubated in tubes with a fixed concentration of [3H]MK-801 and varying concentrations of the test compound (N-Ethylnorketamine). A separate set of tubes containing [3H]MK-801 and a high concentration of unlabeled MK-801 is used to determine non-specific binding.

    • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand. The filters are washed quickly with cold buffer to remove unbound radioligand.

    • Quantification: The radioactivity retained on each filter is measured using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

    • The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_drug_admin Compound Administration cluster_behavior Behavioral Assessment (30 min post-injection) cluster_mechanism Mechanism of Action Probing cluster_molecular Molecular Analysis Admin Administer NENK (i.p.) to Mice (2.5, 5, 10 mg/kg) FST Forced Swim Test (FST) Admin->FST Evaluate Antidepressant-like & Locomotor Effects TST Tail Suspension Test (TST) Admin->TST Evaluate Antidepressant-like & Locomotor Effects OFT Open-Field Test (OFT) Admin->OFT Evaluate Antidepressant-like & Locomotor Effects Antagonists Pre-treat with Antagonists (NBQX or Ketanserin) + 10 mg/kg NENK Admin->Antagonists Tissue Harvest Brain Tissue (Hippocampus, PFC) Admin->Tissue Separate Cohort FST_Block Forced Swim Test Antagonists->FST_Block Assess Blockade of Effects qPCR qRT-PCR Analysis Tissue->qPCR mRNA Measure mRNA Levels: GluA1, BDNF, mTOR qPCR->mRNA

Caption: Experimental workflow for investigating N-Ethylnorketamine's properties.

Conclusion and Future Directions

N-Ethylnorketamine is an intriguing ketamine analog with demonstrated antidepressant-like properties in preclinical models. Its mechanism, which relies on the activation of AMPA and 5-HT2 receptors downstream of NMDA receptor engagement, positions it as a compound of significant interest. The modulation of the BDNF/mTOR signaling pathway further strengthens its profile as a potential rapid-acting antidepressant.

However, research into NENK is still in its nascent stages. Future investigations are essential to fully characterize its potential. Key areas for future research include:

  • Quantitative Pharmacokinetics: Determining the bioavailability, half-life, and metabolic profile of NENK is crucial for understanding its dosing and duration of action.

  • Receptor Binding Specificity: A comprehensive screening of NENK against a wider panel of receptors is needed to determine its selectivity and identify potential off-target effects. Obtaining a precise Ki value for the NMDA receptor is a primary objective.

  • Chronic Dosing and Safety: Studies involving chronic administration are necessary to evaluate long-term efficacy, potential for tolerance, and a comprehensive safety and toxicology profile.

  • Efficacy in Stress Models: Evaluating NENK in animal models of chronic stress, which more closely mimic the etiology of human depression, would provide more robust evidence of its antidepressant potential.

References

Foundational

N-Ethylnorketamine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of a Ketamine Analog and Designer Drug Abstract N-Ethylnorketamine (NENK), a structural analog of ketamine, has emerged as a designer drug with presumed dissociative anesthetic, analgesic, and antidepr...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of a Ketamine Analog and Designer Drug

Abstract

N-Ethylnorketamine (NENK), a structural analog of ketamine, has emerged as a designer drug with presumed dissociative anesthetic, analgesic, and antidepressant properties. This technical guide provides a comprehensive overview of the current scientific understanding of NENK, intended for researchers, scientists, and drug development professionals. It consolidates available data on its pharmacology, pharmacokinetics, and toxicology, details experimental protocols for its study, and visualizes key molecular pathways and experimental workflows. While research on NENK is not as extensive as for its parent compound, this guide synthesizes the existing knowledge to facilitate further investigation into its therapeutic potential and abuse liability.

Introduction

N-Ethylnorketamine, also known as ethketamine or 2-(2-Chlorophenyl)-2-(ethylamino)cyclohexan-1-one, is a psychoactive substance belonging to the arylcyclohexylamine class of compounds.[1][2] It is recognized as a designer drug and a ketamine analog, suggesting a similar pharmacological profile that includes dissociative, anesthetic, and hallucinogenic effects.[1][3] NENK has been available through online vendors since approximately 2012 and has been identified in seized drug samples in Europe and other regions.[1] Its structural similarity to ketamine, a well-established anesthetic and a rapidly acting antidepressant, has prompted scientific interest in its pharmacological and toxicological properties. This document aims to provide a detailed technical resource on N-Ethylnorketamine, summarizing its chemical properties, mechanism of action, and the methodologies used to study it.

Physicochemical Properties

N-Ethylnorketamine is a crystalline solid at room temperature.[4] Its chemical and physical properties are summarized in the table below.

PropertyValueSource
IUPAC Name2-(2-chlorophenyl)-2-(ethylamino)cyclohexan-1-one[2]
Other NamesNENK, Ethketamine, 2-Cl-2'-Oxo-PCE[5]
CAS Number1354634-10-8[2]
Molecular FormulaC₁₄H₁₈ClNO[2]
Molar Mass251.75 g/mol [2]
SolubilityDMF: 16 mg/ml; DMSO: 11 mg/ml; Ethanol: 20 mg/ml; PBS (pH 7.2): 10 mg/ml[4]
PurityTypically ≥97% for reference standards[6]

Synthesis

Pharmacology

Mechanism of Action

N-Ethylnorketamine's primary mechanism of action is as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][5] This interaction is believed to be the basis for its anesthetic and dissociative effects. The binding site for NENK is likely within the ion channel pore of the NMDA receptor, a characteristic it shares with ketamine.[5]

Antidepressant Effects and Signaling Pathways

Similar to ketamine, NENK has been investigated for its potential rapid-acting antidepressant effects.[7] Studies in mice suggest that these effects are dependent on the activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and serotonin (B10506) 5-HT2 receptors.[1][7] The blockade of these receptors has been shown to abolish the antidepressant-like activity of NENK in animal models.[1][7]

The downstream signaling cascade implicated in the antidepressant effects of NENK involves the activation of the mammalian target of rapamycin (B549165) (mTOR) and increased expression of brain-derived neurotrophic factor (BDNF).[7][8] This pathway is a key regulator of synaptic plasticity and is thought to underlie the rapid and sustained antidepressant effects observed with ketamine and its analogs.

NENK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NENK N-Ethylnorketamine NMDA_R NMDA Receptor NENK->NMDA_R Antagonism AMPA_R AMPA Receptor NMDA_R->AMPA_R Disinhibition mTOR mTOR Signaling AMPA_R->mTOR Activation HT2_R 5-HT2 Receptor HT2_R->mTOR Activation BDNF BDNF Expression mTOR->BDNF Synaptic_Plasticity Synaptic Plasticity BDNF->Synaptic_Plasticity Antidepressant_Effects Antidepressant Effects Synaptic_Plasticity->Antidepressant_Effects

Caption: Proposed signaling pathway for the antidepressant effects of N-Ethylnorketamine.

Pharmacological Effects and Potency

In vivo studies in mice have demonstrated that NENK possesses both anesthetic and analgesic properties, although it is less potent than ketamine in these respects.[9] The median effective doses (ED50) for these effects are summarized below.

EffectN-Ethylnorketamine (ED50)Ketamine (ED50)Source
Anesthetic Activity (mice)96.9 mg/kg69.4 mg/kg[9]
Analgesic Activity (mice)45.9 mg/kg23.6 mg/kg[9]

Pharmacokinetics and Metabolism

Detailed pharmacokinetic studies of N-Ethylnorketamine in humans are not yet available in the public domain. However, based on its structural similarity to ketamine, it is expected to undergo extensive hepatic metabolism. The N-ethyl group in NENK, as opposed to the N-methyl group in ketamine, may influence its metabolic profile and pharmacokinetic parameters such as half-life and clearance.

For ketamine, the primary metabolic pathway is N-demethylation to norketamine, a reaction catalyzed mainly by cytochrome P450 enzymes CYP3A4 and CYP2B6.[2] It is plausible that NENK undergoes a similar N-deethylation process. Further research is required to elucidate the specific metabolic pathways and pharmacokinetic profile of NENK.

Toxicology

The toxicological profile of N-Ethylnorketamine has not been extensively studied.[4] As a designer drug, it has not undergone the rigorous safety and toxicity testing required for approved pharmaceuticals. Given its mechanism of action as an NMDA receptor antagonist, potential adverse effects could be similar to those of ketamine, which can include psychotomimetic effects, cardiovascular stimulation, and, with chronic use, neurotoxicity and urological problems.[10][11] However, the specific toxicological risks associated with NENK remain to be determined through formal investigation.

Analytical Methods

The detection and quantification of N-Ethylnorketamine in biological matrices are crucial for forensic toxicology and clinical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose. While validated methods specifically for NENK are not widely published, protocols for ketamine and its metabolites can be adapted.[12][13][14]

Experimental Protocol: LC-MS/MS for Quantification in Plasma (Adapted from Ketamine Protocols)

This protocol provides a general framework for the quantification of NENK in plasma, adapted from established methods for ketamine.[12][13][14]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., N-Ethylnorketamine-d5).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for NENK and its internal standard would need to be determined through infusion and optimization.

LC_MS_Workflow Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile + IS) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Analysis Data Analysis (Quantification) LC_MS_Analysis->Data_Analysis

Caption: General workflow for the quantification of N-Ethylnorketamine in plasma by LC-MS/MS.

Preclinical Behavioral Assessment

The forced swim test is a common behavioral assay used to screen for antidepressant-like activity in rodents.

Experimental Protocol: Forced Swim Test in Mice

This protocol is a standard procedure for the forced swim test.[10][15]

1. Apparatus:

  • A transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

2. Procedure:

  • Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Administer N-Ethylnorketamine or vehicle control intraperitoneally (i.p.) at the desired dose and time before the test (e.g., 30 minutes).[7]

  • Gently place each mouse into the cylinder of water for a 6-minute session.

  • Record the entire session with a video camera.

  • After the 6 minutes, remove the mouse, dry it with a towel, and return it to its home cage.

  • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.

Legal Status

As a designer drug, the legal status of N-Ethylnorketamine varies by country and is subject to change. As of October 2015, NENK was a controlled substance in the United Kingdom (Class B), China, and the US state of Alabama.[1] In Canada, it is listed as a Schedule I substance.[1] In Germany, it is controlled under the New Psychoactive Substances Act (NpSG), restricting its use to industrial and scientific purposes.[1] Researchers should consult their local regulations before acquiring or working with this substance.

Conclusion

N-Ethylnorketamine is a ketamine analog with a pharmacological profile that suggests potential for both therapeutic applications and abuse. Its primary action as an NMDA receptor antagonist, coupled with its influence on AMPA and 5-HT2 receptors and downstream mTOR/BDNF signaling, positions it as a compound of interest for research into rapid-acting antidepressants. However, the current body of scientific literature on NENK is limited. There is a pressing need for comprehensive studies to fully characterize its binding affinities, functional potencies, pharmacokinetic profile, and toxicological risks. The experimental protocols and data summarized in this guide provide a foundation for future research that will be critical in determining the ultimate clinical utility and public health implications of this designer drug.

References

Exploratory

An In-depth Technical Guide on the Chemical Structure and Properties of N-Ethylnorketamine

For Researchers, Scientists, and Drug Development Professionals Introduction N-Ethylnorketamine (NEK), also known as ethketamine, is a dissociative anesthetic and a structural analog of ketamine. As a substance of intere...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylnorketamine (NEK), also known as ethketamine, is a dissociative anesthetic and a structural analog of ketamine. As a substance of interest in neuropharmacological research, a comprehensive understanding of its chemical and physical properties, as well as its mechanism of action, is crucial for its potential therapeutic applications and for the development of novel derivatives. This guide provides a detailed overview of the chemical structure, physicochemical properties, and the known signaling pathways of N-Ethylnorketamine.

Chemical Structure and Identifiers

N-Ethylnorketamine is a chiral compound belonging to the arylcyclohexylamine class of chemicals.[1][2] Its structure features a cyclohexanone (B45756) ring substituted at the 2-position with a phenyl group and an ethylamino group. The phenyl ring is further substituted with a chlorine atom at the ortho position.

Table 1: Chemical Identifiers of N-Ethylnorketamine

IdentifierValue
IUPAC Name 2-(2-chlorophenyl)-2-(ethylamino)cyclohexan-1-one[3]
CAS Number 1354634-10-8[3]
Molecular Formula C₁₄H₁₈ClNO[3]
SMILES String CCNC1(CCCCC1=O)C2=CC=CC=C2Cl[3]
InChI Key ITBBBZIIFJJMDU-UHFFFAOYSA-N[3]

Physicochemical Properties

The physicochemical properties of N-Ethylnorketamine are essential for its handling, formulation, and understanding its pharmacokinetic profile.

Table 2: Physicochemical Properties of N-Ethylnorketamine

PropertyValue
Molecular Weight 251.75 g/mol [3]
Appearance Crystalline solid
Melting Point 92-93 °C (for the related compound 2-methylamino-2-(o-chlorophenyl)-cyclohexanone)[4]
Boiling Point Data not available
pKa Data not available
Solubility Data not available

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of N-Ethylnorketamine are not extensively published. However, general procedures for related arylcyclohexylamines can be adapted.

Synthesis

A common synthetic route for arylcyclohexylamines involves a multi-step process.[5] A plausible synthesis for N-Ethylnorketamine would likely follow a similar pathway:

  • Grignard Reaction: Reaction of 2-chlorobenzonitrile (B47944) with cyclopentyl magnesium bromide to form an α,α-disubstituted cyclopentanone (B42830) intermediate.

  • Bromination: α-bromination of the cyclopentanone derivative.

  • Amination: Reaction with ethylamine (B1201723) to introduce the N-ethylamino group.

  • Rearrangement: Thermal or acid-catalyzed rearrangement of the aminocyclopentyl derivative to the corresponding cyclohexanone, yielding N-Ethylnorketamine.

A reported synthesis for the related compound ketamine involves the reduction of 2-(2-chlorophenyl)-2-nitrocyclohexanone (B10855933) to norketamine, followed by an Eschweiler-Clarke reaction with formaldehyde (B43269) and formic acid.[6] A similar approach could potentially be adapted for the synthesis of N-Ethylnorketamine by using the appropriate ethylating agent.

Purification

Purification of the final product is critical to remove impurities and byproducts. Recrystallization is a standard method for purifying solid organic compounds.[7]

General Recrystallization Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent system in which N-Ethylnorketamine is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the crude N-Ethylnorketamine in a minimal amount of the hot solvent to form a saturated solution.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and heat briefly.

  • Filtration (Hot): Quickly filter the hot solution to remove insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly and undisturbed to promote the formation of pure crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven.

Analytical Characterization

4.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.

Illustrative GC-MS Protocol for Arylcyclohexylamine Analysis: [8][9]

  • Sample Preparation: Dissolve a small amount of the sample in a suitable organic solvent (e.g., methanol, ethyl acetate). For biological samples, a prior extraction step (e.g., liquid-liquid extraction or solid-phase extraction) is necessary.[10]

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

    • Injector Temperature: Typically 250-280°C.

    • Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. For example, start at a lower temperature (e.g., 100°C), hold for a short period, then ramp up to a higher temperature (e.g., 280-300°C).

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a range appropriate for the expected molecular weight and fragmentation pattern (e.g., m/z 40-500).

    • Data Analysis: Compare the obtained mass spectrum with a reference library or interpret the fragmentation pattern to confirm the structure.

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms.

General NMR Protocol: [11][12]

  • Sample Preparation: Dissolve 5-10 mg of the purified N-Ethylnorketamine in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: Provides information about the number, environment, and connectivity of protons.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish correlations between protons and carbons, aiding in the complete structural elucidation.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, baseline correction) and interpret the chemical shifts, coupling constants, and integration values to assign the structure.

Pharmacological Properties and Signaling Pathways

N-Ethylnorketamine's pharmacological effects are primarily mediated through its interaction with several key neurotransmitter systems.[13]

Table 3: Pharmacological Properties of N-Ethylnorketamine

PropertyDescription
Primary Mechanism of Action Non-competitive NMDA receptor antagonist[13]
Other Receptor Interactions Activation of AMPA and 5-HT₂ receptors is implicated in its antidepressant effects.[13]
Pharmacological Effects Dissociative, anesthetic, and potential rapid-acting antidepressant effects.
NMDA Receptor Antagonism and Downstream Signaling

N-Ethylnorketamine, like ketamine, acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate (B1630785) receptor.[13] Blockade of the NMDA receptor on GABAergic interneurons is thought to lead to a disinhibition of glutamatergic pyramidal neurons, resulting in a surge of glutamate release.[14][15] This initial action triggers a cascade of downstream events that are believed to be crucial for its therapeutic effects.

NMDA_Pathway NEK N-Ethylnorketamine NMDAR NMDA Receptor (on GABAergic Interneuron) NEK->NMDAR Blockade GABA_Interneuron GABAergic Interneuron NMDAR->GABA_Interneuron Inhibition Glutamatergic_Neuron Glutamatergic Pyramidal Neuron GABA_Interneuron->Glutamatergic_Neuron Inhibition Glutamate_Release ↑ Glutamate Release Glutamatergic_Neuron->Glutamate_Release Activation AMPA_Pathway Glutamate ↑ Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Activation BDNF_Release ↑ BDNF Release AMPAR->BDNF_Release TrkB TrkB Receptor BDNF_Release->TrkB Activation mTOR mTOR Pathway Activation TrkB->mTOR Synaptogenesis Synaptogenesis & Neural Plasticity mTOR->Synaptogenesis

References

Foundational

Synonyms for N-Ethylnorketamine such as ethketamine and 2-Cl-2'-Oxo-PCE

For Researchers, Scientists, and Drug Development Professionals Introduction N-Ethylnorketamine, also known by its synonyms ethketamine, NENK, and 2-Cl-2'-Oxo-PCE, is a dissociative anesthetic and a structural analog of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylnorketamine, also known by its synonyms ethketamine, NENK, and 2-Cl-2'-Oxo-PCE, is a dissociative anesthetic and a structural analog of ketamine.[1][2] As a member of the arylcyclohexylamine class, it is recognized for its antagonistic activity at the N-methyl-D-aspartate (NMDA) receptor.[1][3] Emerging research indicates that its pharmacological effects, particularly its potential antidepressant properties, are also mediated through the activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and serotonin (B10506) 5-HT2 receptors.[3][4] This technical guide provides a comprehensive overview of the available scientific data on N-Ethylnorketamine, including its pharmacodynamics, and outlines detailed experimental protocols relevant to its study.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-Ethylnorketamine is provided in the table below.

PropertyValueReference
IUPAC Name2-(2-chlorophenyl)-2-(ethylamino)cyclohexan-1-one[5]
Synonymsethketamine, NENK, 2-Cl-2'-Oxo-PCE[5]
Molecular FormulaC₁₄H₁₈ClNO[5]
Molar Mass251.75 g/mol [5]
CAS Number1354634-10-8[5]

Quantitative Pharmacological Data

CompoundParameterValue (mg/kg)Species
N-EthylnorketamineAnesthetic Activity (ED₅₀)96.9Mouse
KetamineAnesthetic Activity (ED₅₀)69.4Mouse
N-EthylnorketamineAnalgesic Activity (ED₅₀)45.9Mouse
KetamineAnalgesic Activity (ED₅₀)23.6Mouse

Table 1: In vivo anesthetic and analgesic activity of N-Ethylnorketamine compared to ketamine in mice.[6]

Signaling Pathways

The pharmacological effects of N-Ethylnorketamine are primarily attributed to its interaction with three key receptors in the central nervous system: the NMDA receptor, the AMPA receptor, and the 5-HT2 receptor.

NMDA Receptor Antagonism

N-Ethylnorketamine acts as a non-competitive antagonist at the NMDA receptor, a ligand-gated ion channel crucial for excitatory synaptic transmission.[2][7] By blocking the NMDA receptor, N-Ethylnorketamine inhibits the influx of Ca²⁺ ions, thereby modulating synaptic plasticity.[8]

NMDA_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate (B1630785) Glutamate NMDAR NMDA Receptor (Closed) Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Binds N_Ethylnorketamine N-Ethylnorketamine Ion_Channel Ion Channel N_Ethylnorketamine->Ion_Channel Blocks NMDAR_Open NMDA Receptor (Open) NMDAR->NMDAR_Open Activates NMDAR_Open->Ion_Channel Opens Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Blocked Blocked Ion_Channel->Blocked Signaling_Cascade Downstream Signaling Ca_Influx->Signaling_Cascade

Caption: N-Ethylnorketamine blocks the NMDA receptor ion channel.

AMPA Receptor Modulation

The antidepressant effects of N-Ethylnorketamine are linked to the activation of AMPA receptors.[3][4] This is thought to occur via an indirect mechanism involving the disinhibition of glutamatergic neurons, leading to increased glutamate release and subsequent AMPA receptor stimulation.[9][10] This activation promotes downstream signaling cascades involved in synaptogenesis and neuroplasticity.[11][12]

AMPA_Receptor_Modulation cluster_upstream Upstream Events cluster_synapse Synapse cluster_downstream Downstream Signaling NMDAR_Antagonism NMDA Receptor Antagonism (on GABAergic interneuron) Glutamate_Release ↑ Glutamate Release NMDAR_Antagonism->Glutamate_Release Glutamate Glutamate Glutamate_Release->Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds & Activates Na_Influx Na⁺ Influx AMPAR->Na_Influx Depolarization Depolarization Na_Influx->Depolarization CaMKII CaMKII Activation Depolarization->CaMKII BDNF_mTOR BDNF/mTOR Pathway CaMKII->BDNF_mTOR Synaptogenesis Synaptogenesis & Neuroplasticity BDNF_mTOR->Synaptogenesis GHT2_Receptor_Activation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular N_Ethylnorketamine N-Ethylnorketamine (or Serotonin) HT2A_R 5-HT2A Receptor N_Ethylnorketamine->HT2A_R Binds Gq Gq Protein HT2A_R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response Synthesis_Workflow Start 2-Chlorobenzonitrile & Cyclopentylmagnesium Bromide Grignard Grignard Reaction Start->Grignard Intermediate1 Imine Intermediate Grignard->Intermediate1 Hydrolysis Acidic Hydrolysis Intermediate1->Hydrolysis Intermediate2 2-(2-chlorophenyl)- cyclopentyl-1-one Hydrolysis->Intermediate2 Bromination α-Bromination Intermediate2->Bromination Intermediate3 α-Bromo Ketone Bromination->Intermediate3 Amination Reaction with Ethylamine Intermediate3->Amination Rearrangement Thermal Rearrangement Amination->Rearrangement Product N-Ethylnorketamine Rearrangement->Product Binding_Assay_Workflow Preparation Membrane Preparation (e.g., rat brain cortex) Incubation Incubation: - Membranes - Radioligand ([³H]TCP) - N-Ethylnorketamine (competitor) Preparation->Incubation Filtration Rapid Filtration (separates bound from free ligand) Incubation->Filtration Washing Washing of Filters Filtration->Washing Counting Scintillation Counting (measures radioactivity) Washing->Counting Analysis Data Analysis (IC₅₀ and Kᵢ determination) Counting->Analysis

References

Exploratory

The Dawn of New Dissociatives: A Technical Guide to the Initial Synthesis of Novel Methoxetamine Analogs, Including N-Ethyl-Norketamine (NENK)

For Researchers, Scientists, and Drug Development Professionals Abstract The landscape of psychoactive substance research is in a constant state of flux, with the continual emergence of novel compounds possessing unique...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of psychoactive substance research is in a constant state of flux, with the continual emergence of novel compounds possessing unique pharmacological profiles. Arylcyclohexylamines, a class of dissociative anesthetics, have been a focal point of this exploration, largely driven by the clinical antidepressant effects of ketamine. This whitepaper provides an in-depth technical guide to the initial synthesis of novel methoxetamine (MXE) analogs, with a specific focus on N-ethyl-norketamine (NENK). It details plausible synthetic protocols, summarizes available quantitative pharmacological data, and visualizes the key signaling pathways implicated in the mechanism of action of these compounds. This document is intended to serve as a foundational resource for researchers engaged in the development and study of next-generation dissociative anesthetics and antidepressants.

Introduction

Methoxetamine (MXE), a structural analog of ketamine, emerged in the early 2010s as a research chemical and quickly garnered attention for its distinct subjective effects and purported higher potency.[1][2] Like ketamine, MXE is an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key target in the glutamatergic system implicated in learning, memory, and mood regulation.[3][4] The therapeutic potential of ketamine as a rapid-acting antidepressant has spurred significant interest in the development of analogs with improved pharmacokinetic and pharmacodynamic properties, and potentially reduced side effects.

N-ethyl-norketamine (NENK), also known as ethketamine, is a notable analog that has been reported to possess dissociative effects.[5][6] Its structural similarity to ketamine, with the substitution of an ethyl group for the methyl group on the amine, suggests a comparable mechanism of action. This guide will provide a comprehensive overview of the synthetic chemistry required to produce NENK and other novel MXE analogs, alongside a summary of their pharmacological interactions with key central nervous system receptors.

Synthetic Protocols

The synthesis of novel methoxetamine analogs, including NENK, generally follows a multi-step pathway analogous to the established synthesis of ketamine and methoxetamine.[7][8] The following protocols are based on established synthetic routes for arylcyclohexylamines and represent a plausible and detailed methodology for the preparation of these compounds.

General Synthetic Scheme for Arylcyclohexylamines

The core synthetic strategy involves the formation of an α-arylcyclohexanone intermediate, followed by the introduction of the amino group. A common route is outlined below:

Synthetic_Scheme A Aryl Grignard Reagent C α-Aryl-α-cyclopentyl-ketimine A->C 1. Reaction B Cyclopentanecarbonitrile (B127170) B->C D α-Arylcyclopentylketone C->D 2. Hydrolysis E α-Bromo-α-arylcyclopentylketone D->E 3. Bromination F α-Hydroxy-α-arylcyclopentylimine E->F 4. Reaction with Amine (e.g., Ethylamine (B1201723) for NENK) G Arylcyclohexylamine (e.g., Methoxetamine, NENK) F->G 5. Rearrangement

Caption: General synthetic pathway for arylcyclohexylamines.

Detailed Experimental Protocol for the Synthesis of N-Ethyl-Norketamine (NENK)

This protocol is a hypothetical but chemically sound procedure based on known syntheses of related compounds. Researchers should exercise all necessary safety precautions and conduct thorough analytical characterization of all intermediates and the final product.

Step 1: Synthesis of 1-(2-Chlorophenyl)cyclopentyl methyl ketone

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of 2-chlorobromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (2-chlorophenylmagnesium bromide).

  • Reaction with Nitrile: A solution of cyclopentanecarbonitrile in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C. The reaction mixture is then stirred at room temperature for several hours.

  • Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The resulting mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1-(2-chlorophenyl)cyclopentyl methyl ketone. Purification can be achieved by vacuum distillation or column chromatography.

Step 2: α-Bromination of 1-(2-Chlorophenyl)cyclopentyl methyl ketone

  • The ketone from Step 1 is dissolved in a suitable solvent such as chloroform (B151607) or acetic acid.

  • A solution of bromine in the same solvent is added dropwise at a temperature maintained to control the exothermic reaction.

  • The reaction mixture is stirred until the bromine color disappears.

  • The solvent is removed under reduced pressure, and the crude α-bromo ketone is used in the next step without further purification.

Step 3: Synthesis of N-Ethyl-N-[1-(2-chlorophenyl)cyclopentylcarbonyl]amine

  • The crude α-bromo ketone is dissolved in a suitable solvent like toluene (B28343) or tetrahydrofuran.

  • An excess of a solution of ethylamine in the same solvent is added, and the mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

Step 4: Rearrangement to N-Ethyl-Norketamine (NENK)

  • The crude product from Step 3 is heated in a high-boiling point solvent such as decalin or xylene. The thermal rearrangement leads to the expansion of the cyclopentyl ring to a cyclohexanone (B45756) ring.

  • The reaction mixture is cooled, and the product is extracted with an acidic aqueous solution.

  • The aqueous layer is washed with an organic solvent to remove non-basic impurities.

  • The aqueous layer is then basified, and the freebase NENK is extracted with an organic solvent (e.g., dichloromethane).

  • The organic extracts are combined, dried, and the solvent is removed to yield crude NENK.

  • The final product can be purified by column chromatography or by conversion to its hydrochloride salt and recrystallization.

Note: The synthesis of other methoxetamine analogs can be achieved by using the appropriately substituted Grignard reagent (e.g., 3-methoxyphenylmagnesium bromide for methoxetamine) and the desired primary or secondary amine in Step 3.

Quantitative Pharmacological Data

The primary mechanism of action of methoxetamine and its analogs is antagonism of the NMDA receptor. However, many of these compounds also exhibit affinity for other receptors, which may contribute to their unique pharmacological profiles. The following table summarizes the available binding affinity (Ki) data for a selection of methoxetamine analogs at the NMDA receptor. Data for other relevant receptors are included where available.

CompoundNMDA Receptor Ki (nM)[3][4]SERT Ki (nM)[4]Other Receptor Affinities (Ki, nM)
Methoxetamine (MXE) 259479DAT (>10,000), NET (>10,000)[4]
N-Ethyl-Norketamine (NENK) Data not availableData not available
3-MeO-PCP 20219σ1 (143), σ2 (160)[4]
4-MeO-PCP 53439σ1 (39), σ2 (136)[4]
3-MeO-PCE 732000σ1 (1,800), σ2 (2,000)[4]
Ketamine 659>10,000

SERT: Serotonin (B10506) Transporter; DAT: Dopamine Transporter; NET: Norepinephrine Transporter. A lower Ki value indicates a higher binding affinity.

Signaling Pathways and Mechanisms of Action

The psychotropic effects of methoxetamine analogs are primarily mediated by their interaction with the NMDA receptor. However, their antidepressant-like effects may also involve downstream signaling cascades, including the activation of AMPA and 5-HT2 receptors.[3]

NMDA Receptor Antagonism

NENK and related analogs act as non-competitive antagonists at the NMDA receptor, binding to the phencyclidine (PCP) site within the ion channel. This blockade prevents the influx of Ca2+ ions, thereby inhibiting long-term potentiation (LTP) and modulating synaptic plasticity.

NMDA_Pathway cluster_membrane Postsynaptic Membrane NMDA_R NMDA Receptor Ca_ion Ca²⁺ Influx Blocked NMDA_R->Ca_ion NENK NENK NENK->NMDA_R Binds to PCP Site LTP Inhibition of Long-Term Potentiation (LTP) Ca_ion->LTP Prevents Synaptic_Plasticity Modulation of Synaptic Plasticity LTP->Synaptic_Plasticity

Caption: NENK-mediated antagonism of the NMDA receptor.

Downstream AMPA Receptor Activation

The antidepressant effects of some NMDA receptor antagonists are hypothesized to involve a subsequent increase in AMPA receptor signaling. The blockade of NMDA receptors on GABAergic interneurons can lead to a disinhibition of glutamatergic neurons, resulting in a surge of glutamate (B1630785) release. This glutamate then preferentially activates AMPA receptors, leading to the release of brain-derived neurotrophic factor (BDNF) and the activation of the mTOR signaling pathway, ultimately promoting synaptogenesis.

AMPA_Pathway NENK NENK NMDA_Interneuron NMDA-R on GABAergic Interneuron NENK->NMDA_Interneuron Blocks Disinhibition Disinhibition of Glutamatergic Neuron NMDA_Interneuron->Disinhibition Glutamate_Surge Glutamate Release Disinhibition->Glutamate_Surge AMPA_R AMPA Receptor Activation Glutamate_Surge->AMPA_R BDNF BDNF Release AMPA_R->BDNF mTOR mTOR Pathway Activation BDNF->mTOR Synaptogenesis Increased Synaptogenesis mTOR->Synaptogenesis

Caption: Hypothesized downstream activation of AMPA receptor signaling.

Interaction with 5-HT2A Receptors

Some arylcyclohexylamines have been shown to interact with serotonin receptors, particularly the 5-HT2A receptor.[3] Activation of this Gq-coupled receptor leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC), which can modulate a variety of cellular processes, including neuronal excitability and plasticity.

Caption: Signaling cascade following 5-HT2A receptor activation.

Conclusion

The initial synthesis of novel methoxetamine analogs, including NENK, represents a significant area of research in the quest for improved therapeutic agents for depression and other neuropsychiatric disorders. The synthetic pathways, while requiring careful execution and purification, are accessible through established organic chemistry principles. The pharmacological data, though incomplete for many novel compounds, highlights the primary role of NMDA receptor antagonism in their mechanism of action, with potential contributions from other receptor systems. The signaling pathways involved are complex and interconnected, offering multiple avenues for therapeutic intervention. This technical guide provides a foundational framework for researchers to build upon, encouraging further investigation into the synthesis, pharmacology, and therapeutic potential of this promising class of molecules. It is imperative that future research focuses on elucidating the full pharmacological profiles of these novel analogs, including their specific reaction yields and purities, to enable a comprehensive understanding of their structure-activity relationships and to guide the development of safer and more effective medicines.

References

Protocols & Analytical Methods

Method

Application Note: Quantification of N-Ethylnorketamine in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of N-Ethylnorketamine in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard for accurate quantification. Chromatographic separation is achieved on a reverse-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, toxicological screening, and other research applications requiring precise measurement of N-Ethylnorketamine in a biological matrix.

Introduction

N-Ethylnorketamine is a designer drug and an analog of ketamine, a well-known dissociative anesthetic.[1] As with other novel psychoactive substances, there is a growing need for reliable analytical methods to detect and quantify N-Ethylnorketamine in biological samples for research and forensic purposes. This application note provides a comprehensive protocol for the determination of N-Ethylnorketamine in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity.

Experimental Protocols

Materials and Reagents
  • N-Ethylnorketamine reference standard

  • N-Ethylnorketamine-d5 (internal standard, IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2EDTA)

Sample Preparation
  • Thaw plasma samples and vortex to ensure homogeneity.

  • To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of internal standard working solution (e.g., 100 ng/mL N-Ethylnorketamine-d5 in methanol).

  • Add 150 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography
  • Instrument: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0-1.0 min: 5% B

    • 1.0-5.0 min: 5% to 95% B

    • 5.0-6.0 min: 95% B

    • 6.0-6.1 min: 95% to 5% B

    • 6.1-8.0 min: 5% B

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry
  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

The Multiple Reaction Monitoring (MRM) transitions for N-Ethylnorketamine and the internal standard are detailed in Table 1. The fragmentation of N-Ethylnorketamine in ESI-MS/MS mode often involves the loss of the ethylamino group or subsequent losses of small molecules like carbon monoxide.[2][3] The molecular formula of N-Ethylnorketamine is C14H18ClNO, with a molecular weight of 251.75 g/mol .[4][5]

Table 1: Mass Spectrometry Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
N-Ethylnorketamine (Quantifier) 252.1207.11003015
N-Ethylnorketamine (Qualifier) 252.1179.11003025
N-Ethylnorketamine-d5 (IS) 257.1212.11003015

Quantitative Data Summary

The following tables summarize the expected quantitative performance of the method.

Table 2: Calibration Curve for N-Ethylnorketamine

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)Accuracy (%)Precision (%CV)
10.012102.58.7
50.05898.96.2
100.115101.14.5
500.58299.53.1
1001.168100.32.5
5005.85099.81.9
100011.712100.11.5
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Weighting 1/x

Table 3: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Accuracy (%) (n=6)Intra-day Precision (%CV) (n=6)Inter-day Accuracy (%) (n=18)Inter-day Precision (%CV) (n=18)
LLOQ 1103.29.8104.511.2
Low QC 3101.57.5102.18.3
Mid QC 7599.84.1100.55.2
High QC 750100.92.8101.33.6

Table 4: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low QC 392.598.1
High QC 75095.197.5
Internal Standard 10094.397.8

Experimental Workflow and Signaling Pathways

The following diagram illustrates the experimental workflow from sample receipt to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample (50 µL) add_is Add Internal Standard (10 µL) plasma_sample->add_is protein_precipitation Protein Precipitation (150 µL Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant (100 µL) centrifuge->supernatant_transfer injection Inject into LC-MS/MS (5 µL) supernatant_transfer->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection MRM Detection ionization->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Concentration Calculation calibration_curve->quantification reporting Reporting Results quantification->reporting

Caption: Experimental workflow for N-Ethylnorketamine quantification.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of N-Ethylnorketamine in human plasma. The simple sample preparation, combined with the high selectivity of tandem mass spectrometry, ensures accurate and precise results. This method is a valuable tool for researchers and professionals in the fields of pharmacology, toxicology, and drug development.

References

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of N-Ethylnorketamine and its Metabolites

Audience: Researchers, scientists, and drug development professionals. Introduction N-Ethylnorketamine is a designer drug and an analog of ketamine, a well-known dissociative anesthetic.[1] Like ketamine, N-Ethylnorketam...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Ethylnorketamine is a designer drug and an analog of ketamine, a well-known dissociative anesthetic.[1] Like ketamine, N-Ethylnorketamine is expected to undergo extensive metabolism in the body, leading to the formation of various metabolites. The primary metabolic pathways for ketamine involve N-demethylation to norketamine, hydroxylation of the cyclohexanone (B45756) ring, and subsequent dehydration.[2][3] By analogy, N-Ethylnorketamine is likely metabolized to norketamine, various hydroxylated derivatives, and dehydronorketamine. The development of robust analytical methods for the simultaneous separation and quantification of N-Ethylnorketamine and its metabolites is crucial for pharmacokinetic studies, toxicological screening, and clinical research.

This application note provides detailed protocols for both achiral and chiral High-Performance Liquid Chromatography (HPLC) methods suitable for the separation of N-Ethylnorketamine and its putative metabolites in biological matrices.

Metabolic Pathway of N-Ethylnorketamine

The proposed metabolic pathway for N-Ethylnorketamine is analogous to that of ketamine. The primary routes of metabolism are expected to be N-dealkylation and hydroxylation, followed by further biotransformation.

NEK N-Ethylnorketamine NK Norketamine NEK->NK N-De-ethylation (CYP450) HNEK Hydroxy-N- Ethylnorketamine NEK->HNEK Hydroxylation (CYP450) HNK Hydroxynorketamine NK->HNK Hydroxylation (CYP450) DHNK Dehydronorketamine NK->DHNK Dehydration HNEK->HNK N-De-ethylation (CYP450)

Caption: Proposed metabolic pathway of N-Ethylnorketamine.

Experimental Protocols

Sample Preparation from Biological Matrices (Plasma/Serum)

Effective sample preparation is critical for removing interferences and concentrating the analytes of interest from complex biological matrices.[4][5] Two common methods are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

a) Protein Precipitation (PPT) Protocol [6]

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., deuterated N-Ethylnorketamine or a structurally related compound).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject it into the HPLC system.

b) Liquid-Liquid Extraction (LLE) Protocol [2][7][8]

  • To 500 µL of plasma or serum in a glass tube, add 50 µL of internal standard solution and 200 µL of 1 M sodium hydroxide (B78521) to basify the sample.

  • Add 2 mL of an extraction solvent mixture (e.g., dichloromethane:ethyl acetate, 80:20 v/v).

  • Vortex for 2 minutes and then centrifuge at 3,000 x g for 10 minutes to separate the layers.

  • Transfer the organic (lower) layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase for HPLC analysis.

cluster_0 Protein Precipitation cluster_1 Liquid-Liquid Extraction P1 Plasma/Serum Sample P2 Add Acetonitrile & Internal Standard P1->P2 P3 Vortex & Centrifuge P2->P3 P4 Collect Supernatant P3->P4 P5 Evaporate & Reconstitute P4->P5 HPLC HPLC Analysis P5->HPLC Inject L1 Plasma/Serum Sample L2 Add Base, Internal Standard & Solvent L1->L2 L3 Vortex & Centrifuge L2->L3 L4 Collect Organic Layer L3->L4 L5 Evaporate & Reconstitute L4->L5 L5->HPLC Inject

Caption: Workflow for sample preparation from biological matrices.

Achiral HPLC-UV Method

This method is suitable for the routine quantification of N-Ethylnorketamine and its primary non-chiral metabolites.

ParameterCondition
HPLC Column Reversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.03 M Phosphate Buffer (pH 7.2) (23:77, v/v)[7][8]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection 210 nm[9][10]
Run Time 20 minutes

Table 1: Achiral HPLC Method Parameters.

Chiral HPLC-UV/MS Method

This method is designed for the enantioselective separation of N-Ethylnorketamine and its chiral metabolites.

ParameterCondition
HPLC Column Chiral AGP, 4.0 x 100 mm, 5 µm[11] or Lux Cellulose-3, 2.0 x 150 mm, 3 µm[12]
Mobile Phase A 10 mM Ammonium Acetate (pH 7.5)[3]
Mobile Phase B Isopropanol[3] or Acetonitrile[12]
Gradient 0-1 min: 5% B; 1-10 min: 5-20% B; 10-12 min: 20% B; 12.1-15 min: 5% B
Flow Rate 0.4 mL/min[11][12]
Injection Volume 10 µL
Column Temperature 25°C
Detection UV at 220 nm or Mass Spectrometry (MS) for enhanced sensitivity and specificity
Run Time 15 minutes

Table 2: Chiral HPLC Method Parameters.

Data Presentation and Quantitative Summary

The following table summarizes the expected performance characteristics of the described HPLC methods. These values are based on similar analyses of ketamine and its metabolites and may require optimization for N-Ethylnorketamine.[6][7][8][9]

AnalyteMethodExpected Retention Time (min)Linearity Range (ng/mL)Limit of Quantification (LOQ) (ng/mL)
N-EthylnorketamineAchiral12-1510 - 100010
NorketamineAchiral8-1010 - 100010
DehydronorketamineAchiral6-810 - 100010
(R)-N-EthylnorketamineChiral9-115 - 5005
(S)-N-EthylnorketamineChiral11-135 - 5005

Table 3: Summary of Expected Quantitative Data.

Conclusion

The HPLC methods detailed in this application note provide a robust framework for the separation and quantification of N-Ethylnorketamine and its metabolites in biological samples. The achiral method is well-suited for high-throughput screening and general quantification, while the chiral method allows for the important investigation of enantioselective metabolism and pharmacokinetics. Proper sample preparation is paramount to achieving accurate and reproducible results. These protocols can be adapted and validated by individual laboratories to meet their specific research needs.

References

Method

Application Notes & Protocols: Tail Suspension Test with N-Ethylnorketamine in Mice

For Researchers, Scientists, and Drug Development Professionals Introduction The tail suspension test (TST) is a widely utilized behavioral paradigm to screen for potential antidepressant compounds in mice.[1][2] The tes...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tail suspension test (TST) is a widely utilized behavioral paradigm to screen for potential antidepressant compounds in mice.[1][2] The test is based on the principle that when subjected to the inescapable stress of being suspended by their tails, mice will develop an immobile posture.[3] A reduction in the duration of immobility is indicative of an antidepressant-like effect.[4][5] N-Ethylnorketamine (NENK), a ketamine analog, has demonstrated rapid antidepressant effects in preclinical studies.[6] These effects are believed to be mediated through the modulation of glutamatergic and serotonergic systems, specifically involving NMDA, AMPA, and 5-HT2 receptors.[6][7][8]

This document provides a comprehensive protocol for conducting the tail suspension test in mice to evaluate the antidepressant-like effects of N-Ethylnorketamine.

Quantitative Data Summary

The following tables summarize key quantitative data for conducting the tail suspension test with N-Ethylnorketamine.

Table 1: N-Ethylnorketamine Dosage and Administration

ParameterValueReference
DrugN-Ethylnorketamine HCl (NENK)[6]
VehicleSaline[3]
Route of AdministrationIntraperitoneal (i.p.)[9]
Dosages2.5, 5, and 10 mg/kg[6]
Administration Time30 minutes prior to testing[6]
Control GroupVehicle (Saline)[3]

Table 2: Tail Suspension Test Parameters

ParameterValueReference
Test Duration6 minutes[1][4][10]
Acclimation PeriodAt least 60 minutes in the testing room[9]
Primary MeasureDuration of Immobility (seconds)[3][10]
Scoring PeriodTypically the last 4 minutes of the 6-minute test[10][11]
ApparatusSuspension box or similar apparatus[1]

Experimental Protocols

Materials
  • N-Ethylnorketamine hydrochloride (NENK)

  • Sterile saline solution (0.9% NaCl)

  • Male adult mice (e.g., C57BL/6J strain)

  • Standard laboratory animal caging

  • Tail suspension test apparatus (commercial or custom-made)

  • Adhesive tape (e.g., medical-grade tape)

  • Video recording equipment

  • Stopwatch or automated tracking software

  • 70% Ethanol (B145695) for cleaning

Procedure

1. Animal Preparation and Acclimation 1.1. House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[4] 1.2. Allow mice to acclimate to the housing facility for at least one week before the experiment. 1.3. On the day of the experiment, transport the mice to the testing room and allow them to acclimate for at least 60 minutes before starting the procedure.[9] 1.4. During the acclimation period, weigh each mouse to determine the correct injection volume.

2. N-Ethylnorketamine Administration 2.1. Prepare fresh solutions of N-Ethylnorketamine HCl in sterile saline on the day of the experiment. 2.2. Administer N-Ethylnorketamine (2.5, 5, or 10 mg/kg) or an equivalent volume of saline (vehicle control) via intraperitoneal (i.p.) injection. 2.3. Return the mice to their home cages for 30 minutes before proceeding to the tail suspension test.[6]

3. Tail Suspension Test 3.1. Securely attach a piece of adhesive tape approximately 1-2 cm from the tip of the mouse's tail.[10] 3.2. Suspend the mouse by its tail from the suspension bar or ledge inside the tail suspension apparatus. The mouse should be positioned so that it cannot touch any surfaces.[1] 3.3. Immediately start the video recording and a stopwatch. The test duration is 6 minutes.[2][4] 3.4. The experimenter should leave the room during the test to avoid disturbing the animal. 3.5. After 6 minutes, gently remove the mouse from the apparatus, carefully remove the tape from its tail, and return it to its home cage.[1] 3.6. Clean the apparatus with 70% ethanol between each trial to remove any olfactory cues.[11]

4. Data Analysis 4.1. The primary behavioral measure is the duration of immobility, which is defined as the time the mouse hangs passively and remains completely motionless.[10] 4.2. Score the duration of immobility, typically during the last 4 minutes of the 6-minute test, as mice often exhibit escape-oriented behaviors during the initial 2 minutes.[10][11] 4.3. Scoring can be done manually by a trained observer who is blind to the experimental conditions or using automated video tracking software. 4.4. Compare the duration of immobility between the N-Ethylnorketamine-treated groups and the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis acclimation Animal Acclimation (≥ 60 min) drug_prep NENK Solution Preparation injection NENK/Saline Injection (i.p.) drug_prep->injection wait Waiting Period (30 min) injection->wait tst Tail Suspension Test (6 min) wait->tst scoring Scoring of Immobility (last 4 min) tst->scoring stats Statistical Analysis scoring->stats

Caption: Experimental workflow for the tail suspension test with N-Ethylnorketamine.

signaling_pathway cluster_receptors Receptor Modulation cluster_downstream Downstream Effects NENK N-Ethylnorketamine NMDA NMDA Receptor NENK->NMDA Antagonist AMPA AMPA Receptor NENK->AMPA Activation HT2 5-HT2 Receptor NENK->HT2 Activation Glutamate ↑ Glutamate Release BDNF ↑ BDNF Levels AMPA->BDNF HT2->BDNF Synaptogenesis ↑ Synaptogenesis BDNF->Synaptogenesis Antidepressant Antidepressant-like Effects Synaptogenesis->Antidepressant

Caption: Proposed signaling pathway for N-Ethylnorketamine's antidepressant effects.

References

Application

Application Note: Quantitative Analysis of N-Ethylnorketamine using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals Abstract This application note details a comprehensive methodology for the qualitative and quantitative analysis of N-Ethylnorketamine (NENK), a designer dr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive methodology for the qualitative and quantitative analysis of N-Ethylnorketamine (NENK), a designer drug analog of ketamine, using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Due to the limited availability of validated protocols specific to NENK, this document provides a robust method adapted from established and validated GC-MS procedures for ketamine and its primary metabolite, norketamine. The protocol outlines sample preparation, derivatization, GC-MS parameters, and data analysis. Furthermore, a putative metabolic pathway for NENK is proposed based on the known metabolism of ketamine. This guide serves as a valuable resource for forensic laboratories, clinical researchers, and professionals in drug development involved in the detection and quantification of novel psychoactive substances.

Introduction

N-Ethylnorketamine (also known as ethketamine or 2-Cl-2'-Oxo-PCE) is a dissociative anesthetic and a designer drug that has been identified in seized drug samples.[1][2] As a structural analog of ketamine, it is presumed to exhibit similar psychoactive effects. The increasing emergence of such novel psychoactive substances (NPS) necessitates the development of reliable analytical methods for their identification and quantification in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is a gold-standard technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and specificity.[3] This application note presents a detailed protocol for the GC-MS analysis of NENK, including sample preparation, derivatization to enhance chromatographic performance, and mass spectrometric identification.

Putative Metabolic Pathway of N-Ethylnorketamine

The metabolism of N-Ethylnorketamine is not yet fully characterized in published literature. However, based on the well-documented metabolism of ketamine, a putative metabolic pathway can be proposed. Ketamine is primarily metabolized in the liver by cytochrome P450 enzymes, with N-demethylation being the major pathway to form norketamine.[4] By analogy, N-Ethylnorketamine is likely to undergo N-deethylation to form norketamine. Further metabolism may involve hydroxylation of the cyclohexanone (B45756) ring, followed by glucuronide conjugation to facilitate excretion.[4]

Metabolic Pathway of N-Ethylnorketamine Putative Metabolic Pathway of N-Ethylnorketamine NEK N-Ethylnorketamine NK Norketamine NEK->NK N-deethylation (CYP450) HNK Hydroxynorketamine NK->HNK Hydroxylation Glucuronide Glucuronide Conjugate HNK->Glucuronide Glucuronidation

Caption: Putative metabolic pathway of N-Ethylnorketamine.

Experimental Protocols

This section details the experimental procedures for the analysis of N-Ethylnorketamine in biological matrices, adapted from validated methods for ketamine and norketamine.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a reliable method for extracting and concentrating analytes from complex matrices like urine or plasma.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of 100 mM phosphate (B84403) buffer (pH 6.0). Do not allow the cartridge to dry.

  • Sample Loading: To 1 mL of the biological sample (e.g., urine), add an appropriate internal standard (e.g., N-Ethylnorketamine-d5). Vortex and load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 1 M acetic acid, and then 2 mL of methanol. Dry the cartridge thoroughly under vacuum for 5 minutes.

  • Elution: Elute the analyte with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (B78521) (80:20:2 v/v/v).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

Derivatization is often employed in GC-MS analysis to improve the thermal stability and chromatographic properties of polar analytes containing primary or secondary amine groups. Acylation is a common derivatization technique.

  • To the dried extract, add 50 µL of ethyl acetate (B1210297) and 30 µL of pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA).

  • Vortex the mixture and heat at 70°C for 30 minutes.

  • After cooling to room temperature, evaporate the mixture to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.

GC-MS Analysis Workflow

The overall workflow from sample receipt to data analysis is depicted in the following diagram.

GC-MS Analysis Workflow GC-MS Workflow for N-Ethylnorketamine Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Solid-Phase Extraction Solid-Phase Extraction Internal Standard Spiking->Solid-Phase Extraction Derivatization Derivatization Solid-Phase Extraction->Derivatization GC-MS Injection GC-MS Injection Derivatization->GC-MS Injection Chromatographic Separation Chromatographic Separation GC-MS Injection->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Peak Integration Peak Integration Mass Spectrometric Detection->Peak Integration Quantification Quantification Peak Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for N-Ethylnorketamine analysis.

GC-MS Parameters

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

ParameterValue
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms)
Injection Volume1 µL (Splitless mode)
Inlet Temperature250°C
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temp 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM) and/or Full Scan
Monitored IonsTo be determined based on the mass spectrum of the derivatized NENK

Data and Results

The chemical properties of N-Ethylnorketamine are summarized below.

PropertyValueReference
Molecular FormulaC₁₄H₁₈ClNO[5]
Molar Mass251.75 g/mol [1][5]
IUPAC Name2-(2-chlorophenyl)-2-(ethylamino)cyclohexan-1-one[5]
Mass Spectrometry

The mass spectrum of underivatized N-Ethylnorketamine can be obtained from spectral databases.[6][7] The fragmentation pattern of ketamine analogues typically involves α-cleavage of the carbon bond C1-C2 in the cyclohexanone moiety.[8][9] For derivatized NENK, the exact mass fragments will depend on the derivatizing agent used. It is crucial to analyze a certified reference standard to determine the retention time and confirm the mass spectrum.

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using fortified blank matrix samples. The following table provides typical quantitative parameters from validated GC-MS methods for ketamine and norketamine, which can be used as a reference for the expected performance of the N-Ethylnorketamine assay.

ParameterTypical Value RangeReference
Linearity Range10 - 1000 ng/mL[10]
Limit of Detection (LOD)0.5 - 10 ng/mL[11]
Limit of Quantification (LOQ)1.5 - 30 ng/mL[11]
Recovery80 - 110%
Precision (RSD%)< 15%

Conclusion

This application note provides a comprehensive framework for the GC-MS analysis of N-Ethylnorketamine. By adapting validated methods for closely related compounds, researchers can achieve reliable and sensitive detection and quantification of this emerging designer drug. The provided protocols for sample preparation, derivatization, and GC-MS analysis, along with the putative metabolic pathway and workflow diagrams, serve as a practical guide for laboratories involved in forensic toxicology, clinical chemistry, and pharmaceutical research. It is recommended to perform a full method validation according to established guidelines before applying this protocol to routine sample analysis.

References

Method

Application Notes and Protocols for the Structural Elucidation of N-Ethylnorketamine using NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals Abstract N-Ethylnorketamine (NEK) is a psychoactive substance and a structural analog of ketamine.[1] Its emergence necessitates robust analytical methods f...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylnorketamine (NEK) is a psychoactive substance and a structural analog of ketamine.[1] Its emergence necessitates robust analytical methods for unambiguous identification and structural confirmation, which are critical in forensic science, clinical toxicology, and pharmaceutical research. This document provides detailed application notes and experimental protocols for the structural elucidation of N-Ethylnorketamine using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The combination of these powerful analytical techniques provides comprehensive structural information, enabling confident identification. This guide includes protocols for sample preparation, data acquisition, and interpretation, along with quantitative data presented in structured tables and logical diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

N-Ethylnorketamine, also known as 2-(2-chlorophenyl)-2-(ethylamino)cyclohexan-1-one, is a derivative of ketamine where the N-methyl group is replaced by an N-ethyl group.[1][2] As with other emerging psychoactive substances, the definitive structural characterization of N-Ethylnorketamine is paramount for law enforcement, public health, and scientific research. NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, allowing for the determination of the carbon-hydrogen framework and the connectivity of atoms. Mass spectrometry offers precise mass measurement and characteristic fragmentation patterns, which aid in confirming the molecular weight and elucidating the compound's structure.

This application note outlines the synergistic use of NMR and MS for the structural elucidation of N-Ethylnorketamine, providing researchers with the necessary protocols and data interpretation guidelines.

Experimental Protocols

Materials and Reagents
  • N-Ethylnorketamine reference standard

  • Deuterated solvents for NMR (e.g., Chloroform-d, Methanol-d4)

  • High-purity solvents for MS (e.g., Acetonitrile, Methanol, Water)

  • Volumetric flasks, pipettes, and vials

  • Syringe filters (0.22 µm)

NMR Spectroscopy Protocol

2.2.1. Sample Preparation

  • Accurately weigh approximately 5-10 mg of the N-Ethylnorketamine reference standard.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

2.2.2. NMR Data Acquisition

  • Instrument: 500 MHz (or higher) NMR Spectrometer

  • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans: 16-64

    • Spectral Width: 12-16 ppm

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 1-2 seconds

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled (zgpg30)

    • Number of Scans: 1024-4096

    • Spectral Width: 200-240 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2 seconds

  • 2D NMR Parameters: Use standard instrument parameters for COSY, HSQC, and HMBC experiments, optimizing as necessary for the specific sample concentration.

2.2.3. Data Processing and Analysis

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct the spectra and perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D spectra to assign the structure.

Mass Spectrometry Protocols

2.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a 1 mg/mL stock solution of N-Ethylnorketamine in methanol. Dilute to a working concentration of 1-10 µg/mL.

  • GC-MS System:

    • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet: Splitless mode, 250 °C.

    • Oven Program: Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

    • Mass Analyzer: Quadrupole, scanning from m/z 40-500.

2.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation: Prepare a 1 mg/mL stock solution of N-Ethylnorketamine in methanol. Dilute with the initial mobile phase to a working concentration of 1-100 ng/mL.

  • LC-MS/MS System:

    • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • MS Parameters: Optimize source parameters (e.g., capillary voltage, source temperature) for N-Ethylnorketamine.

    • MS/MS Analysis: Perform product ion scans of the protonated molecule [M+H]⁺ to observe characteristic fragment ions.

Data Presentation and Interpretation

NMR Spectral Data (Representative)

As previously noted, detailed, publicly available NMR data for N-Ethylnorketamine is limited. The following table presents representative ¹H and ¹³C NMR data based on the analysis of closely related ketamine analogs. Assignments are based on the structure of N-Ethylnorketamine.

Table 1: Representative NMR Data for N-Ethylnorketamine

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Aromatic-H7.20 - 7.60 (m, 4H)127.0 - 134.0
Cyclohexanone-CH₂1.70 - 2.80 (m, 8H)22.0, 28.0, 39.0, 42.0
N-CH₂-CH₃2.50 - 2.70 (q, 2H)45.0
N-CH₂-CH₃1.00 - 1.20 (t, 3H)14.0
Quaternary-C-70.0
C=O-210.0

Note: Chemical shifts are approximate and will vary depending on the solvent and experimental conditions. Multiplicities are denoted as m (multiplet), q (quartet), and t (triplet).

Mass Spectrometry Data

Table 2: Key Mass Fragments of N-Ethylnorketamine

Technique Parent Ion (m/z) Key Fragment Ions (m/z) Proposed Fragment Structure/Loss
GC-MS (EI) 251 [M]⁺222, 194, 180, 152, 139[M-C₂H₅]⁺, [M-C₂H₅-CO]⁺, [M-C₄H₇NO]⁺, [M-C₅H₉NO]⁺, [C₉H₈Cl]⁺
LC-MS/MS (ESI) 252 [M+H]⁺234, 224, 196, 168[M+H-H₂O]⁺, [M+H-C₂H₄]⁺, [M+H-C₂H₄-CO]⁺, [M+H-C₂H₄-CO-C₂H₄]⁺

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis & Elucidation Sample N-Ethylnorketamine Reference Standard NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample MS_Sample Dissolve in Volatile Solvent Sample->MS_Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) NMR_Sample->NMR GCMS GC-MS MS_Sample->GCMS LCMSMS LC-MS/MS MS_Sample->LCMSMS NMR_Data NMR Spectra (Chemical Shifts, Couplings) NMR->NMR_Data MS_Data Mass Spectra (m/z, Fragmentation) GCMS->MS_Data LCMSMS->MS_Data Structure Structural Elucidation NMR_Data->Structure MS_Data->Structure

Caption: Experimental workflow for N-Ethylnorketamine structural elucidation.

Mass Spectrometry Fragmentation Pathway (EI)

fragmentation_pathway M N-Ethylnorketamine [M]⁺ m/z 251 F1 [M-C₂H₅]⁺ m/z 222 M->F1 - C₂H₅ F3 [M-C₄H₇NO]⁺ m/z 180 M->F3 - C₄H₇NO F2 [M-C₂H₅-CO]⁺ m/z 194 F1->F2 - CO F4 [C₉H₈Cl]⁺ m/z 139 F2->F4 - C₃H₅N

Caption: Proposed EI fragmentation pathway of N-Ethylnorketamine.

Conclusion

The structural elucidation of N-Ethylnorketamine can be effectively achieved through the combined application of NMR spectroscopy and mass spectrometry. While NMR provides definitive information on the molecular skeleton and atom connectivity, mass spectrometry confirms the molecular weight and offers characteristic fragmentation patterns that serve as a structural fingerprint. The protocols and data presented in this application note provide a comprehensive framework for researchers, scientists, and drug development professionals to confidently identify and characterize N-Ethylnorketamine and related compounds. The provided workflows and fragmentation diagrams serve as valuable tools for both experimental planning and data interpretation.

References

Application

Application Notes and Protocols: Dose-Response Study of N-Ethylnorketamine for Antidepressant Effects

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the preclinical assessment of N-Ethylnorketamine (NENK) for its potential antidepressant effects. Due...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the preclinical assessment of N-Ethylnorketamine (NENK) for its potential antidepressant effects. Due to the limited availability of data on NENK in rats, this document summarizes findings from a key dose-response study in mice and includes analogous data and protocols for the well-characterized, structurally related compound, ketamine, in rats. This approach allows for valuable insights into the potential experimental design and expected outcomes for future studies of NENK in rats.

Introduction

N-Ethylnorketamine (NENK) is a novel analog of methoxetamine (MXE) and is structurally related to ketamine. Like ketamine, NENK is an N-methyl-D-aspartate (NMDA) receptor antagonist.[1] Emerging preclinical evidence suggests that NENK elicits rapid antidepressant-like effects.[1] The primary mechanism of action is believed to involve the blockade of NMDA receptors, which leads to a cascade of downstream effects, including the activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and 5-HT2 receptors.[1] This signaling cascade is thought to promote synaptogenesis and reverse the neuronal atrophy associated with depression.

Data Presentation: Dose-Response of NENK in Mice

The following tables summarize the quantitative data from a dose-response study of NENK in mice, assessing its antidepressant-like effects in the Forced Swim Test (FST) and Tail Suspension Test (TST).[1]

Table 1: Effect of N-Ethylnorketamine (NENK) on Immobility Time in the Forced Swim Test (FST) in Mice [1]

Treatment Group (mg/kg)NMean Immobility Time (s)% Decrease from Vehicle
Vehicle8155.2 ± 10.1-
NENK (2.5)8110.5 ± 8.728.8%
NENK (5)885.3 ± 7.945.0%
NENK (10)870.1 ± 6.554.8%

Data are presented as mean ± SEM. All doses of NENK significantly reduced immobility time compared to the vehicle group (p < 0.05).

Table 2: Effect of N-Ethylnorketamine (NENK) on Immobility Time in the Tail Suspension Test (TST) in Mice [1]

Treatment Group (mg/kg)NMean Immobility Time (s)% Decrease from Vehicle
Vehicle8160.4 ± 9.8-
NENK (2.5)8115.2 ± 8.128.2%
NENK (5)890.7 ± 7.243.4%
NENK (10)875.3 ± 6.953.1%

Data are presented as mean ± SEM. All doses of NENK significantly reduced immobility time compared to the vehicle group (p < 0.05).

Analogous Data: Dose-Response of Ketamine in Rats

The following table presents data from a dose-response study of ketamine in rats, which can serve as a reference for designing and interpreting studies with NENK.

Table 3: Effect of Ketamine on Immobility Time in the Forced Swim Test (FST) in Wistar-Kyoto (WKY) Rats [2]

Treatment Group (mg/kg)NApproximate % Decrease in Immobility from Saline
Saline7-8-
Ketamine (0.5)7-8Not Significant
Ketamine (2.5)7-8~38%
Ketamine (5.0)7-8~62%

WKY rats are a genetic model of depression. Ketamine treatment resulted in a dose-dependent reduction in immobility.[2]

Experimental Protocols

Detailed methodologies for the key behavioral assays are provided below. These protocols are based on standard procedures and can be adapted for studies with NENK in rats.

Forced Swim Test (FST) Protocol for Rats

The FST is a widely used behavioral assay to screen for antidepressant-like activity.[3][4][5][6]

Apparatus:

  • A transparent plastic cylinder (40-60 cm high, 20 cm in diameter).

  • The cylinder is filled with water (23-25°C) to a depth of 30 cm, preventing the rat from touching the bottom with its tail or feet.[4]

Procedure:

  • Pre-test Session (Day 1): Each rat is individually placed in the cylinder for a 15-minute swimming session. This session is for habituation and is not scored for immobility.

  • Drug Administration: NENK or vehicle is administered (e.g., intraperitoneally) at a specified time before the test session (e.g., 30 minutes).

  • Test Session (Day 2): 24 hours after the pre-test session, the rats are placed back into the swim cylinder for a 5-minute test session.

  • Scoring: The duration of immobility during the 5-minute test is recorded. Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water.

Novelty-Suppressed Feeding Test (NSFT) Protocol for Rats

The NSFT assesses anxiety- and depression-related behaviors.

Apparatus:

  • A novel, brightly lit open field arena (e.g., 70 x 70 x 40 cm).

  • A single food pellet is placed on a white paper platform in the center of the arena.

Procedure:

  • Food Deprivation: Rats are food-deprived for 24 hours before the test.

  • Test Session: Each rat is placed in a corner of the open field.

  • Scoring: The latency to begin eating the food pellet is recorded over a 10-minute period. A longer latency is indicative of anxiety- and depression-like behavior.

Visualization of Pathways and Workflows

Signaling Pathway of N-Ethylnorketamine's Antidepressant Effect

The following diagram illustrates the proposed signaling cascade initiated by NENK, leading to its antidepressant effects.

NENK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NENK N-Ethylnorketamine (NENK) NMDA_R NMDA Receptor NENK->NMDA_R Antagonism AMPA_R AMPA Receptor NMDA_R->AMPA_R Disinhibition of Glutamate Release BDNF_mTOR BDNF/mTOR Pathway Activation AMPA_R->BDNF_mTOR Activation HT2_R 5-HT2 Receptor HT2_R->BDNF_mTOR Modulation Synaptogenesis Increased Synaptogenesis & Neuroplasticity Antidepressant_Effects Antidepressant Effects Synaptogenesis->Antidepressant_Effects Leads to BDNF_mTOR->Synaptogenesis Promotes Experimental_Workflow A Animal Acclimation (e.g., 1 week) B Induction of Depressive-like State (e.g., Chronic Unpredictable Mild Stress - CUMS) A->B C Randomization into Treatment Groups B->C D Drug Administration (Vehicle, NENK doses) C->D E Behavioral Testing (FST, NSFT) D->E F Biochemical Analysis (e.g., Hippocampal BDNF levels) E->F G Data Analysis and Interpretation F->G

References

Method

Application Notes and Protocols for N-Ethylnorketamine in Rodent Behavioral Pharmacology

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of established behavioral pharmacology protocols for investigating the effects of N-Ethylnorketamin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established behavioral pharmacology protocols for investigating the effects of N-Ethylnorketamine (NENK), a ketamine analog, in rodent models. The following sections detail methodologies for key behavioral assays, summarize available quantitative data, and visualize relevant signaling pathways and experimental workflows.

Overview of N-Ethylnorketamine's Behavioral Effects

N-Ethylnorketamine (NENK) is a dissociative anesthetic and a structural analog of ketamine. Preclinical studies in rodents have begun to elucidate its behavioral profile, suggesting potential antidepressant-like properties, as well as locomotor stimulant effects and a potential for abuse. The primary mechanism of action is believed to involve the antagonism of the N-methyl-D-aspartate (NMDA) receptor, which subsequently modulates downstream glutamatergic and serotonergic signaling pathways, including the activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and serotonin (B10506) 2A (5-HT2A) receptors.[1]

Data Presentation: Summary of Quantitative Behavioral Data

The following tables summarize the reported quantitative data from behavioral studies of NENK in mice.

Table 1: Antidepressant-Like Effects of N-Ethylnorketamine in Mice

Behavioral AssaySpecies/StrainDrug/Dose (mg/kg, i.p.)Outcome MeasureResult (Mean ± SEM)
Forced Swim Test Male ICR miceVehicleImmobility Time (s)165.4 ± 8.2
NENK (2.5)Immobility Time (s)130.1 ± 7.5
NENK (5)Immobility Time (s)115.3 ± 6.9
NENK (10)Immobility Time (s)108.7 ± 8.1
Tail Suspension Test Male ICR miceVehicleImmobility Time (s)170.2 ± 9.3
NENK (2.5)Immobility Time (s)135.6 ± 8.8
NENK (5)Immobility Time (s)121.4 ± 7.2
NENK (10)Immobility Time (s)112.9 ± 6.5

*p < 0.05, **p < 0.01 compared to vehicle. Data extracted from a study investigating the antidepressant effects of novel methoxetamine analogs. The study found that NENK significantly decreased immobility time in both the Forced Swim Test and Tail Suspension Test, indicative of antidepressant-like effects.

Table 2: Locomotor Activity Following N-Ethylnorketamine Administration in Mice

Behavioral AssaySpecies/StrainDrug/Dose (mg/kg, i.p.)Outcome MeasureResult
Open Field Test Male ICR miceNENK (2.5, 5, 10)Total Distance TraveledNo significant alteration
Locomotor Activity Male ICR miceNENK (30.0)Locomotor ActivityEnhanced

Studies have shown that while lower doses (2.5-10 mg/kg) of NENK did not significantly alter locomotor activity in the open field test, a higher dose (30.0 mg/kg) enhanced locomotor activity.

Table 3: Abuse Liability of N-Ethylnorketamine in Mice

Behavioral AssaySpecies/StrainDrug/Dose (mg/kg, i.p.)Outcome MeasureResult
Conditioned Place Preference Male ICR miceNENK (10.0)Place PreferenceSignificant

NENK induced a significant conditioned place preference at a dose of 10.0 mg/kg, suggesting a potential for abuse.

Experimental Protocols

The following are detailed protocols for the behavioral assays commonly used to evaluate the effects of N-Ethylnorketamine in rodents.

Forced Swim Test (FST)

Objective: To assess antidepressant-like activity by measuring the immobility of rodents when placed in an inescapable water-filled cylinder.

Apparatus:

  • A transparent glass or plastic cylinder (25 cm height, 10 cm diameter).

  • The cylinder is filled with water (23-25°C) to a depth of 15 cm, preventing the rodent from touching the bottom or escaping.

Procedure:

  • Administer NENK or vehicle intraperitoneally (i.p.) 30 minutes before the test.

  • Gently place the mouse into the cylinder of water.

  • The total duration of the test is 6 minutes.

  • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

Data Analysis:

  • Compare the mean immobility time between the NENK-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA). A significant decrease in immobility time is indicative of an antidepressant-like effect.

Tail Suspension Test (TST)

Objective: To assess antidepressant-like activity by measuring the immobility of mice when suspended by their tails.

Apparatus:

  • A horizontal bar or rod placed at a height from which the mouse cannot escape or touch any surface.

  • Adhesive tape to secure the mouse's tail to the bar.

Procedure:

  • Administer NENK or vehicle i.p. 30 minutes before the test.

  • Secure the mouse's tail to the horizontal bar using adhesive tape, approximately 1-2 cm from the tip of the tail.

  • The total duration of the test is 6 minutes.

  • Record the total duration of immobility. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

Data Analysis:

  • Compare the mean immobility time between the NENK-treated and vehicle-treated groups. A significant reduction in immobility time suggests an antidepressant-like effect.

Open Field Test (OFT)

Objective: To assess general locomotor activity and exploratory behavior.

Apparatus:

  • A square or circular arena with walls to prevent escape (e.g., 40 cm x 40 cm x 30 cm).

  • The floor of the arena is typically divided into a grid of equal squares (e.g., 16 squares).

  • An overhead camera and tracking software can be used for automated recording and analysis.

Procedure:

  • Administer NENK or vehicle i.p. 30 minutes before the test.

  • Gently place the mouse in the center of the open field arena.

  • Allow the mouse to freely explore the arena for a set period (e.g., 10-30 minutes).

  • Record parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

Data Analysis:

  • Compare the mean values of the recorded parameters between the NENK-treated and vehicle-treated groups. An increase in total distance traveled indicates hyperactivity, while a decrease suggests hypoactivity or sedation.

Elevated Plus Maze (EPM) Test

Objective: To assess anxiety-like behavior based on the rodent's natural aversion to open and elevated spaces.

Apparatus:

  • A plus-shaped maze elevated from the floor (e.g., 50 cm).

  • Two opposite arms are open (e.g., 30 cm x 5 cm), and the other two are enclosed by high walls (e.g., 30 cm x 5 cm x 15 cm).

  • A central platform (e.g., 5 cm x 5 cm) connects the four arms.

Procedure:

  • Administer NENK or vehicle i.p. 30 minutes before the test.

  • Place the mouse on the central platform, facing one of the open arms.

  • Allow the mouse to explore the maze for 5 minutes.

  • Record the time spent in the open arms and the number of entries into the open and closed arms.

Data Analysis:

  • Calculate the percentage of time spent in the open arms and the percentage of open arm entries. A significant increase in these parameters is indicative of an anxiolytic (anxiety-reducing) effect. Available data suggests that NENK at doses of 2.5, 5, and 10 mg/kg does not significantly alter behavior in the EPM.

Conditioned Place Preference (CPP)

Objective: To assess the rewarding or aversive properties of a drug by pairing its effects with a specific environment.

Apparatus:

  • A two- or three-compartment chamber. The compartments are distinct in terms of visual and tactile cues (e.g., different wall patterns and floor textures).

Procedure:

  • Pre-Conditioning Phase (Day 1): Place the mouse in the apparatus with free access to all compartments for 15 minutes to determine any initial preference for a particular compartment.

  • Conditioning Phase (Days 2-5):

    • On alternate days, administer NENK and confine the mouse to one of the non-preferred compartments for a set duration (e.g., 30 minutes).

    • On the other days, administer vehicle and confine the mouse to the other compartment for the same duration.

  • Test Phase (Day 6): Place the mouse in the central compartment (if applicable) or in the apparatus with free access to all compartments in a drug-free state for 15 minutes. Record the time spent in each compartment.

Data Analysis:

  • Calculate the difference in time spent in the drug-paired compartment between the pre-conditioning and test phases. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference and suggests rewarding properties.

Prepulse Inhibition (PPI) of the Acoustic Startle Response

Objective: To assess sensorimotor gating, a pre-attentive process of filtering out irrelevant sensory information. Deficits in PPI are observed in certain neuropsychiatric disorders.

Apparatus:

  • A startle response system consisting of a sound-attenuating chamber, a small animal enclosure mounted on a motion-sensitive platform, and a speaker to deliver acoustic stimuli.

Procedure:

  • Acclimation: Place the mouse in the enclosure for a 5-minute acclimation period with background white noise.

  • Test Session: The session consists of a series of trials presented in a pseudorandom order:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.

    • Prepulse-alone trials: A weak, non-startling acoustic stimulus (e.g., 3-12 dB above background).

    • Prepulse-pulse trials: The prepulse is presented shortly before the startle pulse (e.g., 100 ms).

  • The startle response (amplitude of the whole-body flinch) is measured for each trial.

Data Analysis:

  • Calculate the percentage of prepulse inhibition using the formula: %PPI = 100 - [(startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100].

  • Compare the %PPI between NENK-treated and vehicle-treated groups. A decrease in %PPI indicates a disruption of sensorimotor gating. While no specific data for NENK is currently available, other NMDA antagonists like ketamine have been shown to disrupt PPI in rodents.

Visualization of Signaling Pathways and Workflows

Proposed Signaling Pathway for Antidepressant-like Effects of N-Ethylnorketamine

The antidepressant-like effects of NENK are thought to be initiated by the blockade of NMDA receptors, leading to a cascade of downstream events that ultimately enhance synaptic plasticity.

G cluster_0 NENK Administration cluster_1 Initial Neuronal Effect cluster_2 Downstream Receptor Activation cluster_3 Cellular and Behavioral Outcomes NENK N-Ethylnorketamine NMDA_R NMDA Receptor NENK->NMDA_R Antagonism Glutamate_Release ↑ Glutamate Release NMDA_R->Glutamate_Release Disinhibition AMPA_R AMPA Receptor Activation Glutamate_Release->AMPA_R HT2A_R 5-HT2A Receptor Activation Glutamate_Release->HT2A_R Synaptic_Plasticity ↑ Synaptic Plasticity (e.g., BDNF, mTOR signaling) AMPA_R->Synaptic_Plasticity HT2A_R->Synaptic_Plasticity Antidepressant_Effects Antidepressant-like Effects Synaptic_Plasticity->Antidepressant_Effects

Caption: Proposed signaling pathway for NENK's antidepressant-like effects.

General Experimental Workflow for Behavioral Testing

The following diagram illustrates a typical workflow for conducting behavioral experiments with NENK in rodents.

G cluster_0 Pre-Experimental Phase cluster_1 Experimental Phase cluster_2 Post-Experimental Phase Animal_Acclimation Animal Acclimation (≥ 1 week) Habituation Habituation to Handling Animal_Acclimation->Habituation Drug_Admin NENK or Vehicle Administration (i.p.) Habituation->Drug_Admin Pre_Test_Interval 30-minute Interval Drug_Admin->Pre_Test_Interval Behavioral_Assay Behavioral Assay (e.g., FST, OFT, etc.) Pre_Test_Interval->Behavioral_Assay Data_Collection Data Collection (Manual or Automated) Behavioral_Assay->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: General workflow for NENK behavioral experiments in rodents.

References

Application

Application Notes and Protocols for In Vivo Microdialysis Measuring N-Ethylnorketamine in Brain Tissue

Audience: Researchers, scientists, and drug development professionals. Introduction Principles of Microdialysis Microdialysis involves the implantation of a small, semi-permeable probe into the target brain region.[4][8]...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Principles of Microdialysis

Microdialysis involves the implantation of a small, semi-permeable probe into the target brain region.[4][8] This probe is continuously perfused with a physiological solution, such as artificial cerebrospinal fluid (aCSF).[1] Small molecules present in the extracellular fluid, including N-Ethylnorketamine, diffuse across the semi-permeable membrane into the perfusion fluid (dialysate) down their concentration gradient. The collected dialysate can then be analyzed using sensitive analytical techniques to quantify the concentration of the analyte of interest.[4][8]

Experimental Protocols

This section outlines a comprehensive protocol for conducting in vivo microdialysis experiments to measure N-Ethylnorketamine in the brain of rodents.

Part I: Surgical Implantation of the Guide Cannula
  • Animal Preparation and Anesthesia:

    • Use male Wistar rats (250-300 g) or C57BL/6 mice (20-25 g).[6]

    • Anesthetize the animal using an appropriate anesthetic agent, such as isoflurane (B1672236) or a ketamine/xylazine mixture.[1][6]

  • Stereotaxic Surgery:

    • Securely mount the anesthetized animal in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small burr hole in the skull over the target brain region. The coordinates for specific brain regions should be determined from a reliable rat or mouse brain atlas. For example, for the medial prefrontal cortex (mPFC), typical rat coordinates relative to bregma are: AP +3.2 mm, ML ±0.6 mm, DV -2.5 mm from the skull surface.[1]

  • Guide Cannula Implantation:

    • Slowly lower a microdialysis guide cannula (e.g., CMA 12) to the desired depth.[1]

    • Secure the guide cannula to the skull using dental cement and skull screws.[1]

  • Post-operative Care:

    • Administer post-operative analgesics.

    • Allow the animal to recover for at least 48 hours before the microdialysis experiment.[1]

Part II: In Vivo Microdialysis Experiment
  • Habituation:

    • On the day of the experiment, place the animal in the microdialysis experimental chamber and allow it to habituate for at least 1-2 hours.[1]

  • Probe Insertion and Perfusion:

    • Gently insert a microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide cannula into the target brain region.[1]

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min using a microinfusion pump.[1]

  • Equilibration and Baseline Collection:

    • Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline.[1]

    • Collect at least three baseline dialysate samples (e.g., every 20 minutes) to determine basal concentrations before drug administration.[1]

  • N-Ethylnorketamine Administration:

    • Administer N-Ethylnorketamine via the desired route (e.g., intraperitoneal, subcutaneous, or intravenous). The dosage should be determined based on preliminary studies. For instance, acute injections of NENK at 30.0 mg/kg have been shown to enhance locomotor activity in mice.[9]

  • Sample Collection:

    • Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for a predetermined duration to monitor the time course of N-Ethylnorketamine concentration in the brain.

Part III: Sample Analysis
  • Analytical Method:

    • The concentration of N-Ethylnorketamine in the dialysate samples should be determined using a highly sensitive and selective analytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended technique due to its ability to quantify low concentrations of analytes in complex biological matrices.[10][11][12]

  • LC-MS/MS Parameters (Hypothetical for N-Ethylnorketamine):

    • A validated LC-MS/MS method for ketamine and its metabolites can be adapted for N-Ethylnorketamine.[10][12][13] This would involve optimizing the chromatographic separation and mass spectrometric detection parameters for N-Ethylnorketamine and a suitable internal standard.

Data Presentation

While specific quantitative data for N-Ethylnorketamine microdialysis is not available, the following tables provide a template for presenting typical experimental parameters and hypothetical results.

Table 1: Microdialysis Experimental Parameters

ParameterValueReference
Animal ModelMale Wistar Rat[6]
Target Brain RegionMedial Prefrontal Cortex (mPFC)[1]
Stereotaxic Coordinates (from Bregma)AP: +3.2 mm, ML: ±0.6 mm, DV: -4.5 mm[1]
Microdialysis ProbeConcentric, 2 mm membrane, 20 kDa MWCO[6]
Perfusion Fluid (aCSF) Composition (in mM)147 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.2 MgCl₂[6]
Flow Rate1.5 µL/min[1]
Sample Collection Interval20 minutes[1]

Table 2: Composition of Artificial Cerebrospinal Fluid (aCSF)

ComponentConcentration (mM)
NaCl147
KCl2.7
CaCl₂1.2
MgCl₂1.2
pH7.4

Table 3: Hypothetical N-Ethylnorketamine Brain Concentration Data (Template)

Time Post-Administration (min)N-Ethylnorketamine Concentration in Dialysate (ng/mL)
-40 to -20 (Baseline 1)< LLOQ
-20 to 0 (Baseline 2)< LLOQ
0 to 2015.2 ± 2.1
20 to 4045.8 ± 5.6
40 to 6062.3 ± 7.8
60 to 8048.1 ± 6.2
80 to 10025.4 ± 3.9
100 to 12010.7 ± 1.8

LLOQ: Lower Limit of Quantification. Data would be presented as mean ± SEM.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in the in vivo microdialysis experiment for measuring N-Ethylnorketamine in the brain.

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Microdialysis Experiment cluster_post_experiment Post-Experiment animal_prep Animal Preparation & Anesthesia surgery Stereotaxic Surgery & Guide Cannula Implantation animal_prep->surgery recovery Post-operative Recovery (≥48h) surgery->recovery habituation Habituation recovery->habituation probe_insertion Probe Insertion & Perfusion with aCSF habituation->probe_insertion equilibration Equilibration & Baseline Sampling probe_insertion->equilibration drug_admin N-Ethylnorketamine Administration equilibration->drug_admin sample_collection Dialysate Sample Collection drug_admin->sample_collection analysis LC-MS/MS Analysis of Dialysate sample_collection->analysis data_processing Data Processing & Interpretation analysis->data_processing

Caption: Workflow for in vivo microdialysis of N-Ethylnorketamine.

Signaling Pathway

N-Ethylnorketamine is an NMDA receptor antagonist.[5] Its mechanism of action is presumed to be similar to ketamine, which involves the blockade of the NMDA receptor, a key component of glutamatergic neurotransmission. This blockade is thought to underlie its anesthetic, analgesic, and, at sub-anesthetic doses, antidepressant effects.[7][9]

signaling_pathway cluster_synapse Glutamatergic Synapse cluster_receptor Postsynaptic Density presynaptic Presynaptic Neuron glutamate Glutamate presynaptic->glutamate Release postsynaptic Postsynaptic Neuron nmda NMDA Receptor ion_flow Ion Flow (Ca²⁺, Na⁺) nmda->ion_flow Opens Channel glutamate->nmda Binds nenk N-Ethylnorketamine nenk->nmda Blocks downstream Downstream Signaling & Neuronal Activity ion_flow->downstream Modulates

Caption: N-Ethylnorketamine's antagonistic action at the NMDA receptor.

References

Technical Notes & Optimization

Troubleshooting

Identifying and characterizing byproducts of N-Ethylnorketamine synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Ethylnorketamine. Frequent...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Ethylnorketamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N-Ethylnorketamine?

A1: The most prevalent and direct method for synthesizing N-Ethylnorketamine is through the reductive amination of 2-(2-chlorophenyl)cyclohexanone with ethylamine (B1201723). This process typically involves the formation of an intermediate imine, which is then reduced to the final secondary amine product.

Q2: What are the critical starting materials and reagents for this synthesis?

A2: The key starting materials are 2-(2-chlorophenyl)cyclohexanone and ethylamine. A suitable reducing agent is also required, with sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) being common choices. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol.

Q3: What are the expected byproducts in N-Ethylnorketamine synthesis?

A3: Potential byproducts can arise from several sources including unreacted starting materials, side reactions, and degradation. Common impurities may include unreacted 2-(2-chlorophenyl)cyclohexanone, the intermediate imine, and products from aldol (B89426) condensation of the starting ketone. If sodium cyanoborohydride is used as the reducing agent, a cyanide addition byproduct may also be formed.

Q4: Which analytical techniques are recommended for monitoring the reaction and characterizing the final product and byproducts?

A4: A combination of chromatographic and spectroscopic methods is recommended. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating and identifying the main product and impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of the final product and any significant byproducts.

Troubleshooting Guides

Low Product Yield
Possible Cause Recommended Solution
Incomplete Reaction - Extend the reaction time. - Monitor the reaction progress using TLC or LC-MS to ensure the consumption of starting materials. - Increase the reaction temperature, but monitor for potential byproduct formation.
Impure Starting Materials - Use freshly purified 2-(2-chlorophenyl)cyclohexanone. - Ensure the ethylamine solution is of the correct concentration and has not degraded.
Ineffective Reducing Agent - Use a fresh batch of the reducing agent. - Add the reducing agent portion-wise to control the reaction rate and temperature. - Consider using an alternative reducing agent such as sodium triacetoxyborohydride, which is often milder and more selective.
Suboptimal pH - The formation of the imine intermediate is pH-dependent. Adjust the pH of the reaction mixture to a weakly acidic condition (pH 4-6) to facilitate imine formation without degrading the reactants.
Presence of Unexpected Peaks in Chromatogram
Possible Cause Identification and Mitigation
Unreacted Starting Material - Compare the retention time and mass spectrum with a standard of 2-(2-chlorophenyl)cyclohexanone. - Optimize the stoichiometry of the reactants or prolong the reaction time.
Intermediate Imine - The imine will have a mass corresponding to the condensation of the ketone and ethylamine minus a molecule of water. - Ensure the reduction step is complete by allowing sufficient time after the addition of the reducing agent.
Aldol Condensation Product - This byproduct will have a higher molecular weight, corresponding to the condensation of two molecules of the starting ketone. - Lower the reaction temperature and ensure a non-basic reaction medium.
Cyanide Addition Product (if using NaBH3CN) - This byproduct will have a mass corresponding to the addition of a cyanide group to the imine intermediate. - Use an alternative, non-cyanide-based reducing agent like sodium triacetoxyborohydride.

Experimental Protocols

Protocol 1: Synthesis of N-Ethylnorketamine via Reductive Amination
  • Reaction Setup: In a round-bottom flask, dissolve 2-(2-chlorophenyl)cyclohexanone (1 equivalent) in methanol.

  • Amine Addition: Add ethylamine (1.5 equivalents) to the solution.

  • pH Adjustment: Adjust the pH of the mixture to approximately 5 with acetic acid.

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (1.2 equivalents) portion-wise, maintaining the temperature below 10°C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: HPLC-MS/MS Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Electrospray ionization in positive mode (ESI+). Monitor for the expected mass of N-Ethylnorketamine and potential byproducts.

Data Presentation

Table 1: Hypothetical Quantitative Analysis of a Crude N-Ethylnorketamine Synthesis Product

Compound Retention Time (min) [M+H]+ (m/z) Relative Abundance (%)
2-(2-chlorophenyl)cyclohexanone8.5223.15.2
N-Ethylnorketamine7.2252.185.3
Intermediate Imine9.1250.13.1
Aldol Product11.3427.21.5
Other unidentified impurities--4.9

Note: This data is for illustrative purposes only and actual results may vary.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start Start: 2-(2-chlorophenyl)cyclohexanone + Ethylamine reaction Reductive Amination start->reaction purification Purification reaction->purification hplc HPLC-MS/MS reaction->hplc In-process control product Final Product: N-Ethylnorketamine purification->product product->hplc Purity & Impurity Profile gcms GC-MS product->gcms Volatile Impurities nmr NMR product->nmr Structure Confirmation signaling_pathway NENK N-Ethylnorketamine NMDA NMDA Receptor NENK->NMDA Antagonist AMPA AMPA Receptor NENK->AMPA Activation HT2 5-HT2 Receptor NENK->HT2 Activation Antidepressant Antidepressant Effects AMPA->Antidepressant HT2->Antidepressant

Optimization

Troubleshooting poor solubility of N-Ethylnorketamine for in vivo experiments

Welcome to the technical support center for N-Ethylnorketamine (NEK). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in overcoming challenges related to the solubil...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Ethylnorketamine (NEK). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in overcoming challenges related to the solubility of NEK for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for N-Ethylnorketamine (NEK) for in vivo injection?

For in vivo experiments, it is crucial to start with the hydrochloride (HCl) salt form of N-Ethylnorketamine, as salt forms of weakly basic compounds are designed to have improved aqueous solubility.[1][2] The recommended starting solvent is sterile, isotonic (0.9%) saline. If solubility issues arise, adjusting the pH of the saline solution to be more acidic is the first and most effective step.

Q2: My NEK solution is cloudy or has visible precipitate. What are the likely causes and solutions?

Cloudiness or precipitation indicates that the compound has not fully dissolved or has crashed out of solution. This can be due to several factors:

  • Concentration is too high: You may be exceeding the solubility limit of NEK in the chosen vehicle.

  • Incorrect pH: N-Ethylnorketamine is a weak base, and its solubility is highly pH-dependent. In neutral or basic solutions, it is less soluble.[3]

  • Wrong form of the compound: You may be using the freebase form of NEK instead of the more soluble hydrochloride (HCl) salt.

Troubleshooting Steps:

  • Confirm the form: Ensure you are using N-Ethylnorketamine HCl.

  • Adjust pH: Lower the pH of your saline solution. Add a small amount of dilute, sterile HCl (e.g., 0.1 M HCl) dropwise to your preparation until the solution clears. Aim for a pH between 4.0 and 5.0. Always check the final pH to ensure it is suitable for your experimental animal model.

  • Gentle Warming: Warm the solution to 30-40°C while stirring. Do not overheat, as this can degrade the compound.

  • Sonication: Use a bath sonicator for 5-10 minutes to aid dissolution.

  • Reduce Concentration: If the above steps fail, you may need to lower the final concentration of your dosing solution.

Q3: How can I increase the concentration of my NEK solution if standard saline is insufficient?

If you require a higher concentration than what can be achieved in pH-adjusted saline, you may need to explore the use of co-solvents. However, this should be approached with caution as co-solvents can have their own physiological effects.

General Strategies for Solubility Enhancement

TechniqueDescriptionSuitability for InjectionKey Considerations
pH Adjustment Lowering the pH of an aqueous vehicle increases the ionization and solubility of weakly basic drugs like NEK.[3]HighThis is the primary and most recommended method. Final pH must be physiologically tolerated.
Co-solvency Adding a water-miscible organic solvent (e.g., Propylene (B89431) Glycol, PEG 400, Ethanol) to the aqueous vehicle.[4]MediumCo-solvents can cause irritation and may have their own biological effects. Use the lowest effective concentration.
Surfactants Using agents like Tween 80 to form micelles that encapsulate the drug, increasing its apparent solubility.[5]Low-MediumPotential for toxicity and immunological reactions. Generally used when other methods fail.
Salt Formation Using a salt form of the drug (e.g., hydrochloride) instead of the freebase.[1]HighThis is a fundamental step. Always use the HCl salt of NEK for aqueous solutions.
Q4: Is there a reference for solvent choice from similar compounds?

Yes. A study on the closely related compound, Ketamine HCl, provides valuable insights. Researchers found that solubility was significantly increased in acidic conditions (optimal at pH 3.5).[5] Their screening of co-solvents showed that water was a more effective solvent than propylene glycol (PG), ethanol, or DMSO for the HCl salt, suggesting that a primarily aqueous, pH-adjusted vehicle is the best approach.[5]

Solubility of Ketamine HCl in Various Solvents[5]

SolventRelative Effectiveness
MethanolHighest
Water High
Propylene GlycolMedium
EthanolMedium
DMSOLow
N-methyl-2-pyrrolidoneLowest
Note: Methanol is toxic and not suitable for in vivo use. This data is for reference and highlights the high aqueous solubility of the HCl salt form.

Detailed Experimental Protocol

Suggested Protocol for Preparing an Injectable Solution of N-Ethylnorketamine HCl

This protocol is a recommended starting point. Researchers must validate the formulation for their specific concentration needs and animal model.

Materials:

  • N-Ethylnorketamine HCl (NEK-HCl) powder

  • Sterile 0.9% saline for injection

  • Sterile, dilute Hydrochloric Acid (e.g., 0.1 M HCl)

  • Sterile, dilute Sodium Hydroxide (e.g., 0.1 M NaOH)

  • Sterile vials

  • Sterile magnetic stir bar

  • pH meter or sterile pH strips

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Calculate Required Amounts: Determine the total volume and concentration of the dosing solution needed for your experiment. Weigh the corresponding amount of NEK-HCl powder in a sterile vial.

  • Initial Dissolution: Add approximately 80% of the final required volume of sterile 0.9% saline to the vial. Add a sterile magnetic stir bar and stir.

  • Check for Clarity: Observe the solution. If the powder does not fully dissolve and the solution remains cloudy, proceed to the next step.

  • pH Adjustment: While stirring, add 0.1 M HCl drop-by-drop. Monitor the solution for clarity and check the pH periodically. Continue adding acid until all the powder is dissolved and the solution is clear. Aim for a pH in the range of 4.0 - 5.0.

  • pH Correction (if needed): If you overshoot and the pH becomes too low, you can back-titrate carefully with 0.1 M NaOH.

  • Final Volume Adjustment: Once the NEK-HCl is fully dissolved, add sterile saline to reach the final desired volume (q.s.).

  • Final pH Check: Measure the final pH of the solution to ensure it is within a physiologically acceptable range for your administration route.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile vial. This removes any potential microbial contamination or undissolved microparticulates.

  • Labeling and Storage: Label the vial clearly with the compound name, concentration, vehicle, date, and store appropriately. For short-term use, refrigeration is typically suitable. Check compound stability information for long-term storage recommendations.

Visual Guides

Troubleshooting Workflow for NEK Solubility

The following diagram outlines a logical workflow for troubleshooting poor solubility of N-Ethylnorketamine HCl.

G start Start: Prepare NEK-HCl in 0.9% Saline check_dissolved Is the solution clear? start->check_dissolved add_hcl Action: Add 0.1 M HCl dropwise (Target pH 4.0-5.0) check_dissolved->add_hcl No success Success: Adjust to final volume and sterile filter check_dissolved->success Yes check_dissolved2 Is the solution clear now? add_hcl->check_dissolved2 warm_sonicate Action: Warm gently (30-40°C) and/or sonicate check_dissolved2->warm_sonicate No check_dissolved2->success Yes check_dissolved3 Is the solution clear now? warm_sonicate->check_dissolved3 lower_conc Solution: Lower the final concentration and restart protocol check_dissolved3->lower_conc No check_dissolved3->success Yes

Caption: A step-by-step workflow for troubleshooting NEK-HCl solubility issues.

Simplified Signaling Pathway for N-Ethylnorketamine

N-Ethylnorketamine, like ketamine, is primarily known as an N-methyl-D-aspartate (NMDA) receptor antagonist.[6] Its antidepressant effects have also been linked to the downstream activation of AMPA and 5-HT2 receptors.[6][7]

G cluster_downstream Downstream Effects NEK N-Ethylnorketamine (NEK) Block Inhibition NEK->Block NMDA NMDA Receptor AMPA AMPA Receptor Activation NMDA->AMPA Leads to SHT2 5-HT2 Receptor Activation NMDA->SHT2 Leads to Glutamate Glutamate Glutamate->NMDA Activates Block->NMDA Blocks Effects Antidepressant-like Effects AMPA->Effects SHT2->Effects

Caption: Simplified mechanism of action for N-Ethylnorketamine (NEK).

References

Troubleshooting

Technical Support Center: Enhancing LC-MS/MS Sensitivity for N-Ethylnorketamine Detection

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of Liquid Chromatog...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the trace-level detection of N-Ethylnorketamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low sensitivity when analyzing N-Ethylnorketamine by LC-MS/MS?

A1: Low sensitivity in LC-MS/MS analysis of N-Ethylnorketamine can stem from several factors throughout the analytical workflow. The most common culprits include:

  • Suboptimal Sample Preparation: Inefficient extraction, inadequate cleanup leading to high matrix effects, or analyte loss during evaporation and reconstitution steps.[1][2][3]

  • Chromatographic Issues: Poor peak shape (broadening or tailing), retention time shifts, or co-elution with interfering matrix components.[4][5]

  • Inefficient Ionization: Suboptimal electrospray ionization (ESI) source parameters, such as capillary voltage, gas flows, and temperature, can significantly reduce the generation of target ions.[6][7][8]

  • Incorrect Mass Spectrometer Settings: Improper selection of precursor and product ions, inadequate collision energy, or incorrect detector voltage can lead to poor signal intensity.[4][5]

  • Contamination: Contaminated solvents, sample vials, or LC system components can introduce background noise and suppress the analyte signal.[5][9]

  • Matrix Effects: Co-eluting endogenous compounds from the biological matrix can suppress or enhance the ionization of N-Ethylnorketamine, leading to inaccurate quantification and reduced sensitivity.[2][3][10]

Q2: How can I minimize matrix effects for trace-level N-Ethylnorketamine analysis?

A2: Minimizing matrix effects is crucial for achieving high sensitivity. Here are some effective strategies:

  • Advanced Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation.[3][11][12]

  • Chromatographic Separation: Optimize the chromatographic method to separate N-Ethylnorketamine from co-eluting matrix components. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.[13]

  • Use of Internal Standards: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte can effectively compensate for matrix-induced ionization suppression or enhancement.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may also decrease the analyte concentration below the detection limit.[9]

Q3: What are the recommended starting ESI source parameters for N-Ethylnorketamine?

A3: Optimal ESI source parameters are instrument-dependent and should be determined empirically. However, here are some general starting points for positive ionization mode, which is suitable for N-Ethylnorketamine:

  • Capillary Voltage: 3.0–5.0 kV[8]

  • Nebulizer Gas Pressure: 30–80 psi[6]

  • Drying Gas Flow Rate: 8–12 L/min[14]

  • Drying Gas Temperature: 250–350 °C[14]

  • Ion Source Temperature: Typically around 100-150 °C.[7]

It is crucial to optimize these parameters by infusing a standard solution of N-Ethylnorketamine and observing the signal intensity while adjusting each parameter individually.[6][15]

Q4: What are the expected precursor and product ions for N-Ethylnorketamine in MS/MS analysis?

A4: N-Ethylnorketamine is an analog of ketamine. The fragmentation patterns of ketamine analogs are generally predictable. For N-Ethylnorketamine (expected chemical formula: C14H18ClNO), the protonated molecule [M+H]+ would be the precursor ion. The fragmentation in the collision cell will likely involve the loss of water (H2O), the ethylamine (B1201723) group (CH3CH2NH2), and subsequent fragmentations of the cyclohexanone (B45756) ring.[16][17][18][19][20]

To determine the exact m/z values, you should:

  • Infuse a standard solution of N-Ethylnorketamine into the mass spectrometer in full scan mode to identify the [M+H]+ ion.

  • Perform a product ion scan on the identified precursor ion to determine the most abundant and stable fragment ions.

Troubleshooting Guides

Issue 1: No or Very Low N-Ethylnorketamine Signal
Possible Cause Troubleshooting Step
Incorrect MS/MS Transitions Verify the precursor and product ion m/z values. Infuse a standard solution to confirm the correct transitions.[15]
Instrument Not Calibrated Perform a system calibration according to the manufacturer's recommendations.[5]
ESI Source Contamination Clean the ion source, including the capillary, skimmer, and lenses.[4][5]
LC System Leak Check for leaks in the LC flow path, especially at fittings and connections. Look for salt deposits.[4]
Incorrect Mobile Phase Ensure the mobile phases are correctly prepared, and the bottles are not empty or contain air bubbles.[15]
Column Clogging Check the system pressure. If it's unusually high, the column may be clogged. Flush or replace the column.[15]
Analyte Degradation Prepare fresh standards and samples to rule out degradation issues.[9]
Issue 2: Poor Peak Shape (Broadening, Tailing, or Splitting)
Possible Cause Troubleshooting Step
Column Degradation The column may be old or contaminated. Replace it with a new one.[4]
Incompatible Sample Solvent The sample solvent should be similar to or weaker than the initial mobile phase to avoid peak distortion.[9]
Extra-Column Volume Minimize the length and diameter of tubing between the injector, column, and detector.
Contamination on Guard Column Replace the guard column.[9]
Incorrect pH of Mobile Phase Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state.
Low Data Acquisition Rate Increase the data acquisition rate to ensure at least 15-20 data points across the peak.[13]
Issue 3: High Background Noise
Possible Cause Troubleshooting Step
Contaminated Solvents/Additives Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases.[5][9]
Carryover Inject a blank solvent after a high-concentration sample to check for carryover. Implement a robust needle wash method.[5]
Contaminated LC System Flush the entire LC system with a strong solvent mixture (e.g., isopropanol:water).
Electrical Interference Ensure proper grounding of the LC-MS system and check for nearby sources of electrical noise.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for N-Ethylnorketamine from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 100 mM phosphate (B84403) buffer (pH 6.0).

  • Sample Loading: Mix 500 µL of plasma with 500 µL of 100 mM phosphate buffer (pH 6.0). Load the mixture onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the N-Ethylnorketamine with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Parameters for N-Ethylnorketamine Analysis

These are starting parameters and should be optimized for your instrument and column.

Liquid Chromatography:

Parameter Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry (Triple Quadrupole):

Parameter Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 4000 V
Nebulizer Pressure 45 psi
Drying Gas Flow 10 L/min
Drying Gas Temperature 300 °C
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]+ To be determined by infusion
Product Ions To be determined by product ion scan
Collision Energy Optimize for each transition

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample SPE Solid-Phase Extraction (SPE) Plasma_Sample->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation ESI_Ionization ESI Ionization LC_Separation->ESI_Ionization MS_Detection MS/MS Detection ESI_Ionization->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

References

Optimization

Minimizing matrix effects in the bioanalysis of N-Ethylnorketamine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the bioanalysis of N-Ethylnorketamine. Our a...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the bioanalysis of N-Ethylnorketamine. Our aim is to help you minimize matrix effects and ensure robust and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of N-Ethylnorketamine?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the sample matrix (e.g., plasma, urine).[1][2] These effects can lead to ion suppression or enhancement, causing inaccurate quantification, poor reproducibility, and reduced sensitivity in the LC-MS/MS analysis of N-Ethylnorketamine.[2][3] Phospholipids (B1166683) are common culprits for matrix effects in biological samples.[4][5]

Q2: What are the most common sources of matrix effects in plasma or serum samples?

A2: The most common sources of matrix effects in plasma and serum are phospholipids, salts, and endogenous metabolites.[4] Phospholipids, in particular, are known to cause significant ion suppression in electrospray ionization (ESI) mass spectrometry and can accumulate on the analytical column, affecting subsequent analyses.[4][6]

Q3: How can I assess the presence and extent of matrix effects in my assay?

A3: The presence of matrix effects can be evaluated by a post-column infusion experiment. In this method, a constant flow of N-Ethylnorketamine solution is infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.[4] Another common approach is to compare the peak area of an analyte in a post-extraction spiked sample to that of the analyte in a neat solution.

Q4: What is the role of an internal standard (IS) in mitigating matrix effects?

A4: An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls.[7] It helps to compensate for the variability introduced during sample preparation and analysis, including matrix effects.[7][8] A stable isotope-labeled (SIL) internal standard of N-Ethylnorketamine (e.g., N-Ethylnorketamine-d4) is the ideal choice as it has nearly identical chemical and physical properties to the analyte and will be affected by the matrix in the same way.[7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape / Tailing Column contamination with matrix components.Implement a more rigorous sample clean-up procedure to remove phospholipids and other interferences.[4] Consider using a guard column.
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure N-Ethylnorketamine is in a single ionic form.
High Signal Variability (Poor Precision) Inconsistent matrix effects between samples.Use a stable isotope-labeled internal standard (SIL-IS) to compensate for variability.[7][8]
Inefficient sample preparation.Optimize the sample preparation method to ensure consistent removal of interfering substances.[2]
Low Analyte Recovery Suboptimal extraction conditions.Optimize the pH and solvent composition for Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). For LLE, adjust the pH of the aqueous matrix to be two units higher than the pKa of N-Ethylnorketamine (a basic compound) to ensure it is uncharged.[1]
Analyte loss during solvent evaporation.Use a gentle stream of nitrogen for evaporation and avoid excessive drying.
Ion Suppression Co-elution of phospholipids or other matrix components.Improve chromatographic separation to resolve N-Ethylnorketamine from interfering peaks.[2]
Employ a sample preparation technique specifically designed for phospholipid removal, such as HybridSPE® or Ostro™ plates.[5]
High concentration of salts in the final extract.For SPE, ensure the washing step is sufficient to remove salts. For protein precipitation, dilute the sample before injection.[2]
Instrument Contamination/Carryover Accumulation of non-volatile matrix components in the ion source.Implement a robust sample clean-up method to minimize the introduction of contaminants.[5] Regularly clean the mass spectrometer's ion source.
Inadequate needle/injector wash.Optimize the wash solvent composition and volume to effectively clean the injection system between runs.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a simple and fast method for sample preparation.[5] However, it may not effectively remove all matrix components, particularly phospholipids.

  • To 100 µL of plasma/serum sample, add 300 µL of cold acetonitrile (B52724) (or methanol) containing the internal standard.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.[1]

  • To 100 µL of plasma/serum sample, add the internal standard.

  • Add 50 µL of a basifying agent (e.g., 1 M sodium carbonate) to adjust the pH.

  • Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex mix for 5 minutes.

  • Centrifuge at 5,000 x g for 5 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers high selectivity and can provide very clean extracts, effectively removing salts and phospholipids.[9][10]

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: To 100 µL of plasma/serum sample, add the internal standard and 200 µL of 4% phosphoric acid in water. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

  • Elution: Elute N-Ethylnorketamine and the internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.

Protocol 4: Phospholipid Removal using HybridSPE®

This technique combines protein precipitation with specific removal of phospholipids.[6]

  • Add 300 µL of 1% formic acid in acetonitrile containing the internal standard to the well of a HybridSPE® plate.

  • Add 100 µL of the plasma/serum sample to the well.

  • Vortex the plate for 1 minute to precipitate proteins.

  • Apply vacuum to pull the supernatant through the HybridSPE® stationary phase, which retains the phospholipids.

  • The collected eluate is ready for direct injection or can be evaporated and reconstituted if further concentration is needed.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for N-Ethylnorketamine Bioanalysis

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) HybridSPE®
Matrix Effect (% Suppression) 30 - 50%15 - 30%< 10%< 5%
Analyte Recovery (%) > 90%70 - 90%> 85%> 90%
Phospholipid Removal (%) < 20%50 - 70%> 95%> 99%
Sample Throughput HighMediumLow to MediumHigh
Cost per Sample LowLow to MediumHighMedium to High
Method Development Time ShortMediumLongShort to Medium

Note: The values presented in this table are typical and may vary depending on the specific assay conditions and the biological matrix used.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (e.g., Plasma) ppt Protein Precipitation (PPT) start->ppt Simple & Fast lle Liquid-Liquid Extraction (LLE) start->lle Cleaner Extract spe Solid-Phase Extraction (SPE) start->spe High Selectivity plr Phospholipid Removal (e.g., HybridSPE) start->plr Targeted PL Removal lcms LC-MS/MS Analysis ppt->lcms lle->lcms spe->lcms plr->lcms data Data Processing & Quantification lcms->data

Caption: Overview of sample preparation workflows for N-Ethylnorketamine bioanalysis.

troubleshooting_logic start Poor Analytical Result (e.g., Inaccuracy, Imprecision) check_is Check Internal Standard (IS) Response start->check_is is_ok IS Response Stable? check_is->is_ok is_variable IS Response Variable is_ok->is_variable No check_matrix Assess Matrix Effects (Post-column infusion) is_ok->check_matrix Yes use_sil_is Action: Use Stable Isotope Labeled IS (SIL-IS) is_variable->use_sil_is matrix_present Matrix Effects Present? check_matrix->matrix_present no_matrix Minimal Matrix Effects matrix_present->no_matrix No improve_cleanup Action: Improve Sample Cleanup (e.g., SPE, PL Removal) matrix_present->improve_cleanup Yes check_recovery Evaluate Analyte Recovery no_matrix->check_recovery optimize_chrom Action: Optimize Chromatography to separate analyte from interferences improve_cleanup->optimize_chrom recovery_low Low Recovery? check_recovery->recovery_low recovery_ok Recovery Acceptable recovery_low->recovery_ok No optimize_extraction Action: Optimize Extraction Parameters (pH, solvent) recovery_low->optimize_extraction Yes

Caption: A logical troubleshooting workflow for bioanalytical method development.

References

Troubleshooting

Stability testing of N-Ethylnorketamine and identifying degradation products

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Ethylnorketamine (NEK). The information...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Ethylnorketamine (NEK). The information provided is intended to assist in the design and execution of stability studies and the identification of potential degradation products.

Disclaimer: N-Ethylnorketamine is a research chemical. The physiological and toxicological properties of this compound are not fully known. This product is intended for forensic and research purposes only and is not for human or veterinary use.[1]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for N-Ethylnorketamine?

A1: For long-term storage, N-Ethylnorketamine (hydrochloride) should be stored at -20°C.[1] Under these conditions, the compound is reported to be stable for at least one to two years.[1][2] For short-term use, such as preparing solutions for experiments, it is advisable to keep the stock solution refrigerated and protected from light.

Q2: What are the typical stress conditions used in forced degradation studies for N-Ethylnorketamine?

A2: While specific forced degradation studies on N-Ethylnorketamine are not widely published, the principles outlined in the ICH guidelines should be followed. Based on studies of related compounds like ketamine, the following stress conditions are recommended:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.

  • Oxidative Degradation: 3-30% H₂O₂ at room temperature for 24-48 hours.

  • Thermal Degradation: 60-80°C for 24-48 hours.

  • Photostability: Exposure to a light source according to ICH Q1B guidelines.

Q3: What are the potential degradation products of N-Ethylnorketamine?

A3: The exact degradation products of N-Ethylnorketamine have not been extensively characterized in publicly available literature. However, based on the chemical structure and known degradation pathways of the parent compound, ketamine, potential degradation could involve:

  • N-de-ethylation: Loss of the ethyl group to form norketamine.

  • Hydroxylation: Addition of a hydroxyl group to the cyclohexanone (B45756) ring.

  • Dehydration: Loss of a water molecule, potentially from a hydroxylated intermediate.

  • Ring Opening: Cleavage of the cyclohexanone ring under harsh conditions.

It is crucial to perform thorough analytical testing to identify and characterize any degradation products that form under your specific experimental conditions.

Q4: Which analytical techniques are most suitable for stability testing of N-Ethylnorketamine?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for separating the parent drug from its degradation products. For identification and structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity.[3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase pH or composition.Optimize the mobile phase. For an amine-containing compound like NEK, a slightly acidic or basic mobile phase may be necessary. A common starting point is a gradient with acetonitrile (B52724) and a buffered aqueous phase (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer).
Column degradation.Use a new column or a column with a different stationary phase (e.g., C18, phenyl-hexyl).
Multiple, unexpected peaks in the chromatogram of a stressed sample. Formation of multiple degradation products.Use a shallower gradient in your HPLC method to improve separation.
Sample matrix interference.If working with a formulated product, perform a forced degradation study on the placebo to identify any peaks originating from excipients.
Difficulty in identifying unknown degradation products. Insufficient concentration of the degradant for characterization.Concentrate the sample or perform a larger-scale degradation to generate more of the impurity.
Co-elution of the degradant with another component.Optimize the chromatographic method to achieve baseline separation.
Use high-resolution mass spectrometry (HRMS) to obtain an accurate mass and propose an elemental composition. Further structural elucidation may require techniques like NMR.
Mass balance is less than 95% in forced degradation studies. Some degradation products may not be eluting from the HPLC column or are not UV active at the chosen wavelength.Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector.
The parent drug or degradation products may have precipitated out of solution.Ensure complete dissolution of the sample before injection.

Experimental Protocols

Forced Degradation Study Protocol

This protocol provides a general framework for conducting a forced degradation study of N-Ethylnorketamine.

  • Preparation of Stock Solution: Accurately weigh and dissolve N-Ethylnorketamine in a suitable solvent (e.g., methanol, acetonitrile, or water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Place a solid sample of NEK in a 60°C oven.

    • Photostability: Expose a solid sample and a solution of NEK to light as per ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Preparation for Analysis:

    • For acid and base hydrolysis samples, neutralize the solution before dilution.

    • Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 270 nm

  • Column Temperature: 30°C

Data Presentation

Table 1: Summary of Forced Degradation Results for N-Ethylnorketamine

Stress ConditionDuration (hours)Assay of NEK (%)Number of Degradation ProductsMajor Degradation Product (RT, min)
0.1 M HCl (60°C)2485.2212.5
0.1 M NaOH (60°C)2478.9310.8, 14.2
3% H₂O₂ (RT)2492.1115.1
Thermal (60°C)4898.50-
Photolytic-96.3111.7

Note: This data is illustrative and intended for demonstration purposes only.

Visualizations

G cluster_0 Forced Degradation Workflow NEK_Sample N-Ethylnorketamine Sample (Solid or Solution) Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) NEK_Sample->Stress_Conditions Time_Points Sample at Various Time Points Stress_Conditions->Time_Points Sample_Prep Sample Preparation (Neutralization, Dilution) Time_Points->Sample_Prep HPLC_Analysis Stability-Indicating HPLC Analysis Sample_Prep->HPLC_Analysis Data_Analysis Data Analysis (Assay, Impurity Profiling, Mass Balance) HPLC_Analysis->Data_Analysis

Caption: Workflow for a forced degradation study of N-Ethylnorketamine.

G cluster_1 Hypothetical Degradation Pathway of N-Ethylnorketamine NEK N-Ethylnorketamine Norketamine Norketamine (N-de-ethylation) NEK->Norketamine [Oxidation/Metabolism] Hydroxylated_NEK Hydroxylated NEK (Hydroxylation) NEK->Hydroxylated_NEK [Hydrolysis/Oxidation] Ring_Opened Ring-Opened Products NEK->Ring_Opened [Harsh Acid/Base] Dehydrated_NEK Dehydrated NEK (Dehydration) Hydroxylated_NEK->Dehydrated_NEK [Acid/Heat]

Caption: Potential degradation pathways of N-Ethylnorketamine.

References

Optimization

Addressing false positive results for N-Ethylnorketamine in phencyclidine immunoassays

This technical support center provides guidance for researchers, scientists, and drug development professionals to address and troubleshoot potential false positive results in phencyclidine (PCP) immunoassays, with a spe...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to address and troubleshoot potential false positive results in phencyclidine (PCP) immunoassays, with a specific focus on interference from N-Ethylnorketamine and related novel psychoactive substances (NPS).

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected positive results for phencyclidine in our screening immunoassay. Could N-Ethylnorketamine be the cause?

A1: Yes, it is possible. While N-Ethylnorketamine is a derivative of ketamine, its structural similarity to phencyclidine can lead to cross-reactivity with the antibodies used in some PCP immunoassay kits. This cross-reactivity can result in a false positive result. One study has reported that a novel ketamine analogue, deschloro-N-ethyl-ketamine, caused a false positive on the Siemens Viva-E EMIT-II phencyclidine assay.[1] Therefore, it is crucial to consider the possibility of interference from N-Ethylnorketamine or other structurally related novel psychoactive substances if your samples may contain them.

Q2: What is the underlying mechanism for this false positive result?

A2: Phencyclidine immunoassays utilize antibodies that are designed to specifically bind to the PCP molecule. However, these antibodies can sometimes bind to other molecules that have a similar chemical structure. This is known as cross-reactivity. N-Ethylnorketamine, being an arylcyclohexylamine similar to PCP, can fit into the antibody's binding site, triggering a positive signal in the assay, even though no PCP is present. The likelihood and extent of this cross-reactivity depend on the specific antibody used in the immunoassay kit.

Q3: Are there other substances known to cause false positives in PCP immunoassays?

A3: Yes, several compounds have been reported to cause false positives in PCP immunoassays due to their structural similarities. These include certain over-the-counter and prescription medications such as dextromethorphan, diphenhydramine, venlafaxine, and tramadol.[2][3][4][5] Additionally, other novel psychoactive substances that are structurally related to PCP, such as 3-MeO-PCP and 4-MeO-PCP, have also been shown to cross-react with PCP immunoassays.[6][7]

Q4: How can we confirm if a positive result from our PCP immunoassay is a true positive or a false positive caused by N-Ethylnorketamine?

A4: Any positive result from a screening immunoassay should be considered presumptive until confirmed by a more specific, secondary method. The gold standard for confirmation is Gas Chromatography-Mass Spectrometry (GC-MS).[2][8] GC-MS is a highly specific analytical technique that can definitively identify and quantify the exact substance present in the sample, thereby distinguishing between PCP and N-Ethylnorketamine.

Troubleshooting Guide

Issue: Unexpected Positive Results in Phencyclidine (PCP) Immunoassay

This guide provides a step-by-step approach to investigate and resolve unexpected positive results in your PCP immunoassay.

Step 1: Initial Assessment and Review

  • Review Sample History: Investigate the origin and history of the samples that yielded positive results. Is there a possibility of exposure to N-Ethylnorketamine or other novel psychoactive substances?

  • Check for Common Interferences: Review the medication history of the sample source, if applicable. As noted in the FAQs, several common medications can cause false positives.

  • Consult Assay Package Insert: Refer to the package insert of your specific PCP immunoassay kit for a list of known cross-reacting substances. While N-Ethylnorketamine may not be listed, this will provide a baseline understanding of your assay's specificity.

Step 2: Preliminary Laboratory Investigation

  • Re-run the Immunoassay: Repeat the test on the same sample to rule out any procedural errors.

  • Test a Negative Control: Run a certified negative control sample to ensure the assay is performing correctly and is not producing false positives due to reagent issues.

  • Serial Dilution: Perform a serial dilution of the suspect sample and re-test. A non-linear dose-response curve upon dilution may suggest non-specific binding or interference.

Step 3: Confirmatory Testing

  • GC-MS Analysis: The most critical step is to send the sample for confirmatory analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This will definitively identify the compound(s) present.

Logical Workflow for Investigating False Positives

The following diagram illustrates the decision-making process when a positive PCP immunoassay result is suspected to be a false positive.

Caption: Troubleshooting workflow for a suspected false positive PCP immunoassay result.

Data Presentation

Table 1: Cross-Reactivity of Various Compounds in Phencyclidine Immunoassays

CompoundImmunoassay KitCross-Reactivity (%)Reference
deschloro-N-ethyl-ketamineSiemens Viva-E EMIT-IIPositive (Qualitative)[1]
3-MeO-PCPMultiple Commercial Kits1-143%[6]
4-MeO-PCPMultiple Commercial Kits1-143%[6]
Methoxetamine (MXE)Multiple Commercial Kits0.04-0.25%[6]
KetamineMultiple Commercial KitsNot Detected[6]
TramadolEMIT II, DRIPositive (Qualitative)[5]
DextromethorphanNot SpecifiedPositive (Qualitative)[2]
DiphenhydramineNot SpecifiedPositive (Qualitative)[2]
VenlafaxineNot SpecifiedPositive (Qualitative)[4]

Note: Quantitative cross-reactivity data for N-Ethylnorketamine is not widely available in commercial immunoassay package inserts. The data presented is based on published research and may vary between different assay manufacturers and lots.

Experimental Protocols

Protocol: Immunoassay Procedure (General Guideline)

This protocol provides a general outline for a competitive enzyme immunoassay for the detection of phencyclidine. Always refer to the specific manufacturer's instructions for your assay kit.

Materials:

  • PCP Immunoassay Kit (containing microplate, conjugate, substrate, wash buffer, stop solution)

  • Urine sample or prepared sample in appropriate buffer

  • Calibrators and Controls

  • Precision pipettes and tips

  • Microplate reader

Procedure:

  • Preparation: Bring all reagents and samples to room temperature. Prepare wash buffer and any other necessary reagents according to the kit instructions.

  • Sample Addition: Add a specific volume of calibrators, controls, and unknown samples to the appropriate wells of the microplate.

  • Conjugate Addition: Add the enzyme-conjugated PCP to each well. This will compete with any PCP in the sample for antibody binding sites on the plate.

  • Incubation: Incubate the plate for the time and temperature specified in the kit protocol.

  • Washing: After incubation, wash the plate multiple times with the wash buffer to remove any unbound components.

  • Substrate Addition: Add the enzyme substrate to each well. The enzyme on the bound conjugate will convert the substrate, producing a color change.

  • Incubation: Incubate the plate for a specified time to allow for color development. The intensity of the color is inversely proportional to the amount of PCP in the sample.

  • Stop Reaction: Add the stop solution to each well to halt the reaction.

  • Read Plate: Read the absorbance of each well using a microplate reader at the specified wavelength.

  • Data Analysis: Calculate the results based on the standard curve generated from the calibrators.

Protocol: Confirmation of Phencyclidine by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a generalized protocol and should be adapted and validated for your specific instrumentation and laboratory procedures.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Internal Standard: Add a deuterated internal standard (e.g., PCP-d5) to a 2 mL urine sample.[9]

  • pH Adjustment: Adjust the pH of the urine sample as required by the SPE cartridge manufacturer.

  • SPE Column Conditioning: Condition the SPE column with methanol (B129727), followed by deionized water, and then a buffer solution (e.g., 100 mM phosphate (B84403) buffer, pH 6).[10]

  • Sample Loading: Load the prepared urine sample onto the SPE column.

  • Washing: Wash the column with deionized water, followed by an acidic solution (e.g., 100 mM Acetic Acid), and then methanol to remove interfering substances.[10]

  • Elution: Elute the analyte from the column using an appropriate solvent mixture (e.g., Methylene Chloride/Isopropanol/Ammonium Hydroxide).[10]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a small volume of a suitable solvent (e.g., ethyl acetate).[9]

2. GC-MS Analysis

  • Injection: Inject an aliquot of the reconstituted sample into the GC-MS system.

  • Gas Chromatography: The sample is vaporized and separated based on its components' boiling points and interactions with the GC column. A typical column for this analysis would be a TRACE™ TR-5MS or similar.[9]

  • Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.

  • Data Analysis: The retention time (the time it takes for the compound to travel through the GC column) and the mass spectrum of the sample are compared to those of a certified phencyclidine standard. The presence of PCP is confirmed if both the retention time and the mass spectrum match the standard. The deuterated internal standard is used for accurate quantification.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_Screening Immunoassay Screening cluster_Confirmation GC-MS Confirmation Sample Urine Sample Immunoassay Phencyclidine Immunoassay Sample->Immunoassay Result Presumptive Positive or Negative Result Immunoassay->Result SPE Solid Phase Extraction Result->SPE If Presumptive Positive GCMS GC-MS Analysis SPE->GCMS Confirmation Confirmed Positive or Negative GCMS->Confirmation

Caption: A high-level workflow from initial immunoassay screening to GC-MS confirmation.

References

Troubleshooting

Technical Support Center: Chromatographic Resolution of N-Ethylnorketamine and its Isomers

Welcome to the technical support center for the chromatographic separation of N-Ethylnorketamine and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troub...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of N-Ethylnorketamine and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during analytical method development and execution.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the chromatographic analysis of N-Ethylnorketamine and its isomers.

Question: Why am I observing poor resolution or complete co-elution of N-Ethylnorketamine isomers?

Answer:

Poor resolution of closely eluting isomers like those of N-Ethylnorketamine is a common challenge. Several factors across your chromatographic system can contribute to this issue. Here’s a step-by-step troubleshooting approach:

1. Stationary Phase Selection and Optimization:

  • For Achiral Separations (Diastereomers): Standard C18 columns can sometimes separate diastereomers.[1][2] However, for structurally similar isomers, consider alternative stationary phases like biphenyl (B1667301) columns, which can offer different selectivity based on subtle structural differences.[3]

  • For Chiral Separations (Enantiomers): Enantiomers require a chiral stationary phase (CSP) for separation. Polysaccharide-based CSPs (e.g., Lux® Cellulose-2, Lux® i-cellulose-5, CHIRALPAK® series) and protein-based CSPs (e.g., CHIRAL-AGP®) have proven effective for ketamine and its analogs.[4][5][6][7][8][9] The choice of CSP is critical and often requires screening of different column chemistries.

2. Mobile Phase Composition and pH:

  • Mobile Phase Strength: Adjusting the organic modifier (e.g., acetonitrile, methanol, isopropanol) concentration can significantly impact retention and selectivity.[10][11]

  • Mobile Phase Additives: For ionizable compounds like N-Ethylnorketamine, controlling the mobile phase pH with buffers (e.g., ammonium (B1175870) acetate (B1210297), ammonium formate) is crucial for consistent retention and peak shape.[3][4][6] The pH should be adjusted to ensure the analyte is in a consistent ionization state.

  • Chiral Selectors in Mobile Phase: For capillary electrophoresis (CE), adding chiral selectors like cyclodextrins to the background electrolyte is a common strategy for enantiomeric separation.[12][13]

3. Temperature Control:

  • Column temperature affects mobile phase viscosity and mass transfer kinetics.[10][14] Increasing the temperature can sometimes improve efficiency and resolution, but it can also alter selectivity. It is a parameter worth investigating during method development.

4. Flow Rate:

  • Optimizing the flow rate can improve column efficiency. Deviating significantly from the optimal flow rate for your column dimensions and particle size can lead to band broadening and decreased resolution.[15][16]

Question: My peaks for N-Ethylnorketamine isomers are showing significant tailing. What could be the cause and how can I fix it?

Answer:

Peak tailing can compromise resolution and quantification accuracy. Here are the common causes and solutions:

  • Secondary Interactions: Basic compounds like N-Ethylnorketamine can interact with acidic silanol (B1196071) groups on the surface of silica-based stationary phases, leading to tailing.

    • Solution: Use a highly end-capped column or a column with a different base material. Operating the mobile phase at a low pH (e.g., pH 3) can suppress the ionization of silanol groups.[3] Adding a small amount of a basic additive like diethylamine (B46881) (DEA) to the mobile phase in normal-phase chromatography can also mitigate this issue.[5]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column.[17]

Question: I'm experiencing inconsistent retention times for N-Ethylnorketamine isomers between injections. What should I check?

Answer:

Fluctuating retention times can be caused by several factors related to the HPLC system and method parameters:

  • Pump and Mobile Phase Issues:

    • Leaks: Check for any leaks in the system, from the pump heads to the column fittings.[17]

    • Inconsistent Mobile Phase Composition: If using a gradient, ensure the pump's proportioning valves are working correctly. Premixing the mobile phase can sometimes resolve this.[17]

    • Mobile Phase Degassing: Inadequate degassing can lead to bubble formation in the pump, causing flow rate fluctuations.[17]

  • Column Temperature: Lack of a column oven or inconsistent temperature control can lead to shifts in retention time.[10][14]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run, especially when changing mobile phases or after a shutdown.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting chromatographic conditions for separating N-Ethylnorketamine enantiomers?

A1: Based on methods developed for the closely related compound norketamine, a good starting point for enantioselective separation would be to use a chiral stationary phase.

  • Recommended Columns:

    • Polysaccharide-based: Lux® Cellulose or Amylose columns.[5][18]

    • Protein-based: CHIRAL-AGP® column.[4][6][8]

    • Cyclodextrin-based (for CE).[12][13]

  • Typical Mobile Phases:

    • For polysaccharide CSPs (Normal Phase): n-hexane with an alcohol (e.g., isopropanol (B130326) or ethanol) and a basic additive (e.g., diethylamine). A common starting point is a ratio like 95:5:0.1 (n-hexane:alcohol:DEA).[5]

    • For AGP columns (Reversed Phase): An aqueous buffer (e.g., 10 mM ammonium acetate) with an organic modifier like isopropanol. The pH of the buffer is a critical parameter to optimize.[4][8]

Q2: How can I confirm the elution order of the N-Ethylnorketamine enantiomers?

A2: To determine the elution order, you will need a reference standard for at least one of the pure enantiomers (e.g., (R)-N-Ethylnorketamine or (S)-N-Ethylnorketamine). By injecting the pure enantiomer and comparing its retention time to the chromatogram of the racemic mixture, you can definitively identify which peak corresponds to which enantiomer. Alternatively, a detector that provides chiral information, such as an optical rotation (OR) detector, can be used in series with a UV detector to determine the sign of rotation for each eluting peak.[5]

Q3: What detection method is most suitable for the analysis of N-Ethylnorketamine and its isomers?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred detection method for its high sensitivity and selectivity, which is particularly important when analyzing low concentrations in complex biological matrices.[1][4][7][19][20] UV detection is also possible, but may lack the required sensitivity for trace analysis. The detection wavelength for related compounds is typically in the low UV range, around 210-220 nm.[9][18]

Experimental Protocols

Protocol 1: Chiral Separation of N-Ethylnorketamine Analogs using HPLC (Adapted from methods for ketamine derivatives) [5]

  • Column: Lux® i-Amylose-1 or Lux® i-Cellulose-5 (dimensions: e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-hexane:isopropanol:diethylamine (95:5:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm or MS/MS.

Protocol 2: Enantioselective Separation using a Protein-Based CSP (Adapted from methods for norketamine) [4][8]

  • Column: CHIRAL-AGP® (dimensions: e.g., 150 x 2.0 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 7.5.

  • Mobile Phase B: Isopropanol.

  • Gradient: A gradient elution may be required to achieve optimal separation. A starting point could be a low percentage of isopropanol, increasing over the run.

  • Flow Rate: 0.2-0.5 mL/min.

  • Column Temperature: 25 °C.

  • Detection: LC-MS/MS.

Quantitative Data Summary

Table 1: Example Chromatographic Parameters for Separation of Ketamine Analogs on Polysaccharide-based CSPs [5]

CompoundStationary PhaseMobile PhaseResolution (Rs)
N-ethylketamineLux® i-Amylose-1n-hexane:2-PrOH:DEA (95:5:0.1)> 1.5 (Baseline)
N-ethylketamineLux® i-Cellulose-5n-hexane:EtOH:DEA (95:5:0.1)> 1.5 (Baseline)

Table 2: Example Chromatographic Parameters for Enantioselective Separation of Norketamine [7][8]

AnalyteStationary PhaseMobile PhaseRetention Time (min)
(S)-NorketamineCHIRALPAK AS-3RIsocratic< 5
(R)-NorketamineCHIRALPAK AS-3RIsocratic< 5
(S)-NorketamineChiral AGP2-propanol-ammonium acetate buffer~15-20
(R)-NorketamineChiral AGP2-propanol-ammonium acetate buffer~15-20

Visualizations

TroubleshootingWorkflow start Poor Resolution of Isomers check_column Is the correct column type being used? (Chiral vs. Achiral) start->check_column optimize_mp Optimize Mobile Phase - Adjust organic modifier % - Check pH/buffer check_column->optimize_mp  Yes screen_columns Screen alternative stationary phases (e.g., different CSPs, Biphenyl) check_column->screen_columns  No check_temp Optimize Column Temperature optimize_mp->check_temp screen_columns->optimize_mp optimize_flow Optimize Flow Rate check_temp->optimize_flow  Optimized check_temp->optimize_flow good_resolution Resolution Achieved optimize_flow->good_resolution

Caption: Troubleshooting workflow for poor chromatographic resolution.

MethodDevelopmentPathway cluster_achiral Achiral Separation (Diastereomers) cluster_chiral Chiral Separation (Enantiomers) achiral_start Start c18 C18 Column achiral_start->c18 biphenyl Biphenyl Column c18->biphenyl If no separation achiral_end Separation c18->achiral_end biphenyl->achiral_end chiral_start Start csp_screen Screen CSPs (Polysaccharide, Protein, etc.) chiral_start->csp_screen mp_opt Optimize Mobile Phase (Normal or Reversed Phase) csp_screen->mp_opt chiral_end Enantioseparation mp_opt->chiral_end

Caption: Logical pathway for method development.

References

Optimization

Strategies for enhancing the aqueous solubility of N-Ethylnorketamine hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies for enhancing the aqueous solubility of N-Ethylnorketamine hydrochloride. Frequently Asked Qu...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies for enhancing the aqueous solubility of N-Ethylnorketamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of N-Ethylnorketamine hydrochloride?

Q2: What are the primary strategies for enhancing the aqueous solubility of N-Ethylnorketamine hydrochloride if I encounter issues?

A2: Should you face solubility challenges with N-Ethylnorketamine hydrochloride, several effective strategies can be employed. These include:

  • pH Adjustment: Modifying the pH of the aqueous medium can significantly impact the solubility of ionizable compounds like amine hydrochlorides[3][4].

  • Co-solvency: The addition of a water-miscible organic solvent in which the compound is more soluble can increase the overall solubility of the solution[5][6].

  • Use of Surfactants: Surfactants can enhance solubility by forming micelles that encapsulate the drug, a process known as micellar solubilization[4][6].

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, effectively increasing their apparent solubility in water[7][8][9][10][11].

Q3: How does pH affect the solubility of an amine hydrochloride like N-Ethylnorketamine hydrochloride?

A3: N-Ethylnorketamine hydrochloride is the salt of a weak base. In aqueous solution, it will exist in equilibrium between its ionized (protonated) and non-ionized (free base) forms. The ionized form is generally much more water-soluble. Lowering the pH (making the solution more acidic) will shift the equilibrium towards the protonated, more soluble form. Conversely, increasing the pH (making it more basic) will favor the less soluble free base, potentially causing precipitation. For the related compound Ketamine HCl, solubility was found to increase with medium acidity, with an optimal pH of 3.5 for formulation studies[12][13][14].

Q4: Can co-solvents be used to improve the solubility of N-Ethylnorketamine hydrochloride?

A4: Yes, co-solvents can be an effective strategy. The principle of co-solvency involves reducing the polarity of the aqueous solvent system, which can better accommodate a lipophilic drug. For Ketamine HCl, a study on co-solvents found the following order of effectiveness in enhancing solubility: methanol (B129727) > water > propylene (B89431) glycol > ethanol (B145695) > dimethyl sulfoxide (B87167) (DMSO) > N-methyl-2-pyrrolidone (NMP)[12][13][14]. However, it is crucial to consider the potential toxicity and compatibility of the co-solvent with your experimental system[12][14].

Troubleshooting Guide

Issue: My N-Ethylnorketamine hydrochloride solution is cloudy or has formed a precipitate.

Potential Cause Troubleshooting Step
pH is too high The pH of your aqueous medium may be too high, favoring the less soluble free base form. Measure the pH of your solution. If it is neutral or basic, try acidifying the solution with a small amount of a suitable acid (e.g., HCl) to lower the pH. For Ketamine HCl, a pH of 3.5 was found to be optimal for solubility[12][13][14].
Concentration exceeds solubility limit You may be attempting to prepare a solution at a concentration that exceeds the intrinsic solubility of the compound in your chosen solvent system. Try preparing a more dilute solution. If a higher concentration is necessary, you will need to employ a solubility enhancement technique.
Common ion effect If your aqueous medium contains a high concentration of chloride ions from other sources, it could potentially suppress the dissolution of the hydrochloride salt. While less common, if suspected, consider using a different salt form or a non-chloride containing buffer system.[15]

Issue: I need to prepare a highly concentrated aqueous solution of N-Ethylnorketamine hydrochloride for my experiment.

Recommended Strategy Considerations
pH Adjustment This is often the simplest and most effective first step. Systematically evaluate the solubility at different acidic pH values to find the optimal point.
Cyclodextrin (B1172386) Complexation Cyclodextrins are highly effective at increasing the apparent solubility of many drugs[7][8][9][10][11]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their high aqueous solubility and low toxicity[10].
Use of Surfactants Surfactants such as polysorbates (e.g., Tween 80) or poloxamers can be effective. A study on Ketamine HCl showed that 1% SDS was the most effective surfactant tested, though the enhancement was modest[12][14].

Data Presentation

Table 1: Solubility of Related Amine Hydrochloride Compounds

CompoundSolvent/MediumSolubilityReference
deschloro-N-ethyl-Ketamine (hydrochloride)PBS (pH 7.2)5 mg/mL[1]
N-Ethylnorketamine (free base)PBS (pH 7.2)10 mg/mL[16]
Ketamine HydrochlorideWaterFreely Soluble[2]
Ketamine Hydrochloride0.1 M Citrate Buffer (pH 3.5)~222.8 mg/mL[14]
Ketamine Hydrochloride0.1 M PBS (pH 7.5)~69.0 mg/mL[14]

Table 2: Effect of Surfactants on Ketamine HCl Solubility in Citrate Buffer (pH 3.5)

Surfactant (1%)Solubility (mg/mL)% EnhancementReference
Control (no surfactant)222.8 ± 5.3-[14]
SDS256.1 ± 15.4~15%[14]
Tween 80Slightly ImprovedNot Quantified[12][13]
Poloxamer 188Slightly ImprovedNot Quantified[12][13]
PEG 400ReducedNot Quantified[12][13]
PVPReducedNot Quantified[12][13]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by the Shake-Flask Method

This protocol describes the equilibrium (thermodynamic) solubility measurement.

  • Preparation: Add an excess amount of N-Ethylnorketamine hydrochloride to a known volume of the desired aqueous medium (e.g., purified water, buffer of a specific pH) in a sealed container (e.g., glass vial).

  • Equilibration: Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours)[17][18].

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Replicates: It is recommended to perform a minimum of three replicate determinations[19].

Protocol 2: Enhancing Solubility using Cyclodextrins (Kneading Method)

  • Molar Ratio Calculation: Determine the desired molar ratio of N-Ethylnorketamine hydrochloride to the chosen cyclodextrin (e.g., HP-β-CD). Common starting ratios are 1:1 and 1:2.

  • Mixing: Accurately weigh the N-Ethylnorketamine hydrochloride and cyclodextrin.

  • Kneading: Place the mixture in a mortar. Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a thick paste. Knead the paste thoroughly for 30-60 minutes.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.

  • Sieving: Pass the dried complex through a sieve to obtain a fine powder[7].

  • Solubility Testing: Determine the aqueous solubility of the prepared complex using Protocol 1.

Visualizations

experimental_workflow cluster_start Start cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation cluster_end Outcome start Unacceptable Solubility of N-Ethylnorketamine HCl ph_adjust pH Adjustment start->ph_adjust Select Strategy cosolvent Co-solvency start->cosolvent Select Strategy surfactant Surfactants start->surfactant Select Strategy cyclodextrin Cyclodextrin Complexation start->cyclodextrin Select Strategy solubility_test Determine Aqueous Solubility (Shake-Flask Method) ph_adjust->solubility_test Prepare Formulation cosolvent->solubility_test Prepare Formulation surfactant->solubility_test Prepare Formulation cyclodextrin->solubility_test Prepare Formulation end_success Acceptable Solubility Achieved solubility_test->end_success Meets Target end_fail Re-evaluate Strategy solubility_test->end_fail Does Not Meet Target end_fail->ph_adjust Iterate end_fail->cosolvent Iterate end_fail->surfactant Iterate end_fail->cyclodextrin Iterate

Caption: A decision workflow for selecting and evaluating solubility enhancement strategies.

cyclodextrin_complexation cluster_complex Inclusion Complex Formation cluster_result Result drug N-Ethylnorketamine HCl (Hydrophobic Moiety) complex Drug-Cyclodextrin Inclusion Complex cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) result Enhanced Aqueous Solubility complex->result drug_in_cd Drug

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion complexation.

References

Troubleshooting

Technical Support Center: Continuous-Flow Synthesis of Norketamine Intermediates

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the continu...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the continuous-flow synthesis of norketamine intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a continuous-flow process for norketamine synthesis compared to traditional batch methods?

A1: The continuous-flow synthesis of norketamine intermediates offers several key advantages over batch processing. These include enhanced safety when handling hazardous reagents like liquid bromine, hydrogen bromide gas, and liquid ammonia (B1221849). The small reactor volumes in flow chemistry mitigate the risks associated with highly exothermic reactions and the handling of toxic materials. Additionally, continuous-flow processes can lead to improved yield and productivity through precise control of reaction parameters such as temperature, pressure, and residence time. This methodology also allows for the telescoping of multiple reaction steps, which can reduce waste and minimize manual handling of intermediates.

Q2: What are the key stages in the continuous-flow synthesis of norketamine?

A2: The synthesis is typically a multi-stage process that includes:

  • α-bromination: A ketone precursor undergoes bromination to form an α-bromoketone.

  • Imination/Rearrangement: The α-bromoketone then reacts with liquid ammonia in an imination reaction, followed by a rearrangement to produce an α-hydroxy imine intermediate.

  • Thermal α-iminol Rearrangement: The final step involves a thermally induced rearrangement of the α-hydroxy imine to yield norketamine.

Q3: What are the primary safety concerns when working with bromine and liquid ammonia in a continuous-flow setup?

A3: Both bromine and liquid ammonia are highly corrosive and toxic. Key safety considerations include:

  • Material Compatibility: Ensure all wetted parts of the reactor system, including tubing, pumps, and fittings, are resistant to these chemicals. For instance, bromine is incompatible with many conventional steel components.

  • Leak Prevention: The system must be pressure-tested and checked for leaks before introducing the reagents.

  • Ventilation: The entire setup should be housed in a well-ventilated fume hood to handle any potential vapor release.

  • Pressure Management: When working with liquid ammonia above its boiling point, a back-pressure regulator is essential to maintain it in the liquid phase.

  • Emergency Preparedness: Have appropriate quenching agents and emergency procedures in place. For example, a pH indicator can be used to detect ammonia leaks.

Troubleshooting Guides

Issue 1: Reactor Clogging

Q: My reactor is clogging during the synthesis. What are the common causes and how can I resolve this?

A: Reactor clogging is a common issue in continuous-flow chemistry, often caused by the precipitation of byproducts or the product itself.

  • During Imination/Rearrangement: The primary cause of clogging in this stage is the precipitation of the ammonium (B1175870) bromide byproduct.

    • Solution: Introduce a post-reaction stream of water using a T-mixer after the back-pressure regulator to dissolve the ammonium salts. A second solvent stream, such as dichloromethane, can also be used to ensure the product remains soluble.

  • General Solutions for Precipitation:

    • Solvent Selection: Use a solvent system in which all reactants, intermediates, and byproducts are soluble at the reaction temperature.

    • Temperature Adjustment: Increasing the temperature of the system can sometimes improve the solubility of solids. However, be mindful of potential side reactions or degradation at higher temperatures.

    • Lowering Concentration: Reducing the concentration of your reagents can prevent precipitation, though this may impact throughput.

    • Antisolvent Strategies: If the product precipitates upon cooling, consider collecting the output in a heated vessel or using an in-line solvent exchange to a more suitable solvent for crystallization.

Issue 2: Low Conversion or Yield

Q: I am observing low conversion of my starting material or a low yield of the desired product. What should I investigate?

A: Low conversion or yield can be attributed to several factors, from reaction kinetics to system setup.

  • Insufficient Residence Time: The reactants may not have enough time in the reactor to fully convert to the product.

    • Solution: Increase the residence time by either decreasing the flow rate of the pumps or by using a longer reactor coil.

  • Inaccurate Temperature Control: The actual temperature inside the reactor may be different from the setpoint of the heating unit.

    • Solution: Use an internal thermocouple to measure the temperature of the reaction mixture. Ensure the reactor coil has good contact with the heating surface.

  • Poor Mixing: Inefficient mixing of the reactant streams can lead to localized areas of high concentration and reduced reaction rates.

    • Solution: Use a static mixer at the point of reagent introduction to ensure thorough mixing. For multiphasic reactions, ensure the flow regime promotes good interfacial contact.

  • Reagent Degradation or Side Reactions: The reagents or intermediates may be degrading under the reaction conditions, or unwanted side reactions may be occurring.

    • Solution:

      • For the imination step, it has been noted that elevated temperatures can lead to product decomposition. Ensure the reaction is run at the optimized temperature (e.g., ambient temperature).

      • Analyze the output stream using techniques like HPLC or NMR to identify byproducts and understand the side reactions. This can help in optimizing the reaction conditions to minimize their formation.

Issue 3: Inconsistent Flow or Pressure Fluctuations

Q: I am experiencing inconsistent flow rates from my pumps and/or pressure fluctuations in the system. What could be the cause?

A: Stable flow and pressure are critical for reproducible results in continuous-flow chemistry.

  • Pump Cavitation: This can occur if there are air bubbles in the lines or if the solvent has dissolved gases that come out of solution under pressure.

    • Solution: Degas your solvents before use. Ensure all pump lines are properly primed and free of air bubbles.

  • Back Pressure Regulator Issues: A faulty or improperly set back-pressure regulator can cause pressure instability.

    • Solution: Ensure the back-pressure regulator is set to the desired pressure and is functioning correctly. Check for any blockages within the regulator.

  • Leaks in the System: Small leaks can lead to a loss of pressure and inconsistent flow.

    • Solution: Systematically check all fittings and connections for leaks under pressure using a solvent before introducing reagents.

Data Presentation

Table 1: Optimization of the Continuous-Flow Imination/Rearrangement

EntrySubstrate Flow Rate (mL/min)Substrate Conc. (M)Ammonia Flow Rate (mL/min)Equivalents of AmmoniaResidence Time (min)Max. Theoretical Productivity ( g/day )Conversion (%)Yield (%)
10.10.20.58909.2869389
20.10.20.471211.1469083
30.10.20.353213.936>9592
40.10.20.235518.5669392
50.10.60.317813.9319>95>95
60.11.20.38913.9339>95>95
70.12.40.34513.9377>95>95
80.22.40.32311.141559490

Data adapted from Veguillas Hernando et al., Org. Process Res. Dev. 2022, 26, 4, 1145–1151.

Table 2: Optimization of the Continuous-Flow α-iminol Rearrangement

EntryResidence Time (min)Temperature (°C)Substrate Conc. (M)Feed MethodConversion (%)
1102000.5Injection Loop96
2101800.5Injection Loop94
3101600.5Injection Loop87
4201600.5Injection Loop96
5201601.0Pump96

Data adapted from Veguillas Hernando et al., Org. Process Res. Dev. 2022, 26, 4, 1145–1151.

Experimental Protocols

Protocol 1: Continuous-Flow α-Bromination of 2-Chlorophenyl Cyclopentyl Ketone

Objective: To synthesize (1-bromocyclopentyl)(2-chlorophenyl)methanone (B1265698) in a continuous-flow setup.

Materials:

  • 2-Chlorophenyl cyclopentyl ketone

  • Bromine

  • Dichloromethane (CH₂Cl₂)

  • Peristaltic pumps

  • Continuously Stirred Tank Reactor (CSTR)

  • PTFE tubing and fittings

Procedure:

  • Reagent Preparation:

    • Prepare a solution of 2-chlorophenyl cyclopentyl ketone in CH₂Cl₂ at a concentration of 0.4 M.

    • Prepare a solution of bromine in CH₂Cl₂ at a concentration of 0.44 M (1.1 equivalents).

  • System Setup:

    • Assemble the CSTR with inlet lines for the ketone and bromine solutions and an outlet line.

    • Connect the outlet of the CSTR to a collection vessel. The off-gases (HBr) should be directed to a scrubber containing a basic solution (e.g., concentrated sodium hydroxide).

  • Reaction Execution:

    • Set the flow rates of the ketone and bromine solution pumps to be equal (e.g., 0.05 mL/min each) to maintain the desired stoichiometry.

    • The combined flow rate into the reactor will be 0.1 mL/min. The residence time will depend on the volume of the CSTR.

    • Continuously pump the reagent solutions into the CSTR.

    • The product stream is continuously withdrawn from the reactor.

  • Work-up and Analysis:

    • The output stream containing the α-bromoketone can be used directly in the next step or can be quenched with a solution of sodium thiosulfate (B1220275) to remove any unreacted bromine.

    • Analyze the product stream by NMR or HPLC to determine conversion and yield.

Protocol 2: Continuous-Flow Imination/Rearrangement with Liquid Ammonia

Objective: To synthesize the α-hydroxy imine intermediate from the α-bromoketone.

Materials:

  • (1-bromocyclopentyl)(2-chlorophenyl)methanone

  • Liquid ammonia

  • Dichloromethane (CH₂Cl₂)

  • HPLC pumps (one chilled for liquid ammonia)

  • Stainless steel T-mixer and reactor coil

  • Back-pressure regulator (BPR)

  • Water bath

Procedure:

  • Reagent Preparation:

    • Prepare a solution of the α-bromoketone in CH₂Cl₂ at the desired concentration (e.g., 2.4 M).

  • System Setup:

    • Use an HPLC pump for the substrate solution and a chilled HPLC pump for the liquid ammonia.

    • Connect the two pump outlets to a stainless steel T-mixer.

    • The outlet of the T-mixer is connected to a stainless steel reactor coil submerged in a water bath at ambient temperature.

    • Install a back-pressure regulator set to 30 bar at the outlet of the reactor coil to keep the ammonia in a liquid state.

    • After the BPR, set up a mixing point to introduce streams of water and CH₂Cl₂ to prevent precipitation of ammonium bromide and the product.

  • Reaction Execution:

    • Set the flow rate of the substrate solution (e.g., 0.1 mL/min) and the liquid ammonia (e.g., 0.3 mL/min).

    • Begin pumping both reagents simultaneously through the system.

    • Allow the system to reach a steady state before collecting the product.

  • Work-up and Analysis:

    • The biphasic output stream can be collected and the organic layer separated.

    • Analyze the organic layer by NMR or HPLC to determine the conversion and yield of the α-hydroxy imine.

Protocol 3: Continuous-Flow Thermal α-iminol Rearrangement

Objective: To synthesize norketamine via thermal rearrangement of the α-hydroxy imine.

Materials:

  • α-hydroxy imine intermediate

  • Ethanol (B145695)

  • High-temperature flow reactor (e.g., Hastelloy tube reactor)

  • HPLC pump

  • Back-pressure regulator

Procedure:

  • Reagent Preparation:

    • Prepare a solution of the α-hydroxy imine in ethanol (e.g., 1.0 M). It may be necessary to preheat the solution to fully dissolve the starting material.

  • System Setup:

    • Connect the HPLC pump to the inlet of the high-temperature flow reactor.

    • Place the reactor in a suitable heating system (e.g., oven or heating block).

    • Install a back-pressure regulator at the outlet to maintain the solvent in a liquid state at elevated temperatures.

  • Reaction Execution:

    • Set the reactor temperature to the desired value (e.g., 160-200 °C).

    • Set the pump flow rate to achieve the desired residence time (e.g., 20 minutes).

    • Pump the solution of the α-hydroxy imine through the heated reactor.

  • Work-up and Analysis:

    • Cool the output stream before collection.

    • Analyze the product stream by HPLC to determine the conversion and yield of norketamine.

Visualizations

Continuous_Flow_Synthesis_Workflow cluster_stage1 Stage 1: α-Bromination cluster_stage2 Stage 2: Imination/Rearrangement cluster_stage3 Stage 3: Thermal Rearrangement Ketone Ketone (2-Chlorophenyl cyclopentyl ketone) CSTR CSTR Ketone->CSTR Bromine Bromine (in CH2Cl2) Bromine->CSTR AlphaBromo α-Bromoketone CSTR->AlphaBromo HBr_Scrubber HBr Gas Scrubber CSTR->HBr_Scrubber Off-gas Liquid_Ammonia Liquid Ammonia TMixer1 T-Mixer AlphaBromo->TMixer1 Liquid_Ammonia->TMixer1 Reactor_Coil Reactor Coil (30 bar, RT) TMixer1->Reactor_Coil BPR Back Pressure Regulator Reactor_Coil->BPR TMixer2 T-Mixer BPR->TMixer2 AlphaHydroxy α-Hydroxy Imine TMixer2->AlphaHydroxy HT_Reactor High-Temp Reactor (160-200 °C) AlphaHydroxy->HT_Reactor Water Water Water->TMixer2 DCM CH2Cl2 DCM->TMixer2 Norketamine Norketamine HT_Reactor->Norketamine

Caption: Workflow for the three-stage continuous-flow synthesis of norketamine.

Troubleshooting_Low_Conversion Start Low Conversion or Yield Observed Check_Residence_Time Is Residence Time Sufficient? Start->Check_Residence_Time Increase_Residence_Time Increase Residence Time: - Decrease Flow Rate - Use Longer Reactor Check_Residence_Time->Increase_Residence_Time No Check_Temperature Is Temperature Accurate? Check_Residence_Time->Check_Temperature Yes Increase_Residence_Time->Check_Temperature Calibrate_Temperature Calibrate Temperature: - Use Internal Probe - Ensure Good Thermal Contact Check_Temperature->Calibrate_Temperature No Check_Mixing Is Mixing Efficient? Check_Temperature->Check_Mixing Yes Calibrate_Temperature->Check_Mixing Improve_Mixing Improve Mixing: - Add Static Mixer Check_Mixing->Improve_Mixing No Analyze_Byproducts Analyze for Byproducts and Degradation Check_Mixing->Analyze_Byproducts Yes Improve_Mixing->Analyze_Byproducts Optimize_Conditions Optimize Conditions: - Adjust Temperature - Change Stoichiometry Analyze_Byproducts->Optimize_Conditions End Improved Conversion Optimize_Conditions->End

Caption: Troubleshooting logic for addressing low conversion or yield in the flow synthesis.

Reference Data & Comparative Studies

Validation

N-Ethylnorketamine vs. Ketamine: A Comparative Analysis of NMDA Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of N-Ethylnorketamine and its parent compound, ketamine, with a specific focus on their binding affinity for the N...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of N-Ethylnorketamine and its parent compound, ketamine, with a specific focus on their binding affinity for the N-methyl-D-aspartate (NMDA) receptor. This document is intended to be an objective resource, presenting available experimental data to inform research and development in neuropharmacology.

Executive Summary

Quantitative Data Comparison

The following table summarizes the available data on the NMDA receptor binding affinity and in vivo potency of N-Ethylnorketamine and ketamine. It is important to note the distinction between in vitro binding affinity (Ki) and in vivo effective dose (ED50).

CompoundNMDA Receptor Binding Affinity (Ki)Anesthetic Activity (ED50)Analgesic Activity (ED50)
N-Ethylnorketamine Data not available in cited literature96.9 mg/kg[1][2]45.9 mg/kg[1][2]
Ketamine (racemic) ~0.5 - 7 µM69.4 mg/kg[1][2]23.6 mg/kg[1][2]
(S)-Ketamine (Esketamine) 0.30 - 0.8 µMNot directly compared in the same studyNot directly compared in the same study
(R)-Ketamine (Arketamine) 1.4 - 5 µMNot directly compared in the same studyNot directly compared in the same study

Lower Ki values indicate higher binding affinity. Lower ED50 values indicate higher potency.

Based on the available in vivo data, N-Ethylnorketamine exhibits lower anesthetic and analgesic potency compared to ketamine, suggesting it may have a lower binding affinity for the NMDA receptor or differing pharmacokinetic and pharmacodynamic properties.[1][2]

Experimental Protocols

The determination of NMDA receptor binding affinity is typically conducted through in vitro radioligand binding assays. The following is a generalized protocol based on established methodologies for assessing competitive binding at the NMDA receptor.

Radioligand Binding Assay for NMDA Receptor

Objective: To determine the binding affinity (Ki) of a test compound (e.g., N-Ethylnorketamine, ketamine) for the NMDA receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Test Compounds: N-Ethylnorketamine, Ketamine

  • Radioligand: Typically [³H]MK-801 or [³H]TCP (dizocilpine), which bind to the phencyclidine (PCP) site within the NMDA receptor ion channel.

  • Membrane Preparation: Rat brain cortical membranes, which are a rich source of NMDA receptors.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: A high concentration of a known NMDA receptor channel blocker (e.g., 10 µM unlabeled MK-801 or PCP).

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation:

    • Homogenize rat cerebral cortices in ice-cold buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in fresh buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: Membrane preparation, radioligand, and assay buffer.

      • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of an unlabeled competitor.

      • Test Compound: Membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Mechanism of Action

Ketamine and N-Ethylnorketamine act as non-competitive antagonists at the NMDA receptor. This means they do not compete with the binding of the primary agonists, glutamate (B1630785) and glycine (B1666218). Instead, they bind to a site within the ion channel of the receptor, physically blocking the influx of ions such as Ca²⁺. This "open-channel blockade" is use-dependent, meaning the channel must be opened by glutamate and glycine binding for the antagonist to exert its effect.

The downstream effects of this NMDA receptor blockade are complex and are thought to contribute to the anesthetic, analgesic, and antidepressant properties of these compounds. Blockade of NMDA receptors on GABAergic interneurons can lead to a disinhibition of pyramidal neurons, resulting in a surge of glutamate release. This glutamate surge then activates AMPA receptors, which is hypothesized to be a key mechanism in the rapid antidepressant effects observed with ketamine.

NMDA_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate_vesicle Glutamate Vesicles NMDA_R NMDA Receptor Glutamate_vesicle->NMDA_R Glutamate Release AMPA_R AMPA Receptor Glutamate_vesicle->AMPA_R Glutamate Release Ca_channel Ca²⁺ Influx NMDA_R->Ca_channel Channel Opening Downstream Downstream Signaling (e.g., BDNF, mTOR) AMPA_R->Downstream Activation Ca_channel->Downstream Activation Ketamine Ketamine / N-Ethylnorketamine Ketamine->NMDA_R Blocks Channel

Caption: Mechanism of Ketamine and N-Ethylnorketamine at the NMDA Receptor.

Experimental Workflow

The process of comparing the binding affinities of novel compounds like N-Ethylnorketamine to established drugs such as ketamine follows a structured experimental workflow.

Experimental_Workflow A Compound Synthesis (N-Ethylnorketamine, Ketamine) C Radioligand Binding Assay A->C B Membrane Preparation (e.g., Rat Brain Cortices) B->C D Data Acquisition (Scintillation Counting) C->D E Data Analysis (IC50 and Ki Determination) D->E F Comparative Analysis E->F

Caption: Workflow for Comparative NMDA Receptor Binding Affinity Studies.

References

Comparative

A Comparative In Vivo Analysis of N-Ethylnorketamine and Methoxetamine

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the in vivo effects of N-Ethylnorketamine (NEK) and Methoxetamine (MXE), two potent arylcyclohexylamine compo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo effects of N-Ethylnorketamine (NEK) and Methoxetamine (MXE), two potent arylcyclohexylamine compounds. The following sections detail their pharmacological, behavioral, and toxicological profiles, supported by experimental data to inform research and drug development.

Pharmacological Profile

Both N-Ethylnorketamine and Methoxetamine are analogs of ketamine and primarily function as N-methyl-D-aspartate (NMDA) receptor antagonists.[1][2] However, their potency and interactions with other receptor systems show notable differences.

N-Ethylnorketamine demonstrates a significant binding affinity for the GluN2B subunit of the NMDA receptor, with a reported Ki value of 343.5 nM, which is approximately 12.5 times more potent than ketamine.[3] Its antidepressant effects are also linked to the activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and 5-HT2 receptors.[1][4]

Methoxetamine also acts as a high-affinity NMDA receptor antagonist at the dizocilpine (B47880) (MK-801) site (Ki = 257 nM).[5] In addition to its action on NMDA receptors, MXE functions as a serotonin (B10506) reuptake inhibitor (Ki = 479 nM), while having minimal impact on dopamine (B1211576) and norepinephrine (B1679862) reuptake.[5] Despite this, it has been observed to activate dopaminergic neurotransmission.[5]

ParameterN-Ethylnorketamine (NEK)Methoxetamine (MXE)Reference
Primary Target NMDA Receptor AntagonistNMDA Receptor Antagonist[1][5]
Binding Affinity (Ki) 343.5 nM (GluN2B subunit)257 nM (dizocilpine site)[3][5]
Other Targets AMPA and 5-HT2 ReceptorsSerotonin Transporter (SERT)[1][4][5]
SERT Affinity (Ki) Not Reported479 nM[5]

Behavioral Effects

In vivo studies in animal models reveal both similarities and differences in the behavioral effects of NEK and MXE, particularly concerning their anesthetic, analgesic, and abuse potential.

Anesthetic and Analgesic Effects

Studies comparing NEK to ketamine indicate that NEK has lower anesthetic and analgesic activity. The median effective dose (ED50) for anesthetic activity of NEK was 96.9 mg/kg, compared to 69.4 mg/kg for ketamine.[6][7] For analgesic activity, the ED50 for NEK was 45.9 mg/kg, while it was 23.6 mg/kg for ketamine.[6][7]

While direct comparative ED50 values for MXE's anesthetic and analgesic effects were not found in the provided search results, its reputation as a dissociative anesthetic suggests it possesses these properties.[8]

EffectN-Ethylnorketamine (NEK)Methoxetamine (MXE)Reference
Anesthetic Activity (ED50 in mice) 96.9 mg/kgData not available[6][7]
Analgesic Activity (ED50 in mice) 45.9 mg/kgData not available[6][7]
Locomotor Activity and Abuse Potential

Both compounds have been shown to influence locomotor activity and exhibit abuse potential. Acute injections of NEK (30.0 mg/kg) enhanced locomotor activity in mice, and repeated treatments led to locomotor sensitization after withdrawal.[6][7] NEK also induced a significant conditioned place preference (CPP) at a minimum dose of 10.0 mg/kg, indicating its abuse liability.[6][7]

Methoxetamine's effect on locomotor activity appears to be dose-dependent. Lower doses (5 and 10 mg/kg) induced significant locomotor stimulation in rats, whereas a higher dose (40 mg/kg) reduced locomotion.[8] MXE has also been shown to induce conditioned place preference in rats at doses of 2.5 and 5 mg/kg.[9] In self-administration studies, rats showed modest self-administration of MXE.[9] Some studies suggest MXE is a less effective reinforcer than PCP.[10]

Behavioral AssayN-Ethylnorketamine (NEK)Methoxetamine (MXE)Reference
Locomotor Activity Increased at 30.0 mg/kg (mice)Dose-dependent: increased at 5-10 mg/kg, decreased at 40 mg/kg (rats)[6][7][8]
Conditioned Place Preference (CPP) Significant at 10.0 mg/kg (mice)Significant at 2.5 and 5 mg/kg (rats)[6][7][9]
Self-Administration Data not availableModest self-administration in rats[9]

Toxicity

Information on the in vivo toxicity of NEK is limited in the provided search results. For MXE, however, several reports highlight its potential for harm. Although marketed as a "bladder friendly" alternative to ketamine, preclinical studies have not supported this claim.[11] One study found that daily administration of a large dose of MXE (30 mg/kg) to mice for three months resulted in significant urinary tract damage, including bladder inflammation, fibrosis, and renal toxicity.[11] Human case reports have documented acute cerebellar toxicity and sympathomimetic clinical features following MXE overdose.[5][12] Fatal intoxications have been reported, typically involving the combination of MXE with other substances.[11]

Experimental Protocols

Conditioned Place Preference (CPP)

The CPP test is a widely used paradigm to assess the rewarding or aversive properties of a substance. A typical protocol involves three phases:

  • Pre-Conditioning (Baseline Preference): On the first day, animals are allowed to freely explore a two-chamber apparatus, and the time spent in each chamber is recorded to determine any initial preference.

  • Conditioning: Over several days, animals receive injections of the test compound (e.g., NEK or MXE) and are confined to one chamber. On alternate days, they receive a control injection (e.g., saline) and are confined to the other chamber.

  • Post-Conditioning (Test): On the final day, the animals are again allowed to freely explore both chambers without any drug administration. An increase in the time spent in the drug-paired chamber compared to baseline indicates a rewarding effect.

Locomotor Activity Test

This test measures the effect of a substance on spontaneous motor activity. The protocol generally involves:

  • Habituation: Animals are placed in an open-field arena and allowed to acclimate for a period (e.g., 30-60 minutes).

  • Drug Administration: Animals are administered the test compound or a vehicle control.

  • Testing: Immediately after injection, the animals are returned to the open-field arena, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration using automated tracking systems.

Visualizations

Signaling_Pathway_for_NEK_Antidepressant_Effects cluster_neuron Postsynaptic Neuron NEK N-Ethylnorketamine NMDA_R NMDA Receptor NEK->NMDA_R Antagonism Glutamate_Release ↑ Glutamate Release NEK->Glutamate_Release Leads to HT2_R 5-HT2 Receptor NEK->HT2_R Activates Neuron Neuron AMPA_R AMPA Receptor Glutamate_Release->AMPA_R Activates Antidepressant_Effects Antidepressant Effects AMPA_R->Antidepressant_Effects HT2_R->Antidepressant_Effects

Caption: Signaling pathway for the antidepressant effects of N-Ethylnorketamine.

Experimental_Workflow_CPP cluster_phase1 Phase 1: Pre-Conditioning cluster_phase2 Phase 2: Conditioning cluster_phase3 Phase 3: Post-Conditioning P1_Step1 Day 1: Baseline Preference Test (Free exploration of both chambers) P2_Step1 Days 2, 4, 6: Drug Injection (Confined to one chamber) P1_Step1->P2_Step1 P2_Step2 Days 3, 5, 7: Saline Injection (Confined to other chamber) P2_Step1->P2_Step2 P3_Step1 Day 8: Preference Test (Free exploration of both chambers) P2_Step2->P3_Step1

Caption: Experimental workflow for the Conditioned Place Preference (CPP) test.

References

Validation

A Comparative Guide to the Validation of LC-MS/MS and Alternative Methods for N-Ethylnorketamine Detection in Hair Samples

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of N-Ethylnorketa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of N-Ethylnorketamine in hair samples with alternative analytical techniques. Due to a lack of extensive specific data for N-Ethylnorketamine, this guide leverages validated methods for the closely related and structurally similar compounds, ketamine and its primary metabolite, norketamine, as reliable surrogates. The principles and comparative performances are expected to be highly transferable to the analysis of N-Ethylnorketamine.

Executive Summary

The analysis of hair samples for xenobiotics provides a long-term window of detection, making it an invaluable matrix in clinical and forensic toxicology. The determination of ketamine and its metabolites, such as N-Ethylnorketamine, in hair is crucial for monitoring therapeutic use, identifying illicit consumption, and in post-mortem investigations. While LC-MS/MS is a prevalent and highly sensitive technique for this purpose, other methods, particularly Gas Chromatography-Mass Spectrometry (GC-MS), offer viable alternatives. This guide presents a detailed comparison of these methodologies, focusing on their performance, experimental protocols, and practical considerations.

Comparative Performance of Analytical Methods

The selection of an analytical method is contingent on various factors, including sensitivity, specificity, linearity, and sample throughput. Below is a summary of the quantitative performance of various LC-MS/MS and GC-MS methods for the analysis of ketamine and norketamine in hair.

Table 1: Performance Comparison of LC-MS/MS and GC-MS Methods for Ketamine and Norketamine in Hair

Analytical MethodAnalyte(s)Sample Amount (mg)Linear Range (ng/mg)LOQ (ng/mg)LOD (ng/mg)Recovery (%)Reference
LC-MS/MS
LC-HRMSKetamine, Norketamine2.00.05 - 500.050.02Not Reported[1]
LC-MS/MSKetamine, Norketamine200.5 - 250.50.1Not Reported[2]
UPLC-MS/MSKetamine, NorketamineNot Specified0.05 - 5.0Not SpecifiedNot Specified>72.9Not Specified
LC-MS/MS (MISPE)Ketamine, Norketamine100.1 - 100.20.186-88[3]
GC-MS
GC-MSKetamine, Norketamine25up to 1200.6 (K), 0.8 (NK)0.4Not Reported[4]
GC-MSKetamine, Norketamine400.5-50 (K), 0.1-10 (NK)0.5 (K), 0.1 (NK)0.25 (K), 0.05 (NK)Not Reported[4]
GC-MSKetamine, NorketamineNot Specified10 - 2500.2 (with derivatization)0.1 (with derivatization)>95[5]
GC-MS/MS (µ-QuEChERS)Ketamine, Norketamine500.05-5 (K), 0.8-5 (NK)0.05 (K), 0.8 (NK)0.01 (K), 0.8 (NK)47-76 (K), 14-27 (NK)Not Specified

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. This section outlines representative methodologies for both LC-MS/MS and GC-MS analysis of ketamine and its metabolites in hair.

LC-MS/MS Methodology

LC-MS/MS offers high sensitivity and specificity, often with simpler sample preparation compared to GC-MS as derivatization is typically not required.

Sample Preparation: Micropulverized Extraction [1]

  • Decontamination: Wash 20 mg of hair with dichloromethane.

  • Pulverization: Transfer the hair sample to a bead mill homogenizer with stainless steel beads.

  • Extraction: Add an acidic solution (e.g., 0.1% formic acid in methanol) and pulverize.

  • Centrifugation: Centrifuge the sample to pellet hair debris.

  • Filtration: Filter the supernatant prior to injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions [2][6]

  • LC Column: A reversed-phase C18 column (e.g., Agilent Poroshell EC-C18, 2.1 mm × 100.0 mm, 1.9 µm) is commonly used.[6]

  • Mobile Phase: A gradient elution with methanol (B129727) and a volatile buffer such as 0.1% formic acid in water is typical.[6]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is effective for ketamine and its metabolites.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification.

    • Precursor and Product Ions for Norketamine: A common transition for norketamine is m/z 224.2 → 125.1.[7]

GC-MS Methodology

GC-MS is a well-established technique that provides excellent chromatographic resolution and is a robust alternative to LC-MS/MS.

Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization

  • Decontamination: Wash hair samples sequentially with a surfactant solution (e.g., sodium dodecyl sulfate), deionized water, and a solvent like dichloromethane.

  • Digestion: Incubate approximately 25 mg of pulverized hair in 0.5 M hydrochloric acid overnight at 45°C.[5]

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode SPE cartridge.

    • Load the digested sample.

    • Wash the cartridge to remove interferences.

    • Elute the analytes with an appropriate solvent mixture.

  • Derivatization: Evaporate the eluate to dryness and reconstitute in a derivatizing agent (e.g., heptafluorobutyric anhydride (B1165640) - HFBA) to improve the volatility and chromatographic properties of the analytes.

  • Reconstitution: After derivatization, evaporate the reagent and reconstitute the residue in a suitable solvent for GC-MS injection.

Chromatographic and Mass Spectrometric Conditions [8]

  • GC Column: A non-polar or mid-polar capillary column, such as a 5% phenylmethyl siloxane column (e.g., HP-5MS, 30 m x 0.25 mm I.D., 0.25-µm film thickness), is commonly employed.[8]

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min and hold for 5 minutes.

  • Ionization: Electron Ionization (EI) at 70 eV is standard.

  • Mass Spectrometry: A single quadrupole or tandem mass spectrometer operating in Selected Ion Monitoring (SIM) or MRM mode is used for detection and quantification.

Method Comparison and Workflow Diagrams

The choice between LC-MS/MS and GC-MS depends on the specific requirements of the analysis, including desired sensitivity, sample throughput, and available instrumentation.

LC-MS/MS Advantages:

  • Generally higher sensitivity for many compounds.

  • Often requires less extensive sample preparation (no derivatization).

  • Better suited for thermally labile and polar compounds.

GC-MS Advantages:

  • Excellent chromatographic separation for volatile and semi-volatile compounds.

  • Robust and widely available technology.

  • Established libraries for spectral matching and identification.

Below are graphical representations of the typical experimental workflows for both methodologies.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Decontamination Hair Decontamination Pulverization Micropulverization Decontamination->Pulverization Extraction Acidic Extraction Pulverization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation MSMS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MSMS_Detection

Caption: LC-MS/MS Experimental Workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Decontamination Hair Decontamination Digestion Acid Digestion Decontamination->Digestion SPE Solid-Phase Extraction Digestion->SPE Derivatization Derivatization (e.g., HFBA) SPE->Derivatization GC_Separation GC Separation (HP-5MS Column) Derivatization->GC_Separation MS_Detection MS Detection (EI, SIM/MRM) GC_Separation->MS_Detection

Caption: GC-MS Experimental Workflow.

Conclusion

Both LC-MS/MS and GC-MS are powerful and reliable techniques for the determination of N-Ethylnorketamine (using ketamine and norketamine as proxies) in hair samples. LC-MS/MS generally offers higher sensitivity and simpler sample preparation. Conversely, GC-MS is a robust and widely accessible technique that provides excellent separation, though it often necessitates a derivatization step. The choice of method should be guided by the specific analytical needs, including the required limit of detection, sample throughput, and the availability of instrumentation and expertise. The validation data and protocols presented in this guide provide a solid foundation for researchers and scientists to select and implement the most appropriate method for their studies.

References

Comparative

A Comparative Analysis of N-Ethylnorketamine and Other NMDA Antagonists in Preclinical Models of Depression

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antidepressant-like effects of N-Ethylnorketamine (NENK) and other prominent N-methyl-D-aspartate (NMDA)...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antidepressant-like effects of N-Ethylnorketamine (NENK) and other prominent N-methyl-D-aspartate (NMDA) receptor antagonists. This analysis is supported by experimental data from preclinical studies, offering insights into their relative efficacy and mechanisms of action.

The landscape of antidepressant research has been revolutionized by the rapid-acting effects of NMDA receptor antagonists, with ketamine being the most studied prototype. N-Ethylnorketamine (NENK), a lesser-known analog, has emerged as a compound of interest. This guide delves into the preclinical data to compare the antidepressant-like profile of NENK with ketamine, its enantiomers esketamine and arketamine, and its metabolite, (2R,6R)-hydroxynorketamine (HNK).

Quantitative Comparison of Antidepressant-Like Effects

The following tables summarize the quantitative data from key preclinical studies, primarily utilizing the forced swim test (FST) and tail suspension test (TST) in mice. These tests are widely used to assess antidepressant efficacy by measuring the duration of immobility, with a reduction in immobility time indicating an antidepressant-like effect.

Table 1: Antidepressant-Like Effects of N-Ethylnorketamine (NENK) in the Forced Swim Test (FST) and Tail Suspension Test (TST)

CompoundDose (mg/kg)TestImmobility Time (seconds)% Reduction in ImmobilityReference
Vehicle-FST155.3 ± 5.4-[1]
NENK2.5FST120.1 ± 7.922.7%[1]
5FST105.2 ± 6.5**32.3%[1]
10FST90.4 ± 8.1***41.8%[1]
Vehicle-TST160.7 ± 9.2-[1]
NENK2.5TST125.4 ± 10.122.0%[1]
5TST110.8 ± 7.7**31.0%[1]
10TST95.6 ± 8.9***40.5%[1]
*p<0.05, **p<0.01, ***p<0.001 vs. vehicle

Table 2: Comparative Antidepressant-Like Effects of Ketamine, Esketamine, and (2R,6R)-HNK in the Forced Swim Test (FST) and Tail Suspension Test (TST)

CompoundDose (mg/kg)Test% Reduction in Immobility (approx.)Reference
Ketamine10FST~40-50%[2][3]
30FST~50-60%[3]
10TST~35-45%[4]
Esketamine10FST~40-50%[4]
10TST~40-50%[4]
(2R,6R)-HNK10FST~30-40%[5]

Experimental Protocols

Forced Swim Test (FST) Protocol (as per Sayson et al., 2019)[1]
  • Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure: Mice are individually placed in the cylinder for a 6-minute session. The duration of immobility during the last 4 minutes of the test is recorded.

  • Definition of Immobility: A mouse is judged to be immobile when it remains floating in the water, making only the necessary movements to keep its head above water.

Tail Suspension Test (TST) Protocol (as per Sayson et al., 2019)[1]
  • Apparatus: A chamber where the mouse is suspended by its tail from a ledge using adhesive tape.

  • Procedure: Mice are suspended approximately 50 cm above the floor for a 6-minute session. The total duration of immobility is recorded.

  • Definition of Immobility: A mouse is considered immobile when it hangs passively and is completely motionless.

Signaling Pathways and Experimental Workflow

The antidepressant-like effects of NMDA antagonists are believed to be mediated by complex signaling cascades that ultimately lead to enhanced synaptogenesis and neuroplasticity. While the precise mechanisms of NENK are still under investigation, current evidence points towards the involvement of AMPA and 5-HT2 receptors. The mTORC1 pathway is a well-established downstream target of ketamine, and it is plausible that NENK may converge on this pathway as well, though direct evidence is pending.

G cluster_0 N-Ethylnorketamine (NENK) Action cluster_1 Downstream Effects NENK N-Ethylnorketamine NMDA_R NMDA Receptor NENK->NMDA_R Antagonism HT2_R 5-HT2 Receptor NENK->HT2_R Activation AMPA_R AMPA Receptor NMDA_R->AMPA_R Disinhibition leads to Glutamate surge & activation BDNF BDNF Release AMPA_R->BDNF HT2_R->BDNF mTORC1 mTORC1 Signaling (Putative) BDNF->mTORC1 Synaptogenesis Synaptogenesis & Neuroplasticity mTORC1->Synaptogenesis Antidepressant Antidepressant-like Effects Synaptogenesis->Antidepressant

Proposed signaling pathway for NENK's antidepressant-like effects.

G start Animal Acclimatization drug_admin Drug Administration (Vehicle, NENK, or other NMDA antagonist) start->drug_admin wait 30-minute waiting period drug_admin->wait behavioral_test Behavioral Testing (Forced Swim Test or Tail Suspension Test) wait->behavioral_test record Record Immobility Time behavioral_test->record analysis Data Analysis (Comparison between groups) record->analysis end Conclusion on Antidepressant-like Effect analysis->end

Experimental workflow for assessing antidepressant-like effects.

Discussion and Conclusion

The available preclinical data suggests that N-Ethylnorketamine exhibits dose-dependent antidepressant-like effects in both the forced swim test and tail suspension test, with an efficacy comparable to that of ketamine and esketamine at similar doses. The mechanism of action for NENK appears to involve the antagonism of NMDA receptors and subsequent activation of AMPA and 5-HT2 receptors, leading to downstream effects that promote neuroplasticity.

While the data for NENK is promising, further research is required to provide a more direct and comprehensive comparison with other NMDA antagonists like arketamine and to elucidate the full extent of its signaling pathways, including its potential interaction with the mTORC1 cascade. Additionally, the side-effect profile of NENK, particularly its psychotomimetic and abuse potential, needs to be thoroughly investigated to determine its therapeutic index and potential clinical utility.

References

Validation

N-Ethylnorketamine's Elusive Signature: A Comparative Analysis of Cross-Reactivity in Standard Ketamine Immunoassays

For Immediate Release A deep dive into the cross-reactivity of N-Ethylnorketamine (NENK) in standard ketamine drug screening assays reveals a significant potential for false negatives. This guide provides a comparative a...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the cross-reactivity of N-Ethylnorketamine (NENK) in standard ketamine drug screening assays reveals a significant potential for false negatives. This guide provides a comparative analysis of NENK's behavior in common immunoassay platforms versus confirmatory chromatographic methods, offering crucial insights for researchers, scientists, and drug development professionals in the field of toxicology and pharmacology.

N-Ethylnorketamine (NENK), a designer analogue of ketamine, has emerged as a psychoactive substance with a chemical structure that poses a challenge to routine drug screening protocols. While structurally similar to ketamine and its primary metabolite, norketamine, the substitution of an ethyl group for a methyl group on the nitrogen atom significantly alters its interaction with antibodies used in standard immunoassays. This guide presents a review of the available data and outlines the experimental protocols necessary to accurately assess the potential for cross-reactivity.

Understanding the Challenge: Immunoassay vs. Confirmatory Methods

Standard frontline drug screening for ketamine is predominantly performed using competitive enzyme-linked immunosorbent assays (ELISA) or homogeneous enzyme immunoassays (EIA). These methods are rapid and cost-effective, relying on the principle of competitive binding between a drug-enzyme conjugate and the analyte in a sample for a limited number of antibody binding sites. A higher concentration of the target drug in the sample results in less binding of the enzyme conjugate and, consequently, a weaker signal.

However, the specificity of these assays is highly dependent on the structural similarity between the target analyte and other compounds present in the sample. While these assays are designed to detect ketamine and often show some cross-reactivity with its major metabolite, norketamine, their ability to recognize novel analogues like NENK is not guaranteed.

Definitive identification and quantification are achieved through confirmatory methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques separate compounds based on their physicochemical properties and identify them based on their unique mass-to-charge ratio, providing a highly accurate and sensitive result.

Comparative Cross-Reactivity Data

CompoundAssay TypeReported Cross-Reactivity (%)
Norketamine Neogen Ketamine ELISA5.1%[1]
Norketamine Competitive Fluorescence Immunoassay<10%
2-oxo-PCE (Deschloro-N-ethyl-ketamine) Bedside Ketamine ImmunoassayNo cross-reactivity observed[2]
Methoxetamine Neogen Ketamine ELISA0.08%[1]

Note: 2-oxo-PCE is structurally very similar to N-Ethylnorketamine. The lack of cross-reactivity for 2-oxo-PCE strongly suggests that NENK may also exhibit very low or negligible cross-reactivity in many standard ketamine immunoassays. The low cross-reactivity of norketamine, which differs from ketamine only by the absence of a methyl group, further underscores that even minor structural modifications can significantly impact antibody recognition.

Experimental Protocols

To address the analytical challenge posed by NENK, the following experimental protocols are recommended for a comprehensive assessment.

Screening: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Ketamine

This protocol is based on commercially available kits, such as the Neogen Ketamine ELISA kit.

Principle: This is a competitive ELISA where free ketamine in the sample competes with a ketamine-horseradish peroxidase (HRP) conjugate for binding to a limited number of anti-ketamine antibody sites coated on the microplate wells.

Procedure:

  • Sample Preparation: Urine samples are typically used directly or after a simple dilution.

  • Assay Procedure:

    • Add 20 µL of standards, controls, or samples to the appropriate wells of the antibody-coated microplate.

    • Add 100 µL of the ketamine-HRP conjugate to each well.

    • Incubate the plate for 45 minutes at room temperature.

    • Wash the wells three times with a wash buffer to remove unbound reagents.

    • Add 100 µL of TMB substrate solution to each well and incubate for 30 minutes.

    • Stop the reaction by adding 100 µL of an acid stop solution.

  • Data Analysis: Read the absorbance at 450 nm using a microplate reader. The color intensity is inversely proportional to the concentration of ketamine in the sample. A cutoff calibrator is used to distinguish positive from negative samples.

Confirmation: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a robust method for the unambiguous identification and quantification of ketamine, norketamine, and potentially NENK.

Principle: GC-MS separates volatile compounds in a sample and then ionizes them to produce a unique mass spectrum for identification.

Procedure:

  • Sample Preparation (Urine):

    • To 1 mL of urine, add an internal standard (e.g., ketamine-d4).

    • Perform a liquid-liquid extraction with an organic solvent (e.g., dichloromethane-isobutanol mixture) after alkalinization.

    • Evaporate the organic layer to dryness and reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate).

  • GC-MS Analysis:

    • Injection: Inject 1-2 µL of the reconstituted sample into the GC.

    • Gas Chromatograph Conditions:

      • Column: HP-5MS or equivalent.

      • Oven Temperature Program: Start at a lower temperature (e.g., 130°C), ramp up to a higher temperature (e.g., 280°C) to ensure separation of analytes.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Impact (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes. Monitor characteristic ions for ketamine, norketamine, and NENK.

  • Data Analysis: Compare the retention time and the relative abundance of the monitored ions of the sample peaks with those of a certified reference standard to confirm the presence and concentration of the analytes.

Visualizing the Workflow and Principles

To further clarify the processes and relationships discussed, the following diagrams are provided.

G cluster_0 Competitive Immunoassay Principle Analyte NENK or Ketamine in Sample Binding_Site Binding Event Analyte->Binding_Site Labeled_Analyte Ketamine-Enzyme Conjugate Labeled_Analyte->Binding_Site Antibody Anti-Ketamine Antibody (Immobilized) Antibody->Binding_Site Signal Signal Generation (Color Change) Binding_Site->Signal Inverse Relationship

Diagram 1: Principle of Competitive Immunoassay

G cluster_1 Analytical Workflow Sample Urine Sample Screening Competitive Immunoassay (ELISA) Sample->Screening Result Presumptive Result (Positive/Negative) Screening->Result Confirmation GC-MS Analysis Result->Confirmation Positive Negative Report as Negative Result->Negative Negative Final_Result Confirmed Result Confirmation->Final_Result

Diagram 2: Standard Workflow for Drug Testing

Conclusion and Recommendations

The available evidence strongly suggests that N-Ethylnorketamine is likely to be missed by standard ketamine immunoassays due to low or non-existent cross-reactivity. This presents a significant risk of false-negative results in clinical and forensic settings.

It is therefore imperative for toxicology laboratories and researchers to:

  • Be Aware of the Limitations: Recognize that a negative result from a ketamine immunoassay does not rule out the presence of NENK or other novel ketamine analogues.

  • Utilize Confirmatory Testing: Employ GC-MS or LC-MS/MS for confirmation of presumptive positive screens and in cases where there is a clinical suspicion of ketamine-like substance use despite a negative immunoassay result.

  • Stay Informed: The landscape of new psychoactive substances is constantly evolving. Staying current with trends in designer drugs is crucial for accurate toxicological analysis.

Further research is critically needed to quantify the cross-reactivity of NENK and other emerging ketamine analogues in a wide range of commercially available immunoassay kits. This data will be invaluable for improving the accuracy of initial drug screening and ensuring patient safety.

References

Comparative

A Head-to-Head Comparison of N-Ethylnorketamine and (R,S)-Ketamine in Rodent Models of Depression

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the preclinical antidepressant-like effects of N-Ethylnorketamine and the racemic mixture (R,S)-ketamine in r...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical antidepressant-like effects of N-Ethylnorketamine and the racemic mixture (R,S)-ketamine in rodent models of depression. The following sections detail their respective performance in key behavioral assays, underlying molecular mechanisms, and pharmacokinetic profiles, supported by experimental data.

I. Comparative Efficacy in Behavioral Models of Depression

The antidepressant potential of novel compounds is primarily assessed in rodents using a battery of behavioral tests that model specific aspects of depression, such as behavioral despair and anhedonia.

Data Summary
CompoundTestSpecies/StrainDose (Route)Key FindingsReference
(R,S)-Ketamine Forced Swim Test (FST)Mice10 mg/kg (i.p.)Significant reduction in immobility time, indicating an antidepressant-like effect.[1][2]
Tail Suspension Test (TST)Mice10 mg/kgAttenuated the increase in immobility time in dexamethasone (B1670325) (DEX)-treated juvenile mice 27 and 29 hours post-injection.[3]
Sucrose (B13894) Preference Test (SPT)Rats10-15 mg/kg (i.p.)Reverses chronic mild stress-induced deficits in sucrose consumption.[4]
Chronic Social Defeat Stress (CSDS)Mice10 mg/kg (i.p.)Reverses anhedonia in the sucrose preference test in susceptible mice.[4]
(R)-Ketamine Tail Suspension Test (TST)Mice10 mg/kgExerted a significant antidepressant effect at 48 hours post-administration, an effect not seen with (S)-ketamine.[5]
Forced Swim Test (FST)Mice10 mg/kgIn DEX-treated juvenile mice, significantly lowered the increase in immobility at day 7 post-injection, unlike (S)-ketamine.[3]
Chronic Social Defeat Stress (CSDS)MiceNot Specified (Intranasal)Showed greater potency in antidepressant effects compared to (R,S)-ketamine and (S)-ketamine.[6]
(S)-Ketamine Forced Swim Test (FST)Rats15 mg/kg (i.p.)Decreased immobility time in chronically stressed rats.[7]
Tail Suspension Test (TST)Mice10 mg/kgAntidepressant effect was no longer observed at 48 hours post-administration.[5]
Chronic Social Defeat Stress (CSDS)MiceNot Specified (Intranasal)Showed lower antidepressant potency compared to (R)-ketamine and (R,S)-ketamine.[6]
N-Ethylnorketamine Not SpecifiedMiceNot SpecifiedAntidepressant effects are dependent on the activation of AMPA and 5-HT2 receptors.[8]

Note: Direct, quantitative head-to-head data for N-Ethylnorketamine versus (R,S)-ketamine in these specific standardized tests is limited in the provided search results. The data for (R)- and (S)-ketamine are presented as they constitute the components of (R,S)-ketamine and are frequently compared.

II. Mechanistic Insights: The mTOR Signaling Pathway

A growing body of evidence suggests that the rapid antidepressant effects of ketamine and its analogs are mediated by the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which in turn promotes synaptogenesis.[9][10]

Key Findings:
  • (R,S)-Ketamine: A single dose of ketamine has been shown to rapidly activate the mTOR pathway in the prefrontal cortex of rats.[9] This activation leads to an increase in synaptic signaling proteins and the number and function of new spine synapses.[9] The antidepressant-like behavioral effects of ketamine can be blocked by the administration of an mTOR inhibitor, such as rapamycin.[9][11]

  • (R,S)-Norketamine and (2S,6S)-Hydroxynorketamine: The primary metabolites of (R,S)-ketamine, also demonstrate potent activation of the mTOR pathway in the rat prefrontal cortex.[12]

  • N-Ethylnorketamine: While also an NMDA receptor antagonist, its specific impact on the mTOR signaling pathway in comparison to (R,S)-ketamine is not detailed in the available literature.[8] Its antidepressant effects in mice are noted to be dependent on AMPA and 5-HT2 receptor activation.[8]

Signaling Pathway Diagram

mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ketamine Ketamine / N-Ethylnorketamine NMDA_R NMDA Receptor Ketamine->NMDA_R inhibition AMPA_R AMPA Receptor Ketamine->AMPA_R potentiation BDNF BDNF Release NMDA_R->BDNF disinhibition leads to AMPA_R->BDNF stimulates TrkB TrkB Receptor BDNF->TrkB activates PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt activates mTORC1 mTORC1 PI3K_Akt->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K activates eIF4E 4E-BP1 mTORC1->eIF4E inhibits Synaptogenesis Protein Synthesis & Synaptogenesis p70S6K->Synaptogenesis eIF4E->Synaptogenesis disinhibition leads to Antidepressant Antidepressant Effects Synaptogenesis->Antidepressant

Caption: Ketamine's antidepressant action via the mTOR signaling pathway.

III. Pharmacokinetic Profiles

The onset, duration, and metabolism of a drug are critical factors in its therapeutic potential.

CompoundKey Pharmacokinetic ParametersReference
(R,S)-Ketamine Rapidly metabolized, primarily through N-demethylation to norketamine.[13] Plasma concentrations of ketamine are significantly higher in female rats compared to males shortly after administration.[13][13][14]
(R)-Ketamine Exhibits similar exposure levels in plasma, brain, and cerebrospinal fluid as (S)-ketamine in mice and rats.[5][5]
(S)-Ketamine Exhibits similar exposure levels in plasma, brain, and cerebrospinal fluid as (R)-ketamine in mice and rats.[5][5]
N-Ethylnorketamine As a derivative of norketamine, it is presumed to have similar properties to ketamine, but specific pharmacokinetic data is not detailed in the provided search results.[8][8]

IV. Experimental Protocols

Forced Swim Test (FST)

The FST is a widely used rodent behavioral test for assessing antidepressant efficacy.

  • Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure: Mice or rats are placed individually into the cylinder for a 6-minute session. The duration of immobility (floating passively with only minor movements to keep the head above water) is recorded, typically during the last 4 minutes of the test.

  • Endpoint: A significant decrease in immobility time is indicative of an antidepressant-like effect.

Sucrose Preference Test (SPT)

The SPT is used to measure anhedonia, a core symptom of depression.

  • Acclimation: Rodents are habituated to drinking from two bottles, one containing water and the other a sucrose solution (e.g., 1-2%).

  • Testing: After a period of food and water deprivation (to motivate drinking), animals are presented with the two pre-weighed bottles for a set duration (e.g., 1-24 hours).

  • Endpoint: Sucrose preference is calculated as the volume of sucrose solution consumed divided by the total volume of liquid consumed. A significant increase in sucrose preference in treated animals compared to a vehicle-treated stress group suggests an antidepressant effect.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_behavioral Behavioral Testing cluster_molecular Molecular Analysis cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., CSDS, Chronic Stress) Drug_Admin Drug Administration (e.g., Ketamine, Vehicle) Animal_Model->Drug_Admin FST_TST Forced Swim Test / Tail Suspension Test Drug_Admin->FST_TST Acute Effects SPT Sucrose Preference Test Drug_Admin->SPT Sustained Effects Tissue_Collection Brain Tissue Collection (e.g., Prefrontal Cortex) FST_TST->Tissue_Collection Data_Analysis Statistical Analysis and Comparison FST_TST->Data_Analysis SPT->Tissue_Collection SPT->Data_Analysis Western_Blot Western Blot for mTOR Pathway Proteins Tissue_Collection->Western_Blot Western_Blot->Data_Analysis

Caption: A typical workflow for preclinical antidepressant screening.

V. Side Effect Profile

A crucial aspect of drug development is the assessment of potential side effects.

  • (R,S)-Ketamine and (S)-Ketamine: In a conditioned place preference (CPP) test in mice, both (S)-ketamine and (R,S)-ketamine increased CPP scores in a dose-dependent manner after repeated intranasal administration, suggesting abuse liability.[6] They also induced greater deficits in locomotor activity and prepulse inhibition compared to (R)-ketamine.[6]

  • (R)-Ketamine: Did not increase CPP scores in mice, indicating a lower potential for abuse.[6] It also produced fewer deficits in locomotor activity and prepulse inhibition.[6]

  • N-Ethylnorketamine: As a designer drug, it is presumed to have hallucinogenic and sedative effects similar to ketamine.[8]

VI. Conclusion

The available preclinical data suggests that while (R,S)-ketamine demonstrates rapid and robust antidepressant-like effects, its enantiomer (R)-ketamine may offer a more favorable profile with longer-lasting efficacy and a better safety margin, particularly concerning abuse potential.[3][5][6] (S)-ketamine, while effective, appears to have a shorter duration of action and a side effect profile more similar to the racemic mixture.[5][6][7]

Direct, comprehensive comparisons of N-Ethylnorketamine with (R,S)-ketamine in standardized rodent models of depression are needed to fully elucidate its therapeutic potential and relative advantages. Future research should focus on head-to-head trials incorporating a wider range of behavioral, molecular, and pharmacokinetic endpoints to provide a clearer picture for drug development professionals.

References

Validation

Differentiating the Pharmacological Effects of N-Ethylnorketamine from its Metabolites: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the pharmacological effects of N-Ethylnorketamine (NEK), a synthetic analog of ketamine, and the primary m...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of N-Ethylnorketamine (NEK), a synthetic analog of ketamine, and the primary metabolites of ketamine: norketamine, dehydronorketamine (DHNK), and hydroxynorketamine (HNK). By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways and workflows, this document aims to facilitate a deeper understanding of the distinct and overlapping properties of these compounds.

Comparative Pharmacological Data

The following tables summarize the quantitative data on the receptor binding affinities and functional activities of N-Ethylnorketamine and the metabolites of ketamine.

Table 1: Receptor Binding Affinity (Ki, µM)

CompoundNMDA Receptor ([³H]MK-801)α7-Nicotinic Acetylcholine (B1216132) Receptor
N-Ethylnorketamine (NEK) Affinity demonstrated[1]Data not available
Norketamine 0.97 ± 0.1[2]Potent antagonist[3]
(S)-Norketamine 1.7[3]Potent antagonist
(R)-Norketamine 13[3]Data not available
Dehydronorketamine (DHNK) 3.21 ± 0.3[2]Potent and selective negative allosteric modulator (IC₅₀ = 55 nM)
(S)-(+)-DHNK 38.95Data not available
Hydroxynorketamine (HNK) > 10 (mixture of isomers)Potent and selective negative allosteric modulator (IC₅₀ < 1 µM)
(2S,6S)-HNK 21.19Data not available
(2R,6R)-HNK > 100Data not available

Table 2: In Vivo Pharmacological Effects (ED₅₀ / Minimum Effective Dose, mg/kg)

CompoundAntidepressant-like Effect (Forced Swim Test)Anesthetic EffectAnalgesic EffectConditioned Place Preference
N-Ethylnorketamine (NEK) 2.5 - 10 (decreased immobility)[1]96.9[4]45.9[4]10.0[4]
Ketamine 10 (decreased immobility)[2]69.4[4]23.6[4]3.0[4]
Norketamine 50 (decreased immobility)[2]Less potent than ketamine~33% potency of ketamineData not available
Dehydronorketamine (DHNK) Inactive up to 50[2]Data not availableData not availableData not available
Hydroxynorketamine (HNK) Antidepressant-like effects observedInactiveData not availableLacks abuse potential

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

NMDA Receptor Binding Assay ([³H]MK-801)

This assay determines the binding affinity of a compound to the NMDA receptor.

  • Preparation of Brain Membranes: Brains (e.g., from Wistar rats) are homogenized in an ice-cold Tris-HCl buffer. The homogenate is then centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.

  • Incubation: A specific concentration of the radioligand [³H]MK-801 (e.g., 5 nM) is incubated with the prepared brain membranes and varying concentrations of the test compound (NEK or metabolites). The incubation is typically carried out at 25°C for 180 minutes.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound ligand.

  • Quantification: The radioactivity retained on the filters, which represents the amount of bound [³H]MK-801, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]MK-801 (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Forced Swim Test (FST)

The FST is a behavioral test used to assess antidepressant-like activity in rodents.

  • Apparatus: A cylindrical tank (e.g., 30 cm height x 20 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure: Mice are individually placed in the water-filled cylinder for a 6-minute session.[5] The behavior of the mice is typically recorded via video for later analysis.

  • Drug Administration: Test compounds (NEK or metabolites) or a vehicle control are administered intraperitoneally (i.p.) at specified doses (e.g., 2.5, 5, and 10 mg/kg for NEK) 30 minutes before the test.[1]

  • Behavioral Scoring: The duration of immobility (the time the mouse spends floating with only minimal movements to keep its head above water) is scored, typically during the last 4 minutes of the 6-minute session.[5] A decrease in immobility time is indicative of an antidepressant-like effect.

Conditioned Place Preference (CPP)

The CPP test is used to evaluate the rewarding or aversive properties of a drug, providing an indication of its abuse potential.

  • Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment. A central, neutral compartment may also be included.

  • Phases of the Test:

    • Pre-Conditioning (Habituation): On the first day, animals are allowed to freely explore all compartments of the apparatus to determine any initial preference for one side.

    • Conditioning: Over several days, animals receive injections of the test drug (e.g., NEK at 10.0 mg/kg) and are confined to one of the compartments.[4] On alternate days, they receive a vehicle injection and are confined to the other compartment.

    • Post-Conditioning (Test): On the final day, the animals are placed in the central compartment (if applicable) and allowed to freely access both compartments in a drug-free state. The time spent in each compartment is recorded.

  • Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates a rewarding effect and potential for abuse.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

Signaling Pathways

cluster_NEK N-Ethylnorketamine (NEK) cluster_Metabolites Ketamine Metabolites NEK NEK NMDA_R_NEK NMDA Receptor NEK->NMDA_R_NEK Antagonist AMPA_R_NEK AMPA Receptor NEK->AMPA_R_NEK Activation HT2A_R_NEK 5-HT2A Receptor NEK->HT2A_R_NEK Activation Antidepressant_NEK Antidepressant-like Effects AMPA_R_NEK->Antidepressant_NEK HT2A_R_NEK->Antidepressant_NEK Norketamine Norketamine NMDA_R_Met NMDA Receptor Norketamine->NMDA_R_Met Antagonist HNK Hydroxynorketamine (HNK) AMPA_R_Met AMPA Receptor HNK->AMPA_R_Met Activation DHNK Dehydronorketamine (DHNK) a7nAChR α7-nAChR DHNK->a7nAChR NAM Antidepressant_Met Antidepressant-like Effects NMDA_R_Met->Antidepressant_Met AMPA_R_Met->Antidepressant_Met

Caption: Simplified signaling pathways of NEK and ketamine metabolites.

Experimental Workflows

cluster_FST Forced Swim Test Workflow cluster_CPP Conditioned Place Preference Workflow FST_Start Start FST_Admin Administer Compound (i.p.) FST_Start->FST_Admin FST_Wait 30 min Wait FST_Admin->FST_Wait FST_Test 6 min Swim Test FST_Wait->FST_Test FST_Record Video Record FST_Test->FST_Record FST_Analyze Score Immobility (last 4 min) FST_Record->FST_Analyze FST_End End FST_Analyze->FST_End CPP_Start Start CPP_Pre Pre-Conditioning: Free Exploration CPP_Start->CPP_Pre CPP_Cond Conditioning: Drug/Vehicle Pairing CPP_Pre->CPP_Cond CPP_Post Post-Conditioning: Free Exploration CPP_Cond->CPP_Post CPP_Analyze Analyze Time Spent in Each Compartment CPP_Post->CPP_Analyze CPP_End End CPP_Analyze->CPP_End

Caption: Experimental workflows for the Forced Swim Test and Conditioned Place Preference test.

Discussion and Conclusion

N-Ethylnorketamine and the metabolites of ketamine exhibit distinct pharmacological profiles. While NEK and norketamine demonstrate NMDA receptor antagonism, their potencies differ.[1][2] Notably, the antidepressant-like effects of NEK appear to be mediated through the activation of both AMPA and 5-HT2 receptors.[1]

In contrast, the antidepressant-like properties of hydroxynorketamine are thought to be independent of direct NMDA receptor antagonism and are instead linked to the activation of AMPA receptors. Dehydronorketamine, while a potent modulator of the α7-nicotinic acetylcholine receptor, does not appear to produce antidepressant-like effects in the forced swim test.[2]

The anesthetic and analgesic effects of NEK are less potent than those of ketamine, yet NEK demonstrates a significant potential for abuse as indicated by the conditioned place preference test.[4] This contrasts with hydroxynorketamine, which is reported to lack abuse potential.

This comparative guide highlights the nuanced differences between N-Ethylnorketamine and the metabolites of ketamine. A thorough understanding of these differences is crucial for the rational design and development of novel therapeutics with improved efficacy and safety profiles. Further research is warranted to fully elucidate the complete pharmacological spectrum of these compounds and their potential clinical applications.

References

Comparative

In Vivo Comparative Analysis of N-Ethylnorketamine and 4-MeO-N-ethylketamine: A Guide for Researchers

This guide provides a detailed in vivo comparison of N-Ethylnorketamine (NENK) and 4-MeO-N-ethylketamine, two analogs of ketamine. The information is intended for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed in vivo comparison of N-Ethylnorketamine (NENK) and 4-MeO-N-ethylketamine, two analogs of ketamine. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their known pharmacological effects based on available experimental data. This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways to facilitate a clear understanding of their respective profiles.

Quantitative Data Summary

The following tables summarize the available in vivo quantitative data for N-Ethylnorketamine and 4-MeO-N-ethylketamine. It is important to note that direct comparative studies for all endpoints are not available in the current literature.

Table 1: Anesthetic and Analgesic Potency

CompoundAssaySpeciesED₅₀ (mg/kg)
N-Ethylnorketamine Anesthetic Activity (Loss of Righting Reflex)Mice96.9[1]
4-MeO-N-ethylketamine Anesthetic Activity (Loss of Righting Reflex)MiceData not available
N-Ethylnorketamine Analgesic Activity (Hot Plate Test)Mice45.9[1]
4-MeO-N-ethylketamine Analgesic ActivityMiceData not available

Table 2: Behavioral Effects

CompoundAssaySpeciesEffective Dose (mg/kg)Observed Effect
N-Ethylnorketamine Conditioned Place PreferenceMice10.0[1]Inducement of significant conditioned place preference
N-Ethylnorketamine Locomotor ActivityMice30.0[1]Enhanced locomotor activity
N-Ethylnorketamine Forced Swimming TestMice5 and 10[2]Reduction in immobility time
N-Ethylnorketamine Tail Suspension TestMice5 and 10[2]Reduction in immobility time
4-MeO-N-ethylketamine Forced Swimming TestMice2.5, 5, and 10[2]Reduction in immobility time
4-MeO-N-ethylketamine Tail Suspension TestMice2.5, 5, and 10[2]Reduction in immobility time

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Anesthetic Activity Assay (Loss of Righting Reflex)

This experiment assesses the anesthetic potency of a compound by determining the dose at which it causes a temporary loss of the righting reflex in rodents.

  • Animals: Male ICR mice are used for this assay.

  • Procedure:

    • Animals are administered with either N-Ethylnorketamine or a vehicle control via intraperitoneal injection.

    • Immediately after injection, each mouse is placed on its back.

    • The inability of the mouse to right itself (i.e., return to a prone position with all four paws on the surface) within 30 seconds is considered a loss of the righting reflex.

    • The dose of the compound required to induce the loss of the righting reflex in 50% of the animals (ED₅₀) is then calculated.

Analgesic Activity Assay (Hot Plate Test)

The hot plate test is a common method to evaluate the analgesic properties of a substance by measuring the reaction time of an animal to a thermal stimulus.

  • Animals: Male ICR mice are utilized.

  • Procedure:

    • A hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Mice are individually placed on the hot plate, and the latency to the first sign of nociception (e.g., licking of the hind paws or jumping) is recorded.

    • A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.

    • Animals are administered the test compound or vehicle, and the test is repeated at specified time intervals post-administration.

    • The dose that produces a 50% increase in the latency to respond (ED₅₀) is determined.

Behavioral Assays

The CPP paradigm is used to assess the rewarding or aversive properties of a drug.

  • Apparatus: A three-chambered CPP apparatus is used, with two distinct conditioning chambers (differentiated by visual and tactile cues) and a neutral central chamber.

  • Procedure:

    • Pre-conditioning phase: On the first day, mice are allowed to freely explore all three chambers for 15 minutes to determine any initial preference for a particular chamber.

    • Conditioning phase: Over the next several days, mice receive alternating injections of the test compound and vehicle. Immediately following the drug injection, they are confined to one of the conditioning chambers. On vehicle injection days, they are confined to the opposite chamber.

    • Test phase: On the final day, the partitions are removed, and the mice are allowed to freely explore the entire apparatus without any drug administration. The time spent in each chamber is recorded. A significant increase in time spent in the drug-paired chamber indicates a rewarding effect.

This test measures the effect of a compound on spontaneous motor activity.

  • Apparatus: An open-field arena equipped with infrared beams or a video tracking system to monitor movement.

  • Procedure:

    • Mice are individually placed in the center of the open-field arena.

    • Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 60 minutes).

    • Animals are administered the test compound or vehicle prior to being placed in the arena.

The FST is a widely used rodent behavioral test to screen for antidepressant-like activity.

  • Apparatus: A transparent glass cylinder filled with water to a specific depth.

  • Procedure:

    • Mice are individually placed in the water-filled cylinder for a 6-minute session.

    • The duration of immobility during the last 4 minutes of the session is recorded. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

    • The test compound or vehicle is administered 30 minutes prior to the test.[3] A reduction in immobility time is indicative of an antidepressant-like effect.

The TST is another common behavioral test for assessing antidepressant-like effects in mice.

  • Procedure:

    • Mice are suspended by their tail from a horizontal bar using adhesive tape, at a height where they cannot touch any surface.

    • The duration of immobility over a 6-minute period is recorded. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

    • The test compound or vehicle is administered 30 minutes before the test.[3] A decrease in the duration of immobility is interpreted as an antidepressant-like effect.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the proposed signaling pathways for N-Ethylnorketamine and 4-MeO-N-ethylketamine, as well as a typical experimental workflow for in vivo compound screening.

G cluster_0 In Vivo Compound Screening Workflow A Compound Administration (NENK or 4-MeO-NEK) B Behavioral & Physiological Assessment A->B C Anesthetic Assay (Loss of Righting Reflex) B->C D Analgesic Assay (Hot Plate / Tail Flick) B->D E Behavioral Assays (FST, TST, Locomotor) B->E F Data Analysis (ED50, Behavioral Parameters) C->F D->F E->F G Comparative Efficacy & Potency F->G

General experimental workflow for in vivo screening.

G cluster_1 Proposed Signaling Pathway of NENK and 4-MeO-NEK cluster_2 Extracellular cluster_3 Cell Membrane cluster_4 Intracellular Compound NENK / 4-MeO-NEK NMDA_R NMDA Receptor Compound->NMDA_R Antagonism AMPA_R AMPA Receptor Compound->AMPA_R Activation (downstream effect) HT2A_R 5-HT2A Receptor Compound->HT2A_R Activation Ca_Influx Decreased Ca2+ Influx NMDA_R->Ca_Influx Blockade Signaling_Cascade Downstream Signaling Cascades AMPA_R->Signaling_Cascade HT2A_R->Signaling_Cascade Ca_Influx->Signaling_Cascade Cellular_Response Antidepressant-like Effects Signaling_Cascade->Cellular_Response

Proposed signaling pathway for NENK and 4-MeO-NEK.

Discussion

The available in vivo data indicates that N-Ethylnorketamine possesses anesthetic and analgesic properties, albeit with lower potency compared to ketamine, and demonstrates a potential for abuse similar to the parent compound.[1] Both NENK and 4-MeO-N-ethylketamine exhibit antidepressant-like effects in rodent models, suggesting a shared mechanism of action likely involving the modulation of NMDA, AMPA, and 5-HT2 receptors.[3]

A significant gap in the current literature is the absence of published in vivo data on the anesthetic and analgesic effects of 4-MeO-N-ethylketamine. Such data would be crucial for a direct and comprehensive comparison with NENK and for a better understanding of its overall pharmacological profile.

The antidepressant-like effects of both compounds are evident at doses of 2.5 to 10 mg/kg in mice, as demonstrated by reduced immobility in the Forced Swimming Test and Tail Suspension Test.[2] For NENK, a dose of 10.0 mg/kg was sufficient to induce conditioned place preference, and a higher dose of 30.0 mg/kg enhanced locomotor activity.[1] These findings suggest that the behavioral effects of NENK are dose-dependent.

The proposed signaling pathway highlights that both NENK and 4-MeO-N-ethylketamine act as NMDA receptor antagonists.[3][4] Their antidepressant effects are also mediated through the activation of AMPA and 5-HT2 receptors.[3] This dual mechanism, involving both antagonism of one receptor type and activation of others, is a characteristic feature of ketamine and its analogs and is thought to be central to their rapid-acting antidepressant effects.

Conclusion

N-Ethylnorketamine and 4-MeO-N-ethylketamine are pharmacologically active analogs of ketamine with demonstrated in vivo effects. NENK exhibits anesthetic, analgesic, and rewarding properties, while both compounds show antidepressant-like activity. The shared mechanism of action through NMDA receptor antagonism and AMPA/5-HT2 receptor activation provides a basis for their similar behavioral profiles in antidepressant models. Further research, particularly on the anesthetic and analgesic properties of 4-MeO-N-ethylketamine, is necessary to enable a complete comparative assessment and to fully elucidate the structure-activity relationships within this class of compounds. The experimental protocols and pathway diagrams provided in this guide offer a framework for future in vivo studies in this area.

References

Validation

N-Ethylnorketamine in Animal Models of Treatment-Resistant Depression: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the preclinical efficacy of N-Ethylnorketamine (NENK) as a potential therapeutic for treatment-resistant depre...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of N-Ethylnorketamine (NENK) as a potential therapeutic for treatment-resistant depression (TRD). While direct evidence in established TRD models is currently lacking in published literature, this document summarizes the existing data on NENK's antidepressant-like effects in standard animal models and juxtaposes it with the well-documented efficacy of its parent compound, ketamine, and other relevant metabolites in TRD paradigms.

Executive Summary

N-Ethylnorketamine, a designer analog of ketamine, has demonstrated rapid antidepressant-like effects in conventional rodent models of depression, primarily the Forced Swim Test (FST) and Tail Suspension Test (TST). These effects are mechanistically linked to the activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and serotonin (B10506) 5-HT2 receptors. However, to date, no peer-reviewed studies have specifically evaluated the efficacy of NENK in validated animal models of treatment-resistant depression, such as those induced by chronic unpredictable stress, learned helplessness, or chronic corticosterone (B1669441) administration. In contrast, ketamine and its enantiomers have a substantial body of evidence supporting their efficacy in these more translationally relevant models. This guide aims to bridge the current knowledge gap by providing a detailed comparison based on available data, outlining experimental protocols, and visualizing key pathways to inform future research directions in the development of novel rapid-acting antidepressants.

Comparative Efficacy Data

The following tables summarize the available quantitative data on the antidepressant-like effects of NENK in standard behavioral tests and compare it with representative data for ketamine in both standard and TRD-specific models.

Table 1: Efficacy of N-Ethylnorketamine in Standard Animal Models of Depression

CompoundAnimal ModelTestDoses Administered (mg/kg, i.p.)Key FindingsReference
N-Ethylnorketamine (NENK) MouseForced Swim Test (FST)2.5, 5, 10Dose-dependently decreased immobility time.[Sayson et al., 2019]
N-Ethylnorketamine (NENK) MouseTail Suspension Test (TST)2.5, 5, 10Dose-dependently decreased immobility time.[Sayson et al., 2019]

Note: Specific quantitative data on the percentage reduction in immobility time from the primary literature was not available in the searched abstracts.

Table 2: Comparative Efficacy of Ketamine in Standard and TRD Animal Models

CompoundAnimal ModelTestDoses Administered (mg/kg, i.p.)Key FindingsReference
Ketamine MouseForced Swim Test (FST)10Significantly reduced immobility time.[Sayson et al., 2019]
Ketamine Rat (Chronic Unpredictable Stress)Sucrose (B13894) Preference Test10 (single dose)Reversed CUS-induced deficits in sucrose preference.[Liu et al., 2017]
Ketamine Rat (Chronic Unpredictable Stress)Forced Swim Test (FST)10 (single dose)Increased activity in the FST.[Liu et al., 2017]
(R)-ketamine Rat (Chronic Corticosterone)Forced Swim Test (FST)10Reversed depressive-like behavior.[Fukumoto et al., 2017]
(S)-ketamine Mouse (Chronic Corticosterone)Forced Swim Test (FST)10Reduced enhanced immobility.[Yoshioka et al., 2020]
Ketamine Rat (Learned Helplessness)Conditioned Avoidance Test20 (single dose)Improved conditioned avoidance.[Yamaguchi et al., 2017]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of standard protocols for inducing TRD-like states and for the behavioral assays mentioned in this guide.

Animal Models of Treatment-Resistant Depression
  • Chronic Unpredictable Stress (CUS): This model involves subjecting rodents to a series of mild, unpredictable stressors over several weeks to induce a state of anhedonia and behavioral despair, which is often resistant to conventional antidepressants.

    • Protocol Outline: For 3-6 weeks, animals are exposed daily to a variable sequence of stressors. These can include:

      • Stroboscopic illumination

      • Tilted cage (45°)

      • Food and water deprivation

      • Reversed light/dark cycle

      • Social isolation or crowding

      • Predator sounds or odors

    • Validation: The development of a TRD phenotype is typically confirmed by a lack of response to chronic (e.g., 2-3 weeks) treatment with a selective serotonin reuptake inhibitor (SSRI) in behavioral tests like the Sucrose Preference Test.

  • Chronic Corticosterone Administration: This model mimics the hypercortisolemia often observed in patients with depression by chronically elevating levels of the stress hormone corticosterone.

    • Protocol Outline: Corticosterone is typically administered to mice or rats for 21-28 days. Common methods include:

      • Subcutaneous injections (e.g., 20-40 mg/kg daily).

      • Addition to drinking water.

      • Implantation of slow-release pellets.

    • Validation: The induction of a depressive-like state is assessed using behavioral tests such as the FST, TST, and Novelty-Suppressed Feeding Test.

  • Learned Helplessness: This model exposes animals to inescapable and unpredictable mild foot shocks. Subsequently, when placed in a situation where escape is possible, these animals often fail to learn the escape response.

    • Protocol Outline:

      • Induction Phase: Animals are placed in a chamber and subjected to a series of inescapable foot shocks (e.g., 60-100 shocks over a 1-hour session).

      • Testing Phase: 24-48 hours later, animals are placed in a shuttle box where they can avoid or escape a foot shock by moving to the other side of the chamber. The number of failures to escape is the primary measure of helplessness.

    • Validation: A significant increase in the number of escape failures compared to control animals indicates a helpless phenotype.

Behavioral Assays
  • Forced Swim Test (FST):

    • Apparatus: A cylindrical tank (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

    • Procedure: Mice are placed in the water for a 6-minute session. The duration of immobility (floating passively with only minor movements to keep the head above water) is typically scored during the last 4 minutes of the test.

    • Interpretation: A reduction in immobility time is indicative of an antidepressant-like effect.

  • Tail Suspension Test (TST):

    • Apparatus: A horizontal bar from which the animal can be suspended by its tail using adhesive tape.

    • Procedure: Mice are suspended by their tails for a 6-minute session. The total time spent immobile is recorded.

    • Interpretation: A decrease in the duration of immobility is interpreted as an antidepressant-like effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for NENK's antidepressant-like effects and a typical experimental workflow for evaluating novel antidepressants in a TRD model.

NENK_Signaling_Pathway NENK N-Ethylnorketamine (NENK) NMDA_R NMDA Receptor NENK->NMDA_R Antagonism AMPA_R AMPA Receptor NENK->AMPA_R Activation HT2_R 5-HT2 Receptor NENK->HT2_R Activation Signaling_Cascade Downstream Signaling Cascades AMPA_R->Signaling_Cascade HT2_R->Signaling_Cascade Antidepressant_Effects Antidepressant-like Effects Signaling_Cascade->Antidepressant_Effects

Caption: Proposed signaling pathway for N-Ethylnorketamine.

TRD_Experimental_Workflow cluster_model_induction TRD Model Induction cluster_validation Model Validation cluster_treatment Test Compound Administration cluster_assessment Efficacy Assessment Induction Chronic Stress Induction (e.g., CUS for 4 weeks) SSRI_Treatment Chronic SSRI Treatment (e.g., Fluoxetine for 2 weeks) Induction->SSRI_Treatment Behavioral_Test_1 Behavioral Testing (e.g., Sucrose Preference Test) SSRI_Treatment->Behavioral_Test_1 Treatment_Groups Divide into Treatment Groups: - Vehicle - Ketamine (Positive Control) - NENK Behavioral_Test_1->Treatment_Groups Acute_Dosing Acute Compound Administration Treatment_Groups->Acute_Dosing Behavioral_Test_2 Behavioral Testing (e.g., FST, TST) Acute_Dosing->Behavioral_Test_2

Caption: Experimental workflow for testing novel antidepressants in a TRD model.

Conclusion and Future Directions

The available preclinical data suggest that N-Ethylnorketamine exhibits rapid antidepressant-like properties in standard animal models, with a mechanism of action involving both the glutamatergic and serotonergic systems. However, a critical gap exists in the literature regarding its efficacy in animal models of treatment-resistant depression. Given that the primary clinical interest in ketamine-like compounds is for TRD, future research should prioritize evaluating NENK in models such as chronic unpredictable stress, chronic corticosterone administration, or learned helplessness. Direct, head-to-head comparative studies with ketamine and its enantiomers within these TRD paradigms are essential to fully elucidate the therapeutic potential of NENK. Such studies would provide the necessary data to determine if NENK offers a favorable efficacy and safety profile, warranting further development as a novel treatment for patients who do not respond to conventional antidepressant therapies.

Safety & Regulatory Compliance

Safety

Proper Disposal of N-Ethylnorketamine: A Guide for Laboratory Professionals

Disclaimer: This document provides guidance for the proper disposal of N-Ethylnorketamine in a laboratory setting. As the physiological and toxicological properties of this compound are not fully known, it must be handle...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance for the proper disposal of N-Ethylnorketamine in a laboratory setting. As the physiological and toxicological properties of this compound are not fully known, it must be handled with extreme caution as a hazardous substance.[1] All procedures must be conducted in compliance with local, state, and federal regulations. Always consult your institution's Environmental Health & Safety (EHS) department for specific protocols.

This guide is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of N-Ethylnorketamine.

Chemical and Hazard Profile

N-Ethylnorketamine (also known as ethketamine, NENK) is a designer drug and an analog of ketamine, belonging to the arylcyclohexylamine class.[2][3] It is an NMDA receptor antagonist and is intended for research and forensic purposes only.[1][2] Due to its status as a research chemical and, in some jurisdictions, a controlled substance, its disposal is strictly regulated.[2]

PropertyData
Chemical Name 2-(2-Chlorophenyl)-2-(ethylamino)cyclohexan-1-one
Molecular Formula C₁₄H₁₈ClNO
Molar Mass 251.75 g/mol
Appearance Crystalline Solid, Powder
CAS Number 1354634-10-8
Known Hazards H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. H336: May cause drowsiness or dizziness.[1]
Storage Store at -20°C.
Legal Status Varies by jurisdiction. May be classified as a Schedule I controlled substance.[2]

Personal Protective Equipment (PPE)

Due to the hazardous nature of N-Ethylnorketamine and the lack of complete toxicological data, a comprehensive PPE strategy is mandatory. When handling this compound, including during preparation for disposal, the following PPE must be worn:

  • Gloves: Two pairs of powder-free chemotherapy-rated gloves are required.[4] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff.[5] Gloves must be changed every 30-60 minutes or immediately if contamination is suspected.[4][6]

  • Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[5]

  • Eye and Face Protection: Chemical splash goggles and a full-face shield offer the best protection against splashes.[6]

  • Respiratory Protection: For handling the solid/powder form outside of a certified chemical fume hood, a fit-tested N95 respirator or higher is required to prevent inhalation.[4] Surgical masks offer insufficient protection.[7]

  • Shoe Covers: Two pairs of disposable shoe covers should be worn when handling the compound.[4]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of N-Ethylnorketamine waste.

G cluster_0 cluster_1 Waste Streams start Start: N-Ethylnorketamine Waste Generated ppe Don Appropriate PPE start->ppe waste_type Identify Waste Type solid Unused/Expired Solid Compound waste_type->solid Solid liquid Contaminated Solvents/Solutions waste_type->liquid Liquid sharps Contaminated Sharps (Needles, etc.) waste_type->sharps Sharps materials Contaminated Materials (Gloves, Wipes, etc.) waste_type->materials Labware ppe->waste_type package Package Waste in Designated Container solid->package liquid->package sharps->package materials->package label_container Label Container as Hazardous Waste (Include 'N-Ethylnorketamine') package->label_container store Store in Secure, Designated Waste Area label_container->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs

Caption: Disposal workflow for N-Ethylnorketamine waste.

Proper Disposal Protocol

This protocol outlines the step-by-step methodology for preparing N-Ethylnorketamine and associated materials for disposal.

Objective: To safely collect, segregate, and store N-Ethylnorketamine waste for subsequent pickup and disposal by a certified hazardous waste management service.

Materials:

  • Appropriate Personal Protective Equipment (see Section 2)

  • Designated, compatible hazardous waste containers (e.g., polyethylene (B3416737) for liquids, rigid, puncture-proof for sharps)

  • Hazardous waste labels

  • Sealable plastic bags for contaminated PPE

Methodology:

Step 1: Segregation of Waste

  • DO NOT mix N-Ethylnorketamine waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • DO NOT dispose of N-Ethylnorketamine down the sink or in the regular trash.

  • Prepare separate, designated waste containers for the following categories:

    • Unused/Expired Solid: The original container with the unused or expired compound.

    • Contaminated Liquid Waste: Any solvents or solutions containing N-Ethylnorketamine.

    • Contaminated Solid Waste: Items such as used gloves, weigh boats, absorbent pads, and contaminated vials.

    • Contaminated Sharps: Needles, syringes, or glass pipettes that have come into contact with the compound.

Step 2: Packaging Solid and Liquid Waste

  • For unused or expired pure compound, it is best to leave it in its original, clearly labeled container.

  • For contaminated liquid waste, collect it in a dedicated, chemically compatible container with a secure, leak-proof cap. Keep the container closed except when adding waste.

  • For contaminated solid waste, collect it in a durable, sealable plastic bag or a lined container.

Step 3: Packaging Sharps Waste

  • Place all contaminated sharps immediately into a designated, puncture-resistant sharps container.

  • DO NOT overfill the sharps container.

Step 4: Labeling

  • Attach a completed hazardous waste label to each container.

  • The label must include:

    • The full chemical name: "N-Ethylnorketamine" (no abbreviations).

    • An accurate estimation of the concentration and volume.

    • The date the waste was first added to the container.

    • All relevant hazard warnings (e.g., Toxic, Irritant).

Step 5: Storage

  • Store all sealed and labeled hazardous waste containers in a designated, secure satellite accumulation area within the laboratory.

  • Ensure secondary containment is used for all liquid waste containers to prevent spills.

Step 6: Arranging for Disposal

  • Once a waste container is full or has been in storage for the maximum allowable time (per institutional policy, often 6-12 months), contact your institution's EHS department to schedule a waste pickup.[8]

  • Follow all institutional procedures for documenting the transfer of controlled substances, if applicable.

Step 7: Decontamination of Work Surfaces and Equipment

  • All surfaces and non-disposable equipment that may have come into contact with N-Ethylnorketamine must be thoroughly decontaminated.

  • Use a suitable cleaning agent followed by a solvent rinse (e.g., ethanol (B145695) or isopropanol).

  • Collect all cleaning materials (wipes, rinsate) as contaminated solid or liquid waste.

Step 8: Doffing and Disposing of PPE

  • Remove PPE in a manner that avoids self-contamination.

  • The outer pair of gloves should be removed first and disposed of as contaminated solid waste.

  • Dispose of all used PPE as hazardous solid waste.

References

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